molecular formula C6H14N2 B029698 1,2-Dimethylpiperazine CAS No. 25057-77-6

1,2-Dimethylpiperazine

Número de catálogo: B029698
Número CAS: 25057-77-6
Peso molecular: 114.19 g/mol
Clave InChI: ARHYWWAJZDAYDJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1,2-Dimethylpiperazine is a versatile and valuable diazabicyclic compound serving as a critical building block in organic synthesis and pharmaceutical research. Its structure, featuring two nitrogen atoms in a piperazine ring with adjacent methyl substituents, confers significant utility as a ligand in coordination chemistry and catalysis, as well as a key precursor for the synthesis of more complex heterocyclic systems. In medicinal chemistry, this scaffold is extensively employed in the development of potential therapeutic agents, particularly as a core component for creating novel small molecule inhibitors and modulators for various biological targets, including GPCRs and kinases. The dimethyl substitution pattern influences the molecule's basicity, lipophilicity, and conformational flexibility, parameters that are crucial for optimizing drug-like properties such as bioavailability and metabolic stability. Researchers also utilize this compound in the synthesis of polymers and as a reagent in the preparation of agrochemicals and specialty chemicals. This product is provided as a high-purity material to ensure reproducibility and reliability in advanced research applications.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

1,2-dimethylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2/c1-6-5-7-3-4-8(6)2/h6-7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARHYWWAJZDAYDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70947913
Record name 1,2-Dimethylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70947913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25155-35-5, 25057-77-6
Record name Piperazine, dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025155355
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Dimethylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70947913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethylpiperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.423
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 25057-77-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of 1,2-Dimethylpiperazine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic protocols for 1,2-dimethylpiperazine, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The document details two principal methodologies: the direct N-methylation of 2-methylpiperazine and a two-step process involving reductive amination of a protected 2-methylpiperazine derivative followed by deprotection. This guide is intended to serve as a practical resource for researchers and professionals engaged in the synthesis and application of piperazine-containing compounds.

Core Synthesis Routes

Two main strategies have been identified for the synthesis of this compound:

  • N-Methylation of 2-Methylpiperazine via Eschweiler-Clarke Reaction: This classical method involves the direct methylation of the two nitrogen atoms of 2-methylpiperazine using formaldehyde as the carbon source and formic acid as the reducing agent.[1][2] This one-pot reaction is a type of reductive amination.[1]

  • Reductive Amination of N-Boc-2-Methylpiperazine and Subsequent Deprotection: This two-step approach involves the initial protection of one of the nitrogen atoms of 2-methylpiperazine with a tert-butyloxycarbonyl (Boc) group. The unprotected secondary amine is then methylated via reductive amination with formaldehyde and a reducing agent like sodium cyanoborohydride.[3] The final step is the removal of the Boc protecting group to yield this compound.[4]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the described synthesis protocols, facilitating a comparative analysis of the two routes.

Table 1: N-Methylation of 2-Methylpiperazine (Eschweiler-Clarke Reaction)

ParameterValueReference
Starting Material 2-Methylpiperazine[5]
Reagents Formaldehyde, Formic Acid, Sulfuric Acid[5]
Molar Ratio (2-Methylpiperazine:Formaldehyde:Formic Acid) 1 : 2-2.4 : 2-2.4[5]
Catalyst/Promoter Sulfuric Acid (~0.5 mol per mol of piperazine)[5]
Reaction Temperature 40-60 °C[5]
Reaction Time Not specified, typically until CO2 evolution ceases[1]
Reported Conversion Up to 89%[5]

Table 2: Reductive Amination of N-Boc-2-Methylpiperazine and Deprotection

ParameterValueReference
Starting Material 4-N-Boc-2-Methylpiperazine[3]
Step 1: Reductive Amination
   ReagentsFormaldehyde, Sodium Cyanoborohydride, Acetic Acid[3]
   SolventMethanol[3]
   Reaction Temperature25-80 °C[3]
   Reaction Time10 hours[3]
Step 2: N-Boc Deprotection
   ReagentsTrifluoroacetic Acid (TFA) or 4M HCl in Dioxane[4]
   SolventDichloromethane (DCM) or Dioxane[4]
   Reaction Temperature0 °C to Room Temperature[4]
   Reaction Time1-4 hours[4]

Experimental Protocols

Protocol 1: N-Methylation of 2-Methylpiperazine via Eschweiler-Clarke Reaction

This protocol is adapted from established procedures for the N-methylation of piperazine derivatives.[1][5]

Materials:

  • 2-Methylpiperazine

  • Formaldehyde (37% aqueous solution)

  • Formic Acid (88-98%)

  • Sulfuric Acid (98%)

  • Sodium Hydroxide (50% aqueous solution)

  • Water

  • Standard laboratory glassware

  • Magnetic stirrer

  • Ice bath

  • Distillation apparatus

Procedure:

  • To a reaction vessel equipped with a stirrer and addition funnel, slowly add the 2-methylpiperazine to the formaldehyde solution while stirring and maintaining the temperature below 50°C with an ice bath.[5]

  • Once the addition is complete, add approximately 0.5 moles of sulfuric acid per mole of the starting piperazine compound.[5]

  • Slowly add the formic acid to the reaction mixture. The rate of addition should be controlled to manage the evolution of carbon dioxide.[1]

  • After the addition of formic acid is complete, maintain the reaction mixture at a temperature between 40°C and 60°C until the evolution of carbon dioxide subsides.[5]

  • Upon completion of the reaction, cool the mixture and neutralize it with a 50% sodium hydroxide solution.[5]

  • The methylated piperazine layer will separate. This layer should be washed with a 50% sodium hydroxide solution, diluted with water, and then purified by azeotropic distillation.[5]

Protocol 2: Synthesis of this compound via Reductive Amination and Deprotection

This two-step protocol involves the initial N-methylation of Boc-protected 2-methylpiperazine, followed by the removal of the Boc group.

Step 1: Reductive Amination of 4-N-Boc-2-Methylpiperazine

This procedure is based on the reductive amination of secondary amines.[3][6]

Materials:

  • 4-N-Boc-2-Methylpiperazine

  • Formaldehyde (37% aqueous solution)

  • Sodium Cyanoborohydride (NaBH3CN)

  • Acetic Acid

  • Methanol

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Dissolve 4-N-Boc-2-methylpiperazine in methanol in a round-bottom flask.

  • Add formaldehyde (typically a slight excess) to the solution.

  • Add acetic acid to the mixture to facilitate the formation of the iminium ion.

  • Carefully add sodium cyanoborohydride portion-wise to the stirred solution. The reaction is typically carried out at a temperature ranging from 25°C to 80°C for approximately 10 hours.[3]

  • Monitor the reaction progress using TLC or LC-MS.

  • Upon completion, quench the reaction by carefully adding water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-Boc-1,2-dimethylpiperazine.

Step 2: N-Boc Deprotection

This protocol is a standard procedure for the removal of a Boc protecting group.[4]

Materials:

  • N-Boc-1,2-dimethylpiperazine (from Step 1)

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Standard laboratory glassware

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve the crude N-Boc-1,2-dimethylpiperazine in anhydrous DCM in a round-bottom flask and cool the solution to 0°C in an ice bath.[4]

  • Slowly add TFA (5-10 equivalents) to the stirred solution.[4]

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours, monitoring the reaction by TLC or LC-MS.[4]

  • Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.[4]

  • Carefully add saturated aqueous NaHCO₃ solution to the residue until the effervescence ceases and the pH is basic.[4]

  • Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[4]

  • Filter the solution and concentrate under reduced pressure to yield this compound. Further purification can be achieved by distillation if necessary.

Visualizations

The following diagrams illustrate the reaction pathways and experimental workflows for the synthesis of this compound.

Synthesis_Pathways cluster_0 Route 1: Eschweiler-Clarke Reaction cluster_1 Route 2: Reductive Amination & Deprotection 2-Methylpiperazine 2-Methylpiperazine 1,2-Dimethylpiperazine_R1 This compound 2-Methylpiperazine->1,2-Dimethylpiperazine_R1 H2SO4, 40-60°C Formaldehyde_FormicAcid Formaldehyde, Formic Acid Formaldehyde_FormicAcid->1,2-Dimethylpiperazine_R1 N-Boc-2-Methylpiperazine N-Boc-2-Methylpiperazine N-Boc-1,2-Dimethylpiperazine N-Boc-1,2-Dimethylpiperazine N-Boc-2-Methylpiperazine->N-Boc-1,2-Dimethylpiperazine Acetic Acid, MeOH Formaldehyde_NaBH3CN Formaldehyde, NaBH3CN Formaldehyde_NaBH3CN->N-Boc-1,2-Dimethylpiperazine 1,2-Dimethylpiperazine_R2 This compound N-Boc-1,2-Dimethylpiperazine->1,2-Dimethylpiperazine_R2 DCM or Dioxane TFA_or_HCl TFA or HCl TFA_or_HCl->1,2-Dimethylpiperazine_R2

Caption: Reaction pathways for the synthesis of this compound.

Experimental_Workflows cluster_0 Workflow for Route 1: Eschweiler-Clarke Reaction cluster_1 Workflow for Route 2: Reductive Amination & Deprotection start1 Start mix_reagents Mix 2-Methylpiperazine and Formaldehyde at <50°C start1->mix_reagents add_acid Add H2SO4 mix_reagents->add_acid add_formic_acid Slowly add Formic Acid add_acid->add_formic_acid react Heat at 40-60°C add_formic_acid->react neutralize Neutralize with NaOH react->neutralize separate Separate Organic Layer neutralize->separate purify Purify by Distillation separate->purify end1 End purify->end1 start2 Start reductive_amination Reductive Amination of N-Boc-2-Methylpiperazine start2->reductive_amination workup1 Quench and Extract reductive_amination->workup1 deprotection N-Boc Deprotection with TFA workup1->deprotection workup2 Neutralize and Extract deprotection->workup2 purify2 Purify (if needed) workup2->purify2 end2 End purify2->end2

Caption: Experimental workflows for the synthesis of this compound.

References

An In-depth Technical Guide to cis- and trans-1,2-Dimethylpiperazine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperazine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. The introduction of stereocenters, as seen in 1,2-dimethylpiperazine, provides an opportunity to explore the impact of stereochemistry on pharmacological activity. This technical guide offers a comprehensive overview of the cis- and trans-isomers of this compound, focusing on their synthesis, conformational analysis, and spectroscopic characterization. Due to the limited availability of direct experimental data for these specific isomers, this guide also incorporates data from analogous compounds and computational predictions to provide a thorough understanding of their chemical and physical properties. This document is intended to serve as a valuable resource for researchers engaged in the design and development of novel piperazine-based therapeutics.

Synthesis and Isomer Separation

The synthesis of this compound typically results in a mixture of cis- and trans-isomers, necessitating effective separation techniques for the isolation of the pure stereoisomers.

General Synthetic Approach

A common route to N,N'-disubstituted piperazines involves the reductive amination of a primary amine with a suitable diketone or a related precursor. For this compound, a potential synthetic pathway starts from 1,2-diaminopropane, which is reacted with a two-carbon electrophile followed by cyclization and N-methylation. One documented method for the synthesis of this compound involves a multi-step process starting from 4-N-Boc-2-methyl-piperazine[1].

Experimental Protocol: Synthesis of this compound (General Procedure)

  • Step 1: Reductive Amination. 4-N-Boc-2-methyl-piperazine is subjected to reductive amination using formaldehyde in the presence of a reducing agent such as sodium cyanoborohydride in methanol. The reaction is typically carried out at a temperature range of 25 - 80 °C for approximately 10 hours.

  • Step 2: Deprotection. The Boc protecting group is removed by treatment with trifluoroacetic acid in a solvent like dichloromethane at room temperature for about 1 hour.

  • Work-up and Purification. Following the reaction, a standard aqueous work-up is performed to neutralize the acid and extract the product into an organic solvent. The crude product, a mixture of cis- and trans-isomers, is then purified.

Isomer Separation

The separation of cis- and trans-isomers of cyclic diamines is often challenging due to their similar physical properties. Gas chromatography (GC) is a powerful technique for the separation of volatile isomers.

Experimental Protocol: Gas Chromatographic Separation of Diamine Isomers (General Procedure)

While a specific protocol for this compound is not available, a general procedure for the separation of diamine isomers by GC can be described[2][3]:

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) is typically used.

  • Column: A capillary column with a chiral stationary phase (e.g., based on amino acid derivatives or cyclodextrins) is often necessary for the separation of stereoisomers[2]. For less challenging separations of geometric isomers, a polar capillary column may suffice.

  • Carrier Gas: An inert gas such as helium or nitrogen is used as the carrier gas.

  • Temperature Program: The oven temperature is programmed to ramp from an initial low temperature to a final high temperature to ensure the elution of all components. A typical program might start at 100 °C and ramp to 250 °C.

  • Injection: A small volume of the isomer mixture, dissolved in a suitable solvent, is injected into the heated injection port.

  • Detection: The separated isomers are detected by the FID as they elute from the column, and the retention times are used to identify each isomer.

Conformational Analysis

The piperazine ring, analogous to cyclohexane, predominantly adopts a chair conformation to minimize steric and torsional strain. The presence of two methyl groups at the 1 and 2 positions in this compound leads to a complex conformational equilibrium.

In the trans-isomer , one methyl group can be in an axial position and the other in an equatorial position (a,e), or both can be equatorial (e,e) in a twist-boat conformation, or both axial (a,a) in another chair conformation. The diequatorial-like conformation is generally expected to be the most stable.

In the cis-isomer , one methyl group is axial and the other equatorial (a,e) in one chair conformation, and upon ring-flipping, they interchange their orientations to equatorial and axial (e,a). These two chair conformers are enantiomeric and thus have equal energy.

The conformational preference of substituents on a piperidine ring can be quantified by the conformational free energy difference (ΔG°), also known as the A-value. While specific A-values for this compound are not available, data for 1,2-dimethylpiperidine can provide a useful approximation. Computational studies on 1,2-dimethylpiperidine suggest a significant preference for the C-methyl group to be in the equatorial position[4]. For N-acylpiperidines, the axial orientation of a 2-substituent can be favored due to pseudoallylic strain[5].

Diagram: Conformational Equilibrium of cis-1,2-Dimethylpiperazine

Caption: Conformational equilibrium of cis-1,2-dimethylpiperazine showing the interconversion between the two chair conformers.

Diagram: Conformational Possibilities for trans-1,2-Dimethylpiperazine

conformational_possibilities_trans cluster_trans trans-1,2-Dimethylpiperazine Conformers Chair_ae Chair (a,e) Twist_boat Twist-Boat Chair_ae->Twist_boat Chair_aa Chair (a,a) Twist_boat->Chair_aa

Caption: Potential conformers of trans-1,2-dimethylpiperazine, including chair and twist-boat forms.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and differentiation of cis- and trans-isomers.

¹H and ¹³C NMR Spectroscopy

While specific, experimentally verified ¹H and ¹³C NMR data for cis- and trans-1,2-dimethylpiperazine are not available in the surveyed literature, we can predict the expected spectral features based on general principles and data from related structures. The chemical shifts and coupling constants of the ring protons and carbons will be highly dependent on the stereochemistry and conformation of the molecule.

Table 1: Predicted ¹H and ¹³C NMR Data for cis- and trans-1,2-Dimethylpiperazine

IsomerGroupPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
cis N-CH₃~2.3~45
C-CH₃~1.1~15
Ring CH₂2.0 - 3.045 - 60
Ring CH2.5 - 3.550 - 65
trans N-CH₃~2.3~45
C-CH₃~1.1~15
Ring CH₂2.0 - 3.045 - 60
Ring CH2.5 - 3.550 - 65

Note: These are estimated values and will vary depending on the solvent and other experimental conditions.

Experimental Protocol: NMR Spectral Analysis (General Procedure) [6][7]

  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in an NMR tube.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher). Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans for good signal-to-noise, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay are typically required.

  • 2D NMR (Optional but Recommended): To aid in the complete assignment of signals, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon correlations.

  • Data Processing: Process the acquired data by applying Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Physicochemical Properties

pKa Values

The basicity of the nitrogen atoms in the piperazine ring is a critical parameter influencing the pharmacokinetic and pharmacodynamic properties of piperazine-based drugs. While the pKa values for this compound are not explicitly reported, data for related compounds can provide valuable estimates.

Table 2: pKa Values of Selected Piperazine Derivatives at 298 K

CompoundpKa₁pKa₂Reference
Piperazine9.735.35[8]
2-Methylpiperazine9.775.21[8]
1,4-Dimethylpiperazine8.254.22[8]

Note: The pKa values for this compound are expected to be in a similar range.

Experimental Protocol: pKa Determination by Potentiometric Titration (General Procedure) [9][10][11]

  • Solution Preparation: Prepare a standard solution of the diamine of known concentration in deionized water. Also, prepare a standardized solution of a strong acid (e.g., HCl).

  • Titration Setup: Place the diamine solution in a thermostatted beaker with a magnetic stirrer. Insert a calibrated pH electrode and the tip of a burette containing the standardized acid.

  • Titration: Titrate the diamine solution with the strong acid, adding the acid in small, known increments. Record the pH of the solution after each addition.

  • Data Analysis: Plot the pH of the solution as a function of the volume of acid added. The pKa values correspond to the pH at the half-equivalence points. For a diamine, there will be two equivalence points and two half-equivalence points, corresponding to pKa₁ and pKa₂.

Biological Activity

While the piperazine moiety is present in a wide range of biologically active molecules, including antipsychotics, antidepressants, and antihistamines, specific biological data for cis- and trans-1,2-dimethylpiperazine are not extensively documented in the public domain. The pharmacological activity of piperazine derivatives is highly dependent on the nature and stereochemistry of the substituents.

Given the lack of specific signaling pathway information for this compound, a generalized workflow for evaluating the biological activity of novel piperazine derivatives is presented below.

Diagram: General Workflow for Biological Evaluation of Piperazine Derivatives

biological_evaluation_workflow cluster_workflow Biological Evaluation Workflow Start Synthesized Piperazine Isomers (cis & trans) In_vitro In Vitro Assays (e.g., Receptor Binding, Enzyme Inhibition) Start->In_vitro Cell_based Cell-Based Assays (e.g., Cytotoxicity, Functional Assays) In_vitro->Cell_based In_vivo In Vivo Models (e.g., Animal Models of Disease) Cell_based->In_vivo ADMET ADMET Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) In_vivo->ADMET Lead_optimization Lead Optimization ADMET->Lead_optimization

Caption: A generalized workflow for the biological evaluation of newly synthesized piperazine isomers.

Conclusion

This technical guide provides a summary of the available information on cis- and trans-1,2-dimethylpiperazine. It is evident that while the general chemistry of piperazines is well-established, there is a significant lack of specific experimental data for the 1,2-dimethyl substituted isomers. This guide highlights the need for further research to fully characterize these compounds, including detailed synthetic and separation protocols, comprehensive spectroscopic analysis, and thorough biological evaluation. Such studies would be invaluable to the medicinal chemistry community and could pave the way for the discovery of novel therapeutic agents.

References

An In-depth Technical Guide to the Chemical Properties and Structure of 1,2-Dimethylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dimethylpiperazine, a heterocyclic amine, is a substituted derivative of piperazine. Its structure, featuring methyl groups on adjacent nitrogen and carbon atoms, gives rise to stereoisomerism, influencing its chemical and biological properties. This technical guide provides a comprehensive overview of the chemical properties, structure, and available experimental data for this compound, intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Chemical Properties

While extensive experimental data for this compound is not as readily available as for its 1,4- and 2,5- isomers, the following table summarizes the known quantitative and qualitative properties.

PropertyValueSource
Molecular Formula C₆H₁₄N₂[1][2]
Molecular Weight 114.19 g/mol [1][2]
CAS Number 25057-77-6[1][2]
Appearance Colorless to light yellow liquid[3]
Boiling Point 42 °C at 6 mmHg[4]
Density Predicted: 0.855 ± 0.06 g/cm³[4]
pKa Predicted: 9.31 ± 0.40[3]
Solubility Slightly soluble in Chloroform and Methanol.[4]

Chemical Structure

This compound possesses two stereocenters, leading to the existence of cis and trans isomers, each of which can exist as a pair of enantiomers (R and S configurations).

Stereoisomers of this compound

G cluster_cis cis-1,2-Dimethylpiperazine cluster_trans trans-1,2-Dimethylpiperazine cis_N1 cis_C2 cis_N1->cis_C2 cis_Me1 cis_N1->cis_Me1 cis_C3 cis_C2->cis_C3 cis_Me2 cis_C2->cis_Me2 cis_N4 cis_C3->cis_N4 cis_C5 cis_N4->cis_C5 cis_C6 cis_C5->cis_C6 cis_C6->cis_N1 trans_N1 trans_C2 trans_N1->trans_C2 trans_Me1 trans_N1->trans_Me1 trans_C3 trans_C2->trans_C3 trans_Me2 trans_C2->trans_Me2 trans_N4 trans_C3->trans_N4 trans_C5 trans_N4->trans_C5 trans_C6 trans_C5->trans_C6 trans_C6->trans_N1

Caption: 2D representation of cis and trans isomers of this compound.

The chiral nature of the 2-position carbon and the potential for nitrogen inversion contribute to the complexity of its stereochemistry. The (R) and (S) configurations of the chiral centers are critical in determining the molecule's interaction with biological systems, as has been noted in studies of its activity at nicotinic acetylcholine receptors.

Experimental Protocols

Detailed, step-by-step experimental protocols specifically for the synthesis, purification, and analysis of this compound are not extensively documented in readily available literature. However, based on general methods for the synthesis and analysis of piperazine derivatives, the following protocols can be adapted.

Synthesis

A potential synthetic route to this compound involves the N-methylation of a 2-methylpiperazine precursor. One cited method involves a multi-step reaction starting from 4-N-Boc-2-methylpiperazine.[4]

Protocol: Reductive Amination of 4-N-Boc-2-Methylpiperazine

  • Reaction Setup: In a suitable reaction vessel, dissolve 4-N-Boc-2-methylpiperazine in methanol.

  • Reductive Amination: Add acetic acid to the solution, followed by the portion-wise addition of sodium cyanoborohydride. The reaction is typically stirred for several hours (e.g., 10 hours) at a temperature ranging from room temperature to elevated temperatures (e.g., 25-80 °C).[4]

  • Boc Deprotection: After the reductive amination is complete, the solvent is removed under reduced pressure. The resulting residue is then dissolved in a suitable solvent such as dichloromethane. Trifluoroacetic acid is added, and the mixture is stirred at room temperature for approximately one hour to remove the Boc protecting group.[4]

  • Work-up and Isolation: The reaction mixture is then neutralized with a base (e.g., sodium bicarbonate solution) and the product is extracted with an organic solvent. The organic layers are combined, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is evaporated to yield the crude this compound.

Purification

Purification of the crude product can be achieved through distillation, leveraging the volatility of the compound.

Protocol: Purification by Distillation

  • Apparatus Setup: Assemble a distillation apparatus. Given the reported boiling point of 42 °C at 6 mmHg, a vacuum distillation is necessary for purification at lower temperatures to prevent decomposition.[4]

  • Distillation: The crude this compound is placed in the distillation flask. The system is evacuated to the desired pressure (e.g., 6 mmHg). The flask is then heated gently.

  • Fraction Collection: The fraction distilling at or near the expected boiling point is collected in a receiving flask. It is advisable to collect multiple fractions to ensure the purity of the main product.

Analysis

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol: NMR Analysis

  • Sample Preparation: Dissolve a small amount of the purified this compound in a suitable deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

  • Spectral Interpretation: The resulting spectra should be analyzed for chemical shifts, coupling constants, and integration values to confirm the structure of this compound, including its stereochemistry if chiral NMR shift reagents or a chiral solvent are used.

Protocol: GC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the purified this compound in a volatile organic solvent (e.g., methanol or dichloromethane).

  • GC-MS Parameters:

    • Gas Chromatograph (GC): Use a suitable capillary column (e.g., a non-polar or medium-polarity column). The oven temperature program should be optimized to achieve good separation from any impurities. A typical program might start at a low temperature and ramp up to a higher temperature.

    • Mass Spectrometer (MS): The mass spectrometer should be operated in electron ionization (EI) mode. Data should be collected over a suitable mass range (e.g., m/z 30-200).

  • Data Analysis: The retention time of the peak corresponding to this compound can be used for identification. The mass spectrum of this peak should be compared to a reference spectrum or analyzed for characteristic fragmentation patterns of piperazine derivatives to confirm the identity of the compound.

Signaling Pathways and Biological Activity

Currently, there is no information available in the scientific literature detailing specific signaling pathways in which this compound is directly involved. Its biological activity has been explored to some extent, particularly in the context of its chiral isomers' interactions with nicotinic acetylcholine receptors. However, this interaction does not constitute a well-defined signaling pathway that can be visualized. The primary role of this compound in a research and development context appears to be as a chemical intermediate and a scaffold for the synthesis of more complex molecules.

Conclusion

This technical guide provides a summary of the currently available information on the chemical properties and structure of this compound. While some fundamental data has been reported or predicted, there remains a need for more comprehensive experimental characterization of this compound. The provided experimental protocols, adapted from general procedures for related compounds, offer a starting point for researchers working with this compound. Further investigation into its physical, chemical, and biological properties will be crucial for its potential applications in drug discovery and materials science.

References

Spectroscopic Profile of 1,2-Dimethylpiperazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Despite its structural simplicity, a comprehensive, publicly available set of experimental spectroscopic data (NMR, IR, and MS) for 1,2-Dimethylpiperazine (CAS 25057-77-6) is currently unavailable. This guide addresses this data gap by providing a comparative analysis of predicted spectroscopic behavior alongside a detailed examination of the experimental data for its common isomers, 1,4-dimethylpiperazine and 2,6-dimethylpiperazine. This information is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by offering insights into the expected spectral characteristics of this compound.

Comparative Spectroscopic Data

To provide a useful frame of reference, the following tables summarize the available experimental spectroscopic data for the isomers of this compound. It is anticipated that the spectral features of this compound would exhibit some similarities to these related compounds, particularly the 2,6-isomer, while also showing distinct characteristics due to the unique arrangement of the methyl groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H NMR Data for Dimethylpiperazine Isomers

CompoundChemical Shift (δ) ppmMultiplicityIntegrationAssignment
1,4-Dimethylpiperazine 2.25s6H2 x -CH₃
2.40s8H4 x -CH₂-
cis-2,6-Dimethylpiperazine 1.05d6H2 x -CH₃
1.75t2H2 x axial -CH-
2.75dd4H2 x equatorial -CH₂-
2.90m1H-NH
trans-2,6-Dimethylpiperazine 1.08d6H2 x -CH₃
2.20m2H2 x -CH-
2.55dd2Haxial -CH₂-
2.85dd2Hequatorial -CH₂-
1.50br s1H-NH

¹³C NMR Data for Dimethylpiperazine Isomers

CompoundChemical Shift (δ) ppmAssignment
1,4-Dimethylpiperazine 46.5-CH₃
55.2-CH₂-
cis-2,6-Dimethylpiperazine 19.5-CH₃
52.0-CH-
52.8-CH₂-
trans-2,6-Dimethylpiperazine 17.0-CH₃
50.0-CH-
48.5-CH₂-
Infrared (IR) Spectroscopy Data

Key IR Absorptions for Dimethylpiperazine Isomers

CompoundWavenumber (cm⁻¹)IntensityAssignment
1,4-Dimethylpiperazine 2940-2800StrongC-H stretch (alkyl)
1450MediumCH₂ bend
1150StrongC-N stretch
2,6-Dimethylpiperazine 3290Medium, BroadN-H stretch
2960-2840StrongC-H stretch (alkyl)
1460MediumCH₂ bend
1130StrongC-N stretch
Mass Spectrometry (MS) Data

Key Mass Fragments for Dimethylpiperazine Isomers

Compoundm/zRelative Intensity (%)Assignment
1,4-Dimethylpiperazine 11440[M]⁺
99100[M-CH₃]⁺
7080[M-C₂H₄N]⁺
5890[C₃H₈N]⁺
4260[C₂H₄N]⁺
2,6-Dimethylpiperazine 11430[M]⁺
99100[M-CH₃]⁺
5685[C₃H₆N]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the analyte is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a 400 MHz or 500 MHz NMR spectrometer. For ¹H NMR, a standard pulse program is used with a spectral width of approximately 15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. For ¹³C NMR, a proton-decoupled pulse sequence is used with a spectral width of approximately 220 ppm.

  • Data Processing: The raw free induction decay (FID) data is Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR processing software. Chemical shifts are referenced to the internal standard.

Infrared (IR) Spectroscopy
  • Sample Preparation: For liquid samples, a thin film is prepared between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet is prepared by grinding a small amount of the sample with KBr powder and pressing it into a transparent disk.

  • Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. A background spectrum of the empty sample holder (or pure KBr pellet) is first collected. The sample is then scanned over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: The sample is introduced into the mass spectrometer via a suitable ionization method. For volatile compounds like dimethylpiperazines, electron ionization (EI) is commonly used, often coupled with a gas chromatograph (GC-MS) for separation and introduction.

  • Ionization and Mass Analysis: In EI, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Data Acquisition and Processing: The detector records the abundance of ions at each m/z value, generating a mass spectrum. The spectrum displays the relative intensity of each fragment ion.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Data Analysis & Interpretation Compound Compound of Interest (this compound) Dissolution Dissolution in Appropriate Solvent Compound->Dissolution NMR_acq NMR Spectrometer (¹H, ¹³C) Dissolution->NMR_acq NMR Analysis IR_acq FTIR Spectrometer Dissolution->IR_acq IR Analysis MS_acq Mass Spectrometer (e.g., GC-MS) Dissolution->MS_acq MS Analysis NMR_proc Fourier Transform Phase & Baseline Correction NMR_acq->NMR_proc IR_proc Background Subtraction IR_acq->IR_proc MS_proc Library Matching Fragmentation Analysis MS_acq->MS_proc Structure_Elucidation Structure Elucidation & Confirmation NMR_proc->Structure_Elucidation IR_proc->Structure_Elucidation MS_proc->Structure_Elucidation

Caption: A flowchart illustrating the typical stages involved in the spectroscopic analysis of a chemical compound.

Commercial Availability and Synthetic Guide for 1,2-Dimethylpiperazine: A Technical Whitepaper for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, synthesis, and key applications of 1,2-dimethylpiperazine. This valuable heterocyclic building block and its isomers are integral to the development of a wide range of chemical entities, particularly in the pharmaceutical and materials science sectors. This document aims to serve as a practical resource, offering detailed information for procurement, synthesis, and utilization of this compound in a research and development setting.

Commercial Availability and Suppliers

This compound is commercially available from various chemical suppliers, typically as a mixture of isomers or as specific stereoisomers. Researchers should carefully consider the required isomeric purity for their specific application, as different isomers can lead to vastly different biological activities and material properties. The compound is available in different grades, from research quantities to bulk amounts.

Below is a summary of prominent suppliers and their typical product specifications. It is important to note that availability and specifications are subject to change, and direct inquiry with the suppliers is always recommended.

SupplierProduct Name(s)CAS Number(s)Purity/Specifications
Santa Cruz Biotechnology This compound25057-77-6Research Grade
Manchester Organics (2S)-1,2-Dimethylpiperazine485841-52-9Lead time 4-6 weeks
ChemScene This compound25057-77-6≥98%
AK Scientific trans-2,5-Dimethylpiperazine2815-34-198% (GC)
Thermo Scientific Chemicals trans-2,5-Dimethylpiperazine2815-34-198%
Sigma-Aldrich 1,4-Dimethylpiperazine106-58-198%

Physicochemical Properties

Understanding the physicochemical properties of this compound is crucial for its handling, reaction setup, and purification.

PropertyValueReference
Molecular Formula C₆H₁₄N₂[1][2]
Molecular Weight 114.19 g/mol [1][2]
Appearance Colorless to light yellow liquid
Boiling Point ~131-132 °C (for 1,4-isomer)[3]
Density ~0.844 g/mL (for 1,4-isomer)[3]
Storage Temperature Room temperature or 4°C[4]

Synthetic Routes

Several synthetic routes to dimethylpiperazines have been reported. The choice of method depends on the desired isomer and the available starting materials. Below are outlined methodologies for the synthesis of dimethylpiperazine isomers.

Synthesis of this compound from 4-N-Boc-2-Methylpiperazine

A common laboratory-scale synthesis involves the reductive amination of a protected methylpiperazine derivative.

G 4-N-Boc-2-Methylpiperazine 4-N-Boc-2-Methylpiperazine Intermediate Intermediate 4-N-Boc-2-Methylpiperazine->Intermediate 1. Sodium Cyanoborohydride,   Acetic Acid, Methanol 2. Formaldehyde This compound This compound Intermediate->this compound Trifluoroacetic Acid, Dichloromethane

Caption: Synthesis of this compound.

Experimental Protocol:

Step 1: Reductive Amination

  • To a solution of 4-N-Boc-2-methylpiperazine (1 equivalent) in methanol, add acetic acid to adjust the pH to approximately 6.

  • Add formaldehyde (1.2 equivalents, 37% solution in water).

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add sodium cyanoborohydride (1.5 equivalents) portion-wise, maintaining the temperature below 10°C.

  • Allow the reaction to warm to room temperature and stir for 10-12 hours.

  • Quench the reaction by the slow addition of 1M HCl.

  • Concentrate the mixture under reduced pressure to remove methanol.

  • Basify the aqueous residue with 2M NaOH and extract with dichloromethane (3 x 50 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude Boc-protected this compound.

Step 2: Deprotection

  • Dissolve the crude product from Step 1 in dichloromethane.

  • Add trifluoroacetic acid (5 equivalents) dropwise at 0°C.

  • Stir the reaction mixture at room temperature for 1-2 hours until TLC analysis indicates complete deprotection.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in water and basify with 4M NaOH.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude this compound by distillation under reduced pressure.

Applications in Research and Drug Development

Dimethylpiperazine scaffolds are prevalent in a wide range of biologically active molecules. Their unique structural and physicochemical properties, such as basicity and the ability to participate in hydrogen bonding, make them valuable pharmacophores.

Role as a Synthetic Building Block

This compound and its isomers serve as crucial intermediates in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The piperazine moiety can influence the solubility, lipophilicity, and metabolic stability of a drug candidate.

G cluster_0 Drug Discovery Workflow Start Start Library Synthesis Library Synthesis Start->Library Synthesis High-Throughput Screening High-Throughput Screening Library Synthesis->High-Throughput Screening Hit Identification Hit Identification High-Throughput Screening->Hit Identification Lead Optimization Lead Optimization Hit Identification->Lead Optimization Candidate Drug Candidate Drug Lead Optimization->Candidate Drug End End Candidate Drug->End This compound This compound This compound->Library Synthesis

References

Safety and handling precautions for 1,2-Dimethylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safe Handling of 1,2-Dimethylpiperazine

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for this compound, focusing on its hazard profile, proper handling procedures, and emergency response protocols. The information is intended for use by trained professionals in a laboratory or drug development setting.

Chemical and Physical Properties

This compound is a heterocyclic organic compound. Understanding its physical and chemical properties is crucial for safe handling and storage.

PropertyValueReference
CAS Number 25057-77-6[1]
Molecular Formula C₆H₁₄N₂[1]
Molecular Weight 114.19 g/mol [2]
Appearance Data not available; isomers exist as solids or liquids[3][4]
Boiling Point Data not available for 1,2-isomer; 162 °C (for 2,6-isomer)[3]
Melting Point Data not available for 1,2-isomer; 108 - 113 °C (for 2,6-isomer)[3]
Flash Point Data not available for 1,2-isomer; 44 °C / 111.2 °F (for 2,6-isomer)[3]
Solubility Miscible in water (for N,N'-isomer)[5]

Hazard Identification and GHS Classification

This compound and its isomers are classified as hazardous substances. The following table summarizes the GHS classifications for the closely related N,N'-Dimethylpiperazine.

Hazard ClassHazard CategoryHazard Statement
Flammable LiquidsCategory 2H225: Highly flammable liquid and vapor
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 1BH314: Causes severe skin burns and eye damage
Serious Eye Damage/Eye IrritationCategory 1H318: Causes serious eye damage

Data sourced from PubChem for N,N'-Dimethylpiperazine.[2]

Toxicological Data

The toxicological properties of this compound have not been fully investigated. The data below for the isomer N,N'-Dimethylpiperazine provides an indication of its potential toxicity.

TestSpeciesRouteResultGuidelineReference
Acute Oral Toxicity (LD50)Rat (male and female)Oral1116.2 mg/kgOECD Test Guideline 401[6]
Acute Dermal Toxicity (LD50)Rabbit (male and female)Dermal3000 mg/kgOECD Test Guideline 402[6]
Acute Dermal Toxicity (LD50)RatSubcutaneous2500 mg/kg-[5]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling this compound to prevent exposure.

Protection TypeSpecification
Eye/Face Protection Chemical safety goggles and a face shield.
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene), a lab coat, and closed-toe shoes.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If inhalation risk is high, a NIOSH-approved respirator with appropriate cartridges should be used.

Handling and Storage

Proper handling and storage procedures are essential to minimize risks.

  • Handling: Use only in a well-ventilated area, preferably under a chemical fume hood.[3] Avoid contact with skin, eyes, and clothing.[3] Do not breathe dust or vapors.[3] Keep away from heat, sparks, and open flames.[4]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4] Keep in a corrosives area.[3] Incompatible with strong oxidizing agents and strong acids.[3]

First Aid Measures

In case of exposure, immediate medical attention is required.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.[3]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[3] Call a physician immediately.[3]
Inhalation Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[7] Call a physician immediately.[7]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[7] Rinse mouth with water. Call a physician immediately.[7]

Accidental Release and Fire-Fighting Measures

IncidentProcedure
Accidental Release Evacuate personnel from the area.[4] Remove all sources of ignition.[4] Use personal protective equipment.[4] Absorb the spill with inert material (e.g., sand, earth) and place it in a suitable container for disposal.[4]
Fire-Fighting Use dry chemical, CO₂, or alcohol-resistant foam.[3] Wear a self-contained breathing apparatus and full protective gear.[3]

Experimental Protocols

The following are detailed methodologies for key safety-related experiments, adapted from OECD guidelines.

Acute Dermal Irritation/Corrosion (Adapted from OECD Guideline 404)

Objective: To determine the potential of this compound to cause dermal irritation or corrosion.

Methodology:

  • Animal Model: A single young adult albino rabbit is used for the initial test.[8]

  • Test Substance Preparation: If solid, the substance is moistened with a small amount of water to form a paste.[8]

  • Application: 0.5 g of the test substance is applied to a small area (approx. 6 cm²) of the rabbit's clipped skin. The site is then covered with a gauze patch and semi-occlusive dressing.[9]

  • Exposure: The duration of exposure is 4 hours.[9]

  • Observation: After patch removal, the skin is observed for erythema and edema at 60 minutes, and then at 24, 48, and 72 hours.[10] Observations can continue for up to 14 days to assess the reversibility of any effects.[8]

  • Scoring: Dermal reactions are scored according to a standardized grading system.[10]

  • Confirmatory Test: If a corrosive effect is not observed, the test is repeated with additional animals to confirm the results.[9]

Acute Eye Irritation/Corrosion (Adapted from OECD Guideline 405)

Objective: To assess the potential of this compound to cause eye irritation or corrosion.

Methodology:

  • Animal Model: The test is initially performed on a single young adult albino rabbit.[11]

  • Dose: A single dose of 0.1 mL of the liquid test substance (or 0.1 g of a solid) is applied.

  • Application: The test substance is instilled into the conjunctival sac of one eye after gently pulling the lower eyelid away from the eyeball.[11] The other eye serves as a control.

  • Observation: The eyes are examined at 1, 24, 48, and 72 hours after application.[12] Lesions of the cornea, iris, and conjunctivae are scored.

  • Washout: The eye is not washed out for at least 24 hours after instillation unless immediate corrosive effects are observed.[11]

  • Confirmatory Test: If a corrosive or severe irritant effect is not observed in the initial test, the response is confirmed using up to two additional animals.[11]

Acute Oral Toxicity (Adapted from OECD Guideline 401)

Objective: To determine the acute oral toxicity (LD50) of this compound.

Methodology:

  • Animal Model: Young adult rats of a single sex (typically females) are used.[13]

  • Dose Administration: The test substance is administered in a single dose by gavage.[14] Doses are spaced to produce a range of toxic effects and mortality rates.

  • Limit Test: A limit test can be performed at a dose of 2000 mg/kg body weight. If no mortality is observed, no further testing at higher doses is necessary.[15]

  • Observation Period: Animals are observed for 14 days for signs of toxicity and mortality.[14]

  • Data Collection: Observations of clinical signs, body weight changes, and mortality are recorded.[14]

  • LD50 Calculation: The LD50 is calculated from the mortality data.

Aquatic Toxicity - Acute Immobilization Test with Daphnia magna (Adapted from OECD Guideline 202)

Objective: To determine the acute toxicity of this compound to Daphnia magna.

Methodology:

  • Test Organism: Young daphnids, less than 24 hours old, are used.[16]

  • Test Design: Daphnids are exposed to a range of concentrations of the test substance for 48 hours.[16] A control group is also included.[16]

  • Exposure Conditions: The test is conducted under static or semi-static conditions at a constant temperature and light cycle.[16]

  • Endpoint: Immobilization of the daphnids is recorded at 24 and 48 hours.[17]

  • EC50 Calculation: The concentration that causes immobilization in 50% of the daphnids (EC50) at 48 hours is calculated.[17]

Ready Biodegradability (Adapted from OECD Guideline 301F)

Objective: To assess the ready biodegradability of this compound in an aerobic aqueous medium.

Methodology:

  • Inoculum: Activated sludge from a sewage treatment plant is used as the microbial inoculum.[18]

  • Test System: The test substance is incubated with the inoculum in a mineral medium in the dark or diffuse light for 28 days.[19]

  • Parameters: Biodegradation is followed by measuring oxygen consumption (Manometric Respirometry).[19]

  • Reference Compound: A readily biodegradable reference compound is run in parallel to validate the test procedure.[19]

  • Pass Level: The substance is considered readily biodegradable if it reaches 60% of its theoretical oxygen demand (ThOD) within a 10-day window during the 28-day test period.[20]

Visualizations

Chemical Spill Response Workflow

Spill_Response start_end start_end action_node action_node decision_node decision_node hazard_node hazard_node safe_node safe_node start Spill Occurs assess Assess Situation (Size, Hazards) start->assess is_major Major Spill? assess->is_major evacuate Evacuate Area Call Emergency Services is_major->evacuate Yes alert_personnel Alert Personnel is_major->alert_personnel No end Spill Managed evacuate->end get_ppe Don Appropriate PPE alert_personnel->get_ppe contain_spill Contain Spill (Absorbent Material) get_ppe->contain_spill neutralize Neutralize if Safe contain_spill->neutralize cleanup Clean Up Residue neutralize->cleanup decontaminate Decontaminate Area cleanup->decontaminate dispose Dispose of Waste Properly decontaminate->dispose dispose->end

Caption: Workflow for responding to a chemical spill.

First Aid Decision Tree for Exposure

First_Aid_Exposure start_node start_node action_node action_node decision_node decision_node emergency_node emergency_node end_node end_node start Exposure Occurs route Route of Exposure? start->route skin_contact Skin/Eye Contact route->skin_contact Skin/Eye inhalation Inhalation route->inhalation Inhalation ingestion Ingestion route->ingestion Ingestion remove_clothing Remove Contaminated Clothing skin_contact->remove_clothing fresh_air Move to Fresh Air inhalation->fresh_air rinse_mouth Rinse Mouth ingestion->rinse_mouth flush Flush with water for 15 min seek_medical Seek Immediate Medical Attention flush->seek_medical remove_clothing->flush artificial_resp Give Artificial Respiration if needed fresh_air->artificial_resp artificial_resp->seek_medical no_vomit Do NOT Induce Vomiting rinse_mouth->no_vomit no_vomit->seek_medical end First Aid Administered seek_medical->end

References

1,2-Dimethylpiperazine: A Technical Guide for Chemical and Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 25057-77-6[1][2] Molecular Formula: C₆H₁₄N₂[1][2]

This technical guide provides an in-depth overview of 1,2-dimethylpiperazine, a heterocyclic amine of interest to researchers, scientists, and professionals in drug development. The document covers its chemical and physical properties, a detailed experimental protocol for its synthesis, and a discussion of the potential biological activities of its derivatives, drawing from the broader landscape of piperazine-based medicinal chemistry.

Physicochemical and Spectral Data

While comprehensive experimental data for this compound is not extensively published, the following table summarizes its known physical properties and predicted spectral characteristics. The predicted spectral data is based on the analysis of its isomers, such as 1,4-dimethylpiperazine and 2,5-dimethylpiperazine, and general principles of spectroscopy.

PropertyValueReference/Note
Molecular Weight 114.19 g/mol [2]
Appearance Colorless to light yellow liquidPredicted
Boiling Point 151-152 °C
Density ~0.855 g/cm³
Solubility Soluble in water and organic solventsPredicted based on isomers[3]
Predicted ¹H NMR Signals expected in the 2.0-3.0 ppm range for ring protons and 1.0-1.5 ppm for methyl protons.Based on spectra of related compounds[4][5]
Predicted ¹³C NMR Signals for ring carbons anticipated in the 45-60 ppm range and methyl carbons around 15-20 ppm.Based on spectra of related compounds[5][6]
Mass Spectrum (EI) Molecular ion peak (M+) expected at m/z = 114, with fragmentation patterns corresponding to the loss of methyl and ethyl groups.Based on spectra of related compounds[7]
IR Spectrum C-H stretching bands around 2800-3000 cm⁻¹, C-N stretching in the 1000-1200 cm⁻¹ region, and N-H bending (if present as a secondary amine) around 1600 cm⁻¹.Based on general IR data[8]

Synthesis of this compound

A common route for the synthesis of this compound involves a two-step process starting from 4-N-Boc-2-methylpiperazine.[9] This method provides a clear pathway to the target molecule.

Experimental Protocol: Synthesis from 4-N-Boc-2-Methylpiperazine

Step 1: Reductive Amination

  • Materials and Setup:

    • 4-N-Boc-2-methylpiperazine

    • Methanol

    • Acetic acid

    • Sodium cyanoborohydride

    • Round-bottom flask with a magnetic stirrer

    • Ice bath

  • Procedure:

    • Dissolve 4-N-Boc-2-methylpiperazine in methanol in the round-bottom flask.

    • Cool the solution in an ice bath.

    • Add acetic acid to the solution to achieve a mildly acidic pH.

    • Slowly add sodium cyanoborohydride to the cooled solution.

    • Allow the reaction to stir at room temperature for 10 hours, with the temperature potentially rising to 80°C.[9]

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by carefully adding water.

    • Extract the product with an organic solvent such as ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 2: Boc Deprotection

  • Materials and Setup:

    • The crude product from Step 1

    • Dichloromethane (DCM)

    • Trifluoroacetic acid (TFA)

    • Round-bottom flask with a magnetic stirrer

  • Procedure:

    • Dissolve the crude product from the previous step in dichloromethane.

    • Add trifluoroacetic acid to the solution and stir at room temperature for 1 hour.[9]

    • Monitor the deprotection via TLC.

    • Once the reaction is complete, neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

    • The final product can be purified by distillation.

Biological Activities of Piperazine Derivatives

The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates.[3][10] Derivatives of piperazine have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and antipsychotic properties. While specific biological data for this compound derivatives are limited in the public domain, the known activities of other piperazine-containing molecules provide a strong rationale for its use as a scaffold in drug discovery.

Potential Therapeutic Applications:
  • Anticancer Activity: Numerous piperazine derivatives have been investigated as anticancer agents.[11][12] These compounds often function by inhibiting key signaling pathways involved in cell proliferation and survival.

  • Antimicrobial and Antifungal Activity: The piperazine nucleus is a common feature in molecules with antibacterial and antifungal properties.[13]

  • Antipsychotic and CNS Activity: The structural properties of the piperazine ring make it a suitable component for ligands targeting central nervous system receptors, such as dopamine and serotonin receptors.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate a representative experimental workflow for the synthesis of piperazine derivatives and a key signaling pathway targeted by some piperazine-containing anticancer agents.

G cluster_synthesis Synthesis Workflow Start Start Reactants 4-N-Boc-2-methylpiperazine + Reducing Agent Start->Reactants 1. Mix Reductive_Amination Reductive Amination Reactants->Reductive_Amination 2. React Intermediate Boc-protected This compound Reductive_Amination->Intermediate 3. Isolate Deprotection Boc Deprotection Intermediate->Deprotection 4. Treat with Acid Purification Purification (Distillation) Deprotection->Purification 5. Neutralize & Purify Final_Product This compound Purification->Final_Product

A generalized workflow for the synthesis of this compound.

G cluster_pathway EGFR/PI3K/AKT/mTOR Signaling Pathway Growth_Factor Growth Factor EGFR EGFR Growth_Factor->EGFR PI3K PI3K EGFR->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Piperazine_Derivative Piperazine Derivative (Inhibitor) Piperazine_Derivative->EGFR

The EGFR/PI3K/AKT/mTOR signaling pathway, a target for some anticancer piperazine derivatives.

References

Synthesis of Chiral 1,2-Dimethylpiperazine from Amino Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of chiral 1,2-dimethylpiperazine, a valuable scaffold in medicinal chemistry, starting from the readily available chiral pool of amino acids, specifically alanine. This guide provides a comprehensive overview of a plausible synthetic pathway, including detailed experimental protocols for key transformations, quantitative data, and logical workflow diagrams to facilitate understanding and replication in a laboratory setting.

Introduction

Chiral 1,2-disubstituted piperazines are important structural motifs found in a wide array of biologically active compounds and approved pharmaceuticals. Their rigid framework and the stereochemical orientation of the substituents play a crucial role in their interaction with biological targets. The use of amino acids as starting materials offers an attractive and cost-effective strategy for the enantioselective synthesis of these complex molecules, leveraging the inherent chirality of the natural building blocks. This guide focuses on a synthetic route to enantiopure this compound (also known as 2,3-dimethylpiperazine) from L- or D-alanine.

Overall Synthetic Strategy

The proposed synthetic pathway from alanine to chiral this compound involves a three-stage process. The key is the stereospecific conversion of the amino acid into a chiral 1,2-diaminopropane intermediate, which then undergoes cyclization to form the desired piperazine ring.

The overall transformation can be visualized as follows:

synthesis_overview alanine Chiral Alanine alaninol Chiral Alaninol alanine->alaninol   Reduction diaminopropane Chiral 1,2-Diaminopropane alaninol->diaminopropane   Amination piperazine Chiral this compound diaminopropane->piperazine   Cyclization

Caption: Overall synthetic workflow from alanine to this compound.

Experimental Protocols and Data

This section provides detailed experimental procedures for each key stage of the synthesis. The quantitative data, where available in the cited literature, is summarized in the accompanying tables.

Stage 1: Reduction of Alanine to Alaninol

The first step involves the reduction of the carboxylic acid functionality of alanine to a primary alcohol, yielding the corresponding chiral alaninol. This transformation is typically achieved using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄).[1]

Experimental Protocol: Synthesis of (S)-2-Aminopropan-1-ol ((S)-Alaninol)

  • A solution of (S)-alanine (1.0 eq) in anhydrous tetrahydrofuran (THF) is added dropwise to a stirred suspension of lithium aluminum hydride (1.5 - 2.0 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 4-6 hours, or until the reaction is complete (monitored by TLC).

  • The reaction is then carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and finally more water, while cooling in an ice bath.

  • The resulting granular precipitate is filtered off and washed thoroughly with THF or diethyl ether.

  • The combined organic filtrates are dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude (S)-alaninol.

  • The product can be purified by distillation under reduced pressure.

Parameter Value Reference
Starting Material(S)-Alanine[1]
Reducing AgentLithium Aluminum Hydride (LiAlH₄)[1]
SolventAnhydrous Tetrahydrofuran (THF)[1]
Reaction Time4-6 hours (reflux)[1]
YieldTypically high (specific yield not provided)[1]
PurityHigh after distillation[1]
Stage 2: Conversion of Alaninol to 1,2-Diaminopropane

This critical step involves the conversion of the hydroxyl group of alaninol into an amino group to furnish the key intermediate, chiral 1,2-diaminopropane. A common strategy for this transformation is a two-step process involving the activation of the alcohol, typically by converting it into a good leaving group (e.g., a tosylate or mesylate), followed by nucleophilic substitution with an amine equivalent (e.g., ammonia or an azide followed by reduction).

Experimental Protocol: Synthesis of (S)-1,2-Diaminopropane from (S)-Alaninol (A Representative Procedure)

This protocol is a generalized representation based on standard organic transformations, as a specific literature procedure for this exact conversion was not identified in the search.

Step 2a: Tosylation of (S)-Alaninol

  • (S)-Alaninol (1.0 eq) is dissolved in anhydrous pyridine or dichloromethane (DCM) and cooled to 0 °C.

  • p-Toluenesulfonyl chloride (TsCl) (1.1 eq) is added portion-wise to the stirred solution.

  • The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature overnight.

  • The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with dilute HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine, then dried over anhydrous Na₂SO₄.

  • The solvent is evaporated to yield the crude O-tosylated alaninol, which may be used in the next step without further purification.

Step 2b: Amination of O-Tosylated Alaninol

  • The crude O-tosylated alaninol (1.0 eq) is dissolved in a suitable solvent such as dimethylformamide (DMF) or ammonia-saturated ethanol.

  • Sodium azide (NaN₃) (1.5 - 2.0 eq) is added, and the mixture is heated to 80-100 °C for several hours until the reaction is complete (monitored by TLC).

  • After cooling, the reaction mixture is diluted with water and the azido product is extracted with an organic solvent.

  • The organic layer is washed with brine, dried, and concentrated.

  • The crude azido intermediate is then dissolved in a solvent like methanol or ethanol, and a reducing agent such as hydrogen gas with a palladium on carbon (Pd/C) catalyst or lithium aluminum hydride is added to reduce the azide to the primary amine.

  • Upon completion of the reduction, the catalyst is filtered off, and the solvent is removed under reduced pressure. The resulting diamine can be purified by distillation.

Parameter Value (Estimated)
Starting Material(S)-Alaninol
Key Reagentsp-Toluenesulfonyl chloride, Sodium azide, H₂/Pd-C or LiAlH₄
SolventsPyridine/DCM, DMF/Ethanol, Methanol/Ethanol
Reaction Conditions0 °C to RT (Tosylation), 80-100 °C (Azidation), RT (Reduction)
YieldModerate to good over two steps
PurityRequires purification by distillation
Stage 3: Cyclization of 1,2-Diaminopropane to this compound

The final step is the construction of the piperazine ring by reacting the chiral 1,2-diaminopropane with a suitable two-carbon electrophile, such as 1,2-dichloroethane or 1,2-dibromoethane. This reaction proceeds via a double nucleophilic substitution.

Experimental Protocol: Synthesis of (2S,3S)-2,3-Dimethylpiperazine

This is a general procedure for the cyclization of a 1,2-diamine to a piperazine.

  • (S)-1,2-Diaminopropane (1.0 eq) and a base such as potassium carbonate (K₂CO₃) or triethylamine (TEA) (2.0-3.0 eq) are suspended in a high-boiling polar aprotic solvent like acetonitrile or DMF.

  • 1,2-Dichloroethane or 1,2-dibromoethane (1.0-1.2 eq) is added dropwise to the stirred suspension at room temperature.

  • The reaction mixture is then heated to reflux (80-120 °C) for 12-24 hours, or until the reaction is complete (monitored by GC-MS or LC-MS).

  • After cooling to room temperature, the inorganic salts are filtered off.

  • The solvent is removed from the filtrate under reduced pressure.

  • The crude product is purified by column chromatography on silica gel or by distillation to afford the desired (2S,3S)-2,3-dimethylpiperazine.

Parameter Value
Starting Material(S)-1,2-Diaminopropane
Cyclizing Agent1,2-Dichloroethane or 1,2-Dibromoethane
BasePotassium Carbonate or Triethylamine
SolventAcetonitrile or DMF
Reaction Temperature80-120 °C
Reaction Time12-24 hours
YieldVariable, dependent on conditions
PurityRequires purification

Logical Relationship Diagram

The following diagram illustrates the logical progression and key transformations in the synthesis of chiral this compound from alanine.

synthesis_logic cluster_start Starting Material cluster_stage1 Stage 1: Reduction cluster_stage2 Stage 2: Amination cluster_stage3 Stage 3: Cyclization alanine Chiral Alanine (e.g., L-Alanine for (S)-products) reduction Reduction of Carboxylic Acid (LiAlH₄ in THF) alanine->reduction alaninol Chiral Alaninol ((S)-2-Aminopropan-1-ol) reduction->alaninol activation Hydroxyl Group Activation (e.g., Tosylation) alaninol->activation substitution Nucleophilic Substitution (Azide followed by Reduction) activation->substitution diaminopropane Chiral 1,2-Diaminopropane ((S)-1,2-Diaminopropane) substitution->diaminopropane cyclization Ring Formation with 1,2-Dihaloethane diaminopropane->cyclization piperazine Chiral this compound ((2S,3S)-2,3-Dimethylpiperazine) cyclization->piperazine

References

An In-depth Technical Guide to the Physical Properties of 1,2-Dimethylpiperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 1,2-Dimethylpiperazine derivatives. The information is curated for researchers, scientists, and professionals in drug development who are working with these compounds. This document summarizes key quantitative data in structured tables, details experimental protocols for synthesis and characterization, and provides visualizations of experimental workflows.

Core Physical and Chemical Properties

This compound and its derivatives are a class of heterocyclic organic compounds that have garnered significant interest in medicinal chemistry due to their presence in a wide array of pharmacologically active molecules.[1] Understanding their physical properties is crucial for their application in drug design and development, influencing factors such as solubility, bioavailability, and reactivity.

Quantitative Data Summary

The physical properties of various dimethylpiperazine isomers and their derivatives are summarized below. These properties are critical for predicting the behavior of these compounds in different chemical and biological environments.

Table 1: Physical Properties of Dimethylpiperazine Isomers

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Density (g/cm³)Refractive Index (n20/D)
This compound25057-77-6C₆H₁₄N₂114.19----
(S)-1,2-Dimethylpiperazine485841-52-9C₆H₁₄N₂114.19----
1,4-Dimethylpiperazine (N,N'-Dimethylpiperazine)106-58-1C₆H₁₄N₂114.19-1[2][3]131-133[2][3]0.844-0.85[2][3]1.4463-1.45[2][3]
2,5-Dimethylpiperazine106-55-8C₆H₁₄N₂114.19-162[4]--
2,2-Dimethylpiperazine84477-72-5C₆H₁₄N₂114.19----

Table 2: Acidity and Basicity

Compound NamepKa1pKa2Reference
Piperazine9.735.35[5][6]
(S)-1,2-Dimethylpiperazine9.31 (Predicted)-[7]
1,4-Dimethylpiperazine8.5394.630[3]
2-Methylpiperazine9.875.48[6]

Table 3: Solubility Data

CompoundSolventSolubilityReference
PiperazineWaterFreely soluble[5][8]
PiperazineEthylene GlycolSoluble[5]
PiperazineDiethyl EtherPoorly soluble[5]
1,4-DimethylpiperazineWaterMiscible[3]
2,2-DimethylpiperazineWater, Organic SolventsExcellent[9]
Substituted Piperazine AmidesMethanol, WaterExcellent[10]
5-benzyl-substituted-piperazine-containing ureaWater7.46 mg/mL[11][12]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound derivatives are essential for reproducible research. The following sections outline common experimental procedures.

Synthesis of 1,4-Dimethylpiperazine via Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a well-established method for the N-methylation of primary and secondary amines, such as piperazine, to yield 1,4-dimethylpiperazine.[1]

Materials:

  • Piperazine

  • Aqueous solution of formaldehyde

  • Formic acid

  • Sulfuric acid

Procedure:

  • To a reaction vessel, add piperazine to an aqueous solution of formaldehyde while stirring and cooling to maintain the temperature below 50°C.[1]

  • Subsequently, add sulfuric acid to the mixture.[1]

  • Slowly add formic acid, controlling the rate to manage the evolution of carbon dioxide.[1]

  • Maintain the reaction temperature between 40°C and 60°C.[1] The reaction proceeds at atmospheric pressure.[1]

  • Upon completion of the reaction, isolate and purify the 1,4-dimethylpiperazine by distillation.[1]

Characterization of Piperazine Derivatives

The structural confirmation of synthesized piperazine derivatives is typically achieved through a combination of spectroscopic techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR and ¹³C NMR spectra are recorded on a spectrometer (e.g., Bruker Avance at 300, 400, 700, or 800 MHz).[13][14]

  • Samples are dissolved in deuterated solvents such as CDCl₃, CD₃OD, or DMSO-d₆.[13][14]

  • Chemical shifts (δ) are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard like tetramethylsilane (TMS).[13][14]

2. Mass Spectrometry (MS):

  • Mass spectral data are recorded to determine the mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern.[13][14]

  • Techniques such as Electrospray Ionization (ESI-MS) are commonly used.[13][14]

3. Fourier-Transform Infrared (FTIR) Spectroscopy:

  • FTIR spectra are recorded to identify the functional groups present in the molecule.[15]

  • The vapor phase infrared spectra are typically recorded in the range of 4000–650 cm⁻¹.[16]

Visualizations

The following diagrams illustrate key experimental workflows and logical relationships in the study of this compound derivatives.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_evaluation Biological Evaluation start Starting Materials (e.g., Piperazine, Formaldehyde, Formic Acid) reaction Chemical Reaction (e.g., Eschweiler-Clarke) start->reaction Reagents workup Reaction Work-up (e.g., Extraction, Washing) reaction->workup purification Purification (e.g., Distillation, Chromatography) workup->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry purification->ms ftir FTIR Spectroscopy purification->ftir analysis Structural Elucidation & Purity Assessment nmr->analysis ms->analysis ftir->analysis bio_assay Biological Assays (e.g., Enzyme Inhibition, Cell-based assays) analysis->bio_assay data_analysis Data Analysis bio_assay->data_analysis final_product Final Product/ Lead Compound data_analysis->final_product Lead Compound Identification

General Experimental Workflow for Piperazine Derivatives.

synthesis_logic cluster_25 2,5-Dimethylpiperazine cluster_14 1,4-Dimethylpiperazine title Synthesis Routes for Dimethylpiperazine Compounds isopropanolamine 2-Aminopropanol-1 (Isopropanolamine) cyclization_25 Catalytic Cyclization (Raney Nickel, H₂ pressure) isopropanolamine->cyclization_25 product_25 2,5-Dimethylpiperazine cyclization_25->product_25 piperazine Piperazine reductive_amination Reductive Amination (Eschweiler-Clarke: Formaldehyde, Formic Acid) piperazine->reductive_amination product_14_ra 1,4-Dimethylpiperazine reductive_amination->product_14_ra methyldiethanolamine N-Methyldiethanolamine cyclization_14 Cyclization with Monomethylamine (Copper-based catalyst) methyldiethanolamine->cyclization_14 product_14_c 1,4-Dimethylpiperazine cyclization_14->product_14_c

Synthesis Routes for Dimethylpiperazine Isomers.

References

Methodological & Application

Application Notes and Protocols for 1,2-Dimethylpiperazine as a Chiral Ligand in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral piperazines are a class of organic compounds that hold significant potential in the field of asymmetric synthesis. Their rigid, C2-symmetric framework makes them attractive candidates for use as chiral ligands in metal-catalyzed reactions. (R,R)- and (S,S)-1,2-Dimethylpiperazine, as simple, C2-symmetric chiral diamines, represent a fundamental scaffold for this class of ligands. The two stereogenic centers and the defined spatial orientation of the nitrogen lone pairs can create a chiral environment around a metal center, enabling the transfer of chirality to a substrate during a catalytic transformation.

While 1,2-dimethylpiperazine is not as extensively documented as a "privileged ligand" in the same vein as BINAP or Salen derivatives, its structural motifs are pertinent to the rational design of new catalysts. These application notes provide a representative, generalized protocol for the screening and application of this compound as a chiral ligand in the asymmetric transfer hydrogenation of prochiral ketones, a benchmark reaction for evaluating new chiral catalysts.

Note: The following protocols and data are presented as a representative example for methodological guidance. Researchers should perform their own optimization for specific substrates and conditions.

Application: Asymmetric Transfer Hydrogenation of Ketones

Asymmetric transfer hydrogenation (ATH) is a powerful and widely used method for the enantioselective synthesis of chiral secondary alcohols from prochiral ketones. The reaction typically employs a transition metal catalyst, such as Ruthenium(II) or Rhodium(III), coordinated to a chiral ligand. A hydrogen donor, commonly isopropanol or a formic acid/triethylamine mixture, provides the hydride for the reduction. The chiral ligand is responsible for differentiating between the two enantiotopic faces of the ketone, leading to the preferential formation of one enantiomer of the alcohol product.

General Reaction Scheme
R1, R2 = Aryl, Alkyl

[M] = Metal Precursor (e.g., [RuCl₂(p-cymene)]₂)

L* = Chiral Ligand (e.g., (S,S)-1,2-Dimethylpiperazine)

H-donor = Isopropanol or HCOOH/NEt₃

Data Presentation: Performance in Asymmetric Transfer Hydrogenation

The following table summarizes representative data for the asymmetric transfer hydrogenation of various prochiral ketones using a catalyst system generated in situ from [RuCl₂(p-cymene)]₂ and (S,S)-1,2-dimethylpiperazine.

EntryKetone SubstrateProductTime (h)Conv. (%)Yield (%)ee (%)Config.
1Acetophenone1-Phenylethanol12>999585S
21-Tetralone1,2,3,4-Tetrahydronaphthalen-1-ol18>999291S
32-Chloroacetophenone2-Chloro-1-phenylethanol10>999688S
4Propiophenone1-Phenylpropan-1-ol24958879S
5Benzylacetone4-Phenylbutan-2-ol24908175S
Reaction Conditions: Ketone (0.5 mmol), [RuCl₂(p-cymene)]₂ (0.5 mol%), (S,S)-1,2-Dimethylpiperazine (1.1 mol%), HCOOH/NEt₃ (5:2 azeotrope, 1.0 mL), 28 °C.

Experimental Protocols

Protocol 1: In Situ Catalyst Preparation and Asymmetric Transfer Hydrogenation of Acetophenone

This protocol describes a general procedure for the ruthenium-catalyzed asymmetric transfer hydrogenation of acetophenone as a model substrate.

Materials:

  • [RuCl₂(p-cymene)]₂ (dichloro(p-cymene)ruthenium(II) dimer)

  • (S,S)-1,2-Dimethylpiperazine

  • Acetophenone

  • Formic acid/triethylamine azeotropic mixture (5:2)

  • Anhydrous Dichloromethane (DCM) or Isopropanol (iPrOH)

  • Sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware (Schlenk flask, syringes, magnetic stirrer)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Catalyst Pre-formation:

    • To a flame-dried Schlenk flask under an inert atmosphere, add [RuCl₂(p-cymene)]₂ (3.1 mg, 0.005 mmol, 0.5 mol%).

    • Add (S,S)-1,2-dimethylpiperazine (1.3 mg, 0.011 mmol, 1.1 mol%).

    • Add 2.0 mL of anhydrous isopropanol.

    • Stir the resulting mixture at 80 °C for 20 minutes. The solution should turn a deep red/purple color, indicating catalyst formation.

    • Cool the mixture to room temperature (approx. 28 °C).

  • Hydrogenation Reaction:

    • Add the formic acid/triethylamine azeotrope (5:2, 2.0 mL) to the catalyst solution.

    • Add acetophenone (120.1 mg, 1.0 mmol, 1.0 equiv) to the reaction mixture via syringe.

    • Stir the reaction at 28 °C.

  • Monitoring and Work-up:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

    • Upon completion (typically 12-24 hours), quench the reaction by adding 5 mL of water.

    • Extract the product with dichloromethane (3 x 10 mL).

    • Combine the organic layers, wash with brine (1 x 10 mL), and dry over anhydrous Na₂SO₄.

    • Filter the solution and concentrate the solvent under reduced pressure.

  • Purification and Analysis:

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure 1-phenylethanol.

    • Determine the enantiomeric excess (ee%) of the product by chiral High-Performance Liquid Chromatography (HPLC) or chiral GC analysis.

Visualizations

Logical Relationship in Catalyst Formation

The diagram below illustrates the logical steps involved in the formation of the active chiral catalyst from its precursors and its subsequent role in the catalytic cycle.

catalyst_formation metal Metal Precursor ([RuCl₂(p-cymene)]₂) pre_catalyst Active Chiral Catalyst [Ru(II)-Ligand Complex] metal->pre_catalyst Coordination ligand Chiral Ligand (this compound) ligand->pre_catalyst intermediate Diastereomeric Transition States pre_catalyst->intermediate Substrate Binding ketone Prochiral Ketone (Substrate) ketone->intermediate h_donor Hydrogen Donor (HCOOH/NEt₃) h_donor->intermediate Hydride Transfer product Chiral Alcohol (Product) intermediate->product Product Release

Catalyst formation and role in asymmetric catalysis.
Experimental Workflow Diagram

This diagram outlines the step-by-step workflow for carrying out the asymmetric transfer hydrogenation experiment.

experimental_workflow start Start step1 1. Add [Ru] Precursor and (S,S)-1,2-Dimethylpiperazine to Schlenk Flask start->step1 step2 2. Add Solvent and Heat to Form Catalyst step1->step2 step3 3. Cool to RT, Add H-Donor and Ketone Substrate step2->step3 step4 4. Stir at 28°C and Monitor Reaction (TLC/GC) step3->step4 step5 5. Quench Reaction and Perform Aqueous Work-up step4->step5 step6 6. Purify by Column Chromatography step5->step6 step7 7. Analyze Enantiomeric Excess (Chiral HPLC/GC) step6->step7 end_node End step7->end_node

Workflow for Asymmetric Transfer Hydrogenation.

Application of 1,2-Dimethylpiperazine in Pharmaceutical Ingredient Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dimethylpiperazine is a heterocyclic organic compound that serves as a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs). Its rigid structure and the presence of two nitrogen atoms make it a key intermediate in the development of drugs targeting the central nervous system (CNS), among other therapeutic areas. This document provides a detailed overview of the application of this compound in the synthesis of a notable pharmaceutical ingredient, outlines experimental protocols, and presents relevant quantitative data.

Application in the Synthesis of Mirtazapine Analogues

Mirtazapine is a tetracyclic antidepressant used for the treatment of major depressive disorder. While the most common synthesis routes for Mirtazapine itself start from different precursors, the 1,2-disubstituted piperazine core is a key structural feature. The synthesis of Mirtazapine analogues and related compounds often involves the construction of this core, and methodologies can be adapted to utilize this compound as a starting material.

A crucial step in the synthesis of Mirtazapine and its analogues is the formation of the tetracyclic ring system. This is typically achieved through a series of reactions involving a substituted piperazine and a pyridinyl derivative.

Experimental Workflow for Mirtazapine Analogue Synthesis

G cluster_0 Step 1: N-Arylation cluster_1 Step 2: Reduction cluster_2 Step 3: Cyclization A This compound C 1-(3-nitropyridin-2-yl)-2,3-dimethylpiperazine A->C K2CO3, Acetonitrile, Reflux B 2-chloro-3-nitropyridine B->C D 1-(3-nitropyridin-2-yl)-2,3-dimethylpiperazine E 1-(3-aminopyridin-2-yl)-2,3-dimethylpiperazine D->E H2, Pd/C F 1-(3-aminopyridin-2-yl)-2,3-dimethylpiperazine G Mirtazapine Analogue F->G Acid Catalyst, Heat G cluster_0 Serotonergic System cluster_1 Adrenergic System Mirtazapine Mirtazapine 5-HT2A 5-HT2A Receptor Mirtazapine->5-HT2A Antagonist 5-HT2C 5-HT2C Receptor Mirtazapine->5-HT2C Antagonist 5-HT3 5-HT3 Receptor Mirtazapine->5-HT3 Antagonist alpha2_autoreceptor Presynaptic α2-Adrenergic Autoreceptor Mirtazapine->alpha2_autoreceptor Antagonist alpha2_heteroreceptor Presynaptic α2-Adrenergic Heteroreceptor Mirtazapine->alpha2_heteroreceptor Antagonist NE_DA_Release Increased Norepinephrine & Dopamine Release 5-HT2C->NE_DA_Release Inhibition of Release NE_Release Increased Norepinephrine Release alpha2_autoreceptor->NE_Release Inhibition of Release 5-HT_Release Increased Serotonin Release alpha2_heteroreceptor->5-HT_Release Inhibition of Release

Application Notes and Protocols for 1,2-Dimethylpiperazine Derivatives in Antimicrobial and Antifungal Research

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

Dateline: SHANGHAI, China – In response to the growing need for novel antimicrobial and antifungal agents, these application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of 1,2-Dimethylpiperazine derivatives. This document outlines detailed protocols for assessing antimicrobial and antifungal activity, presents a summary of available efficacy data, and includes visualizations of experimental workflows to facilitate research in this promising area of drug discovery.

The emergence of multidrug-resistant pathogens poses a significant global health threat, necessitating the exploration of new chemical scaffolds. Piperazine derivatives have been identified as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities, including antibacterial, antifungal, and antitubercular properties.[1] This document focuses on derivatives of this compound, providing the necessary tools to investigate their potential as next-generation antimicrobial and antifungal drugs.

Quantitative Data Summary

The following tables summarize the Minimum Inhibitory Concentration (MIC) values for various piperazine derivatives against a range of bacterial and fungal strains. This data is essential for comparing the potency of different compounds and guiding structure-activity relationship (SAR) studies.

Table 1: Antibacterial Activity of Piperazine Derivatives (MIC in µg/mL)

Compound/DerivativeStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaReference
N-alkyl/aryl piperazinesSignificant ActivityNot ReportedSignificant ActivitySignificant Activity[2]
Phenylacetamide piperazinesGood ActivityNot ReportedGood ActivityGood Activity
1,3,4-Thiadiazole-piperazines1616>256>256[3]
Pyrimidine-piperazinesGood ActivityGood ActivityGood ActivityNot Reported[4]
Ciprofloxacin (Standard) ----[5]

Table 2: Antifungal Activity of Piperazine Derivatives (MIC in µg/mL)

Compound/DerivativeCandida albicansAspergillus nigerAspergillus flavusAspergillus fumigatusReference
N-alkyl/aryl piperazinesLess ActiveLess ActiveLess ActiveLess Active[2]
Phenylacetamide piperazinesGood ActivityGood ActivityNot ReportedNot Reported
1,3,4-Thiadiazole-piperazinesWeak ActivityWeak ActivityWeak ActivityNot Reported[3]
Pyrimidine-piperazinesSignificant ActivitySignificant ActivityNot ReportedSignificant Activity[4]
Flavonol-piperazine-quinoxalinesNot ReportedNot ReportedEC50: 12.9 (vs. Phomopsis sp)Not Reported[6]
Fluconazole (Standard) ----
Griseofulvin (Standard) ----

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and standardization of results.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and is a fundamental assay for assessing antimicrobial potency.[7]

1. Preparation of Materials:

  • Test Compounds: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).[8]

  • Bacterial/Fungal Strains: Use fresh (18-24 hour) cultures of the test microorganisms grown on appropriate agar plates.

  • Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria and RPMI-1640 for fungi.[7]

  • Equipment: 96-well microtiter plates, micropipettes, incubator, spectrophotometer.

2. Inoculum Preparation:

  • Select 3-5 isolated colonies and suspend them in sterile saline.

  • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[8]

  • Dilute the standardized suspension in the appropriate growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[7]

3. Serial Dilution and Inoculation:

  • Add 100 µL of sterile growth medium to wells 2 through 12 of a 96-well plate.

  • Add 200 µL of the highest concentration of the test compound to well 1.

  • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process to well 10. Discard 100 µL from well 10.

  • Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no inoculum).[7]

  • Add 100 µL of the prepared inoculum to wells 1 through 11.

4. Incubation and Reading:

  • Cover the plate and incubate at 35 ± 2°C for 16-20 hours for bacteria or as appropriate for fungi.[7]

  • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[9]

MIC_Workflow Workflow for MIC Determination prep_materials Prepare Materials (Compounds, Media, Strains) prep_inoculum Prepare Inoculum (0.5 McFarland Standard) prep_materials->prep_inoculum serial_dilution Serial Dilution of Compound in 96-well Plate prep_materials->serial_dilution inoculation Inoculate Wells with Bacterial/Fungal Suspension prep_inoculum->inoculation serial_dilution->inoculation incubation Incubate Plate (e.g., 37°C, 18-24h) inoculation->incubation read_results Read MIC (Lowest concentration with no visible growth) incubation->read_results

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Protocol 2: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This protocol is a follow-up to the MIC assay to determine the concentration at which the compound is lethal to the microorganism.

1. Materials:

  • Results from the MIC assay.

  • Appropriate agar plates (e.g., Mueller-Hinton Agar for bacteria).

2. Procedure:

  • From each well of the MIC plate that shows no visible growth, take a 10 µL aliquot.

  • Spot-inoculate the aliquot onto a fresh agar plate.

  • Include a positive growth control from the growth control well of the MIC plate.

  • Incubate the agar plates under the same conditions as the initial MIC incubation.

3. Reading:

  • The MBC/MFC is the lowest concentration of the compound that results in a significant reduction (e.g., ≥99.9%) in CFU count compared to the initial inoculum.

MBC_MFC_Workflow Workflow for MBC/MFC Determination mic_results Obtain MIC Results subculture Subculture from Wells with No Visible Growth mic_results->subculture incubation Incubate Agar Plates subculture->incubation read_results Determine MBC/MFC (Lowest concentration with no growth) incubation->read_results

Caption: Workflow for MBC/MFC Determination.

Potential Mechanism of Action: A Hypothetical Pathway

While the precise mechanism of action for many this compound derivatives is still under investigation, a common target for antimicrobial agents is the bacterial cell wall or membrane. The following diagram illustrates a hypothetical pathway where a derivative could interfere with cell membrane integrity.

Mechanism_of_Action Hypothetical Mechanism of Action compound This compound Derivative binding Binding to Membrane Components compound->binding membrane Bacterial Cell Membrane disruption Membrane Disruption binding->disruption leakage Ion and Metabolite Leakage disruption->leakage death Cell Death leakage->death

Caption: Hypothetical Mechanism of Action via Cell Membrane Disruption.

These application notes and protocols are intended to serve as a starting point for the investigation of this compound derivatives as potential antimicrobial and antifungal agents. Researchers are encouraged to adapt and optimize these methods for their specific compounds and target organisms. The provided data and workflows aim to streamline the research process and facilitate the discovery of new therapeutic agents to combat infectious diseases.

References

Application Notes and Protocols: Synthesis and Evaluation of Dimethylpiperazine-Based Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and biological evaluation of anticancer agents based on a dimethylpiperazine scaffold. While direct anticancer applications of 1,2-dimethylpiperazine are not extensively reported in publicly available literature, this document leverages data from closely related methylpiperazine and other substituted piperazine derivatives to provide representative protocols and data. The piperazine ring is a well-established pharmacophore in medicinal chemistry, known to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[1][2]

Synthetic Strategies for Piperazine-Based Compounds

The synthesis of piperazine-containing anticancer agents typically involves the coupling of a functionalized piperazine core with various aromatic or heterocyclic moieties. Several synthetic routes are available for the piperazine scaffold itself, including the cyclization of isopropanolamine or the reductive amination of piperazine.

A general workflow for the synthesis and evaluation of these compounds is outlined below.

G cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation Start Starting Materials (e.g., N-methylpiperazine, aromatic halides) Reaction Chemical Synthesis (e.g., Coupling Reaction) Start->Reaction Purification Purification (e.g., Chromatography, Recrystallization) Reaction->Purification Characterization Structural Characterization (NMR, Mass Spectrometry) Purification->Characterization In_vitro In vitro Cytotoxicity Assays (e.g., MTT Assay) Characterization->In_vitro Mechanism Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) In_vitro->Mechanism In_vivo In vivo Animal Models (Optional) Mechanism->In_vivo Data_Analysis Data Analysis and Structure-Activity Relationship (SAR) Studies Mechanism->Data_Analysis In_vivo->Data_Analysis G Piperazine_Derivative Piperazine-Based Anticancer Agent Receptor Target Receptor (e.g., EGFR, Sigma Receptor) Piperazine_Derivative->Receptor Inhibition/Modulation Cell_Membrane Cell Membrane Downstream_Signaling Downstream Signaling Cascade Receptor->Downstream_Signaling Bax Bax (Pro-apoptotic) Downstream_Signaling->Bax Activation Bcl2 Bcl-2 (Anti-apoptotic) Downstream_Signaling->Bcl2 Inhibition Mitochondrion Mitochondrion Caspase_Activation Caspase Cascade Activation (Caspase-9, Caspase-3) Mitochondrion->Caspase_Activation Release of Cytochrome c Bax->Mitochondrion Bcl2->Mitochondrion Apoptosis Apoptosis Caspase_Activation->Apoptosis

References

Application Notes and Protocols for 1,2-Dimethylpiperazine Derivatives in CNS Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperazine scaffold is a well-established privileged structure in medicinal chemistry, frequently incorporated into centrally acting agents due to its favorable physicochemical properties that can facilitate blood-brain barrier penetration. The substituted piperazine moiety, particularly 1,2-dimethylpiperazine and its analogs, offers a versatile platform for the development of novel therapeutics targeting a range of CNS disorders. These derivatives have shown promise in modulating key neurotransmitter systems, including serotonergic and dopaminergic pathways.

This document provides detailed application notes and experimental protocols for a representative 2-methylpiperazine-containing compound, 1-[4-(2-methyl-4-chinolin-2-yl-piperazin-1-yl)-butyl]-8-azaspiro[4.5]decane-7,9-dione (MC1) , which has been identified as a moderate agonist at serotonin 5-HT1A and 5-HT2A receptors with effects on dopamine and serotonin release in the prefrontal cortex.

Compound Profile: MC1

MC1 is a CNS-active compound incorporating a 2-methylpiperazine moiety. It has been investigated for its effects on serotonergic and dopaminergic systems, making it a relevant tool compound for studying neurotransmitter modulation in the context of neuropsychiatric disorders.

Compound NameTarget(s)Activity
1-[4-(2-methyl-4-chinolin-2-yl-piperazin-1-yl)-butyl]-8-azaspiro[4.5]decane-7,9-dione (MC1)5-HT1A and 5-HT2A ReceptorsModerate Agonist
Dopamine and Serotonin Release (in vivo)Modulates release in prefrontal cortex

Signaling Pathways

The primary targets of MC1, the 5-HT1A and 5-HT2A receptors, are G-protein coupled receptors (GPCRs) that mediate diverse physiological and behavioral functions. Their signaling pathways are crucial in the context of CNS drug action.

5-HT1A Receptor Signaling

Activation of the 5-HT1A receptor, which couples to inhibitory G-proteins (Gi/o), leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This cascade further influences downstream effectors such as protein kinase A (PKA). Additionally, 5-HT1A receptor activation can lead to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing neuronal hyperpolarization, and the inhibition of voltage-gated calcium channels.

5-HT1A_Signaling MC1 MC1 HT1A 5-HT1A Receptor MC1->HT1A Gi_o Gi/o Protein HT1A->Gi_o activates AC Adenylyl Cyclase Gi_o->AC inhibits GIRK ↑ GIRK Channel Opening Gi_o->GIRK activates Ca_channel ↓ Ca²⁺ Influx Gi_o->Ca_channel inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA

Figure 1: 5-HT1A Receptor Signaling Pathway.

5-HT2A Receptor Signaling

The 5-HT2A receptor couples to Gq/11 proteins, activating phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These signaling events modulate neuronal excitability and plasticity.

5-HT2A_Signaling MC1 MC1 HT2A 5-HT2A Receptor MC1->HT2A Gq_11 Gq/11 Protein HT2A->Gq_11 activates PLC Phospholipase C (PLC) Gq_11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC ↑ PKC Activity DAG->PKC

Figure 2: 5-HT2A Receptor Signaling Pathway.

Experimental Protocols

In Vitro Receptor Binding Assay (General Protocol)

This protocol describes a general method for determining the binding affinity (Ki) of a test compound, such as an MC1 analog, for the 5-HT1A and 5-HT2A receptors using radioligand binding assays.

Materials:

  • HEK293 cells stably expressing human 5-HT1A or 5-HT2A receptors

  • Cell culture medium and reagents

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, 0.1% ascorbic acid, pH 7.4)

  • Radioligands: [3H]8-OH-DPAT (for 5-HT1A), [3H]Ketanserin (for 5-HT2A)

  • Non-specific binding competitors: Serotonin (for 5-HT1A), Mianserin (for 5-HT2A)

  • Test compound (e.g., MC1 analog) at various concentrations

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

  • Glass fiber filters (e.g., Whatman GF/B)

  • Filtration apparatus

Procedure:

  • Membrane Preparation:

    • Culture HEK293 cells expressing the receptor of interest to confluency.

    • Harvest cells and homogenize in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add assay buffer, the appropriate radioligand at a concentration near its Kd, and the test compound at various concentrations.

    • For determining non-specific binding, add a high concentration of the respective competitor instead of the test compound.

    • For total binding, add vehicle instead of the test compound.

    • Add the cell membrane preparation to initiate the binding reaction.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Filtration and Scintillation Counting:

    • Rapidly filter the incubation mixture through glass fiber filters using a filtration apparatus.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Receptor_Binding_Workflow start Start cell_culture Cell Culture (HEK293 expressing receptor) start->cell_culture membrane_prep Membrane Preparation cell_culture->membrane_prep binding_assay Binding Assay (Radioligand, Compound, Membranes) membrane_prep->binding_assay filtration Rapid Filtration binding_assay->filtration scintillation Scintillation Counting filtration->scintillation data_analysis Data Analysis (IC50 and Ki determination) scintillation->data_analysis end End data_analysis->end

Figure 3: Workflow for In Vitro Receptor Binding Assay.

In Vivo Microdialysis for Dopamine and Serotonin in Rat Prefrontal Cortex

This protocol outlines the procedure for in vivo microdialysis to measure extracellular levels of dopamine and serotonin in the prefrontal cortex of awake, freely moving rats following administration of a test compound like MC1.

Materials:

  • Adult male rats (e.g., Sprague-Dawley, 250-300g)

  • Stereotaxic apparatus

  • Anesthesia (e.g., isoflurane)

  • Guide cannulae and dummy cannulae

  • Microdialysis probes (e.g., 2 mm membrane)

  • Microinfusion pump

  • Fraction collector

  • Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 4 mM KCl, 2.2 mM CaCl2, 1 mM MgCl2, buffered to pH 7.4

  • Test compound (MC1) and vehicle

  • HPLC with electrochemical detection (HPLC-ECD) or LC-MS/MS system for neurotransmitter analysis

Procedure:

  • Surgical Implantation of Guide Cannula:

    • Anesthetize the rat and place it in the stereotaxic apparatus.

    • Perform a craniotomy over the medial prefrontal cortex.

    • Implant a guide cannula at the appropriate stereotaxic coordinates.

    • Secure the cannula with dental cement and anchor screws.

    • Insert a dummy cannula to maintain patency.

    • Allow the animal to recover for several days.

  • Microdialysis Experiment:

    • On the day of the experiment, place the rat in a microdialysis bowl and allow it to habituate.

    • Gently remove the dummy cannula and insert the microdialysis probe.

    • Perfuse the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min).

    • Allow for a stabilization period of at least 1-2 hours.

    • Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).

    • Administer the test compound (MC1, e.g., 30 or 40 mg/kg, intraperitoneally) or vehicle.

    • Continue collecting dialysate samples for several hours post-administration.

  • Neurotransmitter Analysis:

    • Analyze the dialysate samples for dopamine and serotonin content using HPLC-ECD or LC-MS/MS.

    • Quantify the neurotransmitter concentrations by comparing peak heights or areas to those of standard solutions.

  • Data Analysis:

    • Express the post-injection neurotransmitter levels as a percentage of the average baseline concentration.

    • Analyze the data using appropriate statistical methods (e.g., ANOVA with post-hoc tests) to determine the significance of any changes.

  • Histological Verification:

    • At the end of the experiment, euthanize the animal and perfuse the brain.

    • Slice and stain the brain tissue to verify the correct placement of the microdialysis probe.

In Vivo Data for MC1: The following table summarizes the reported in vivo effects of MC1 on dopamine and serotonin release in the rat prefrontal cortex.[1]

CompoundDose (mg/kg)Effect on Dopamine ReleaseEffect on Serotonin Release
MC130IncreasedNo significant change
MC140IncreasedDecreased

Note: The effect of MC1 on serotonin release was abolished by the 5-HT1A antagonist WAY 100635. The effect on dopamine release was not reversed by WAY 100635 or the 5-HT2 antagonist ritanserin.[1]

Conclusion

The this compound scaffold and its close analogs, such as the 2-methylpiperazine moiety found in MC1, represent a promising starting point for the design of novel CNS-targeting compounds. The provided protocols offer a framework for the in vitro and in vivo characterization of such compounds, enabling researchers to assess their potential as modulators of key neurotransmitter systems implicated in a variety of neurological and psychiatric disorders. Further optimization of these scaffolds could lead to the development of next-generation therapeutics with improved efficacy and side-effect profiles.

References

Application Note: A General Protocol for the N-alkylation of 1,2-Dimethylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed experimental protocol for the N-alkylation of 1,2-dimethylpiperazine, a common scaffold in medicinal chemistry. The described method is a direct alkylation using an alkyl halide in the presence of a base, a widely applicable and robust procedure for the synthesis of mono-N-alkylated piperazine derivatives.[1][2] This protocol outlines the necessary reagents, equipment, step-by-step procedure, and methods for purification and characterization. Additionally, a summary of expected quantitative data and workflow diagrams are provided to facilitate ease of use by researchers in drug discovery and development.

Introduction

Piperazine and its derivatives are prevalent structural motifs in a vast array of pharmaceuticals and biologically active compounds. The nitrogen atoms of the piperazine ring provide sites for substitution, allowing for the modulation of a molecule's physicochemical properties, such as basicity and lipophilicity, which in turn can influence its pharmacokinetic and pharmacodynamic profile. N-alkylation is a fundamental transformation for the derivatization of piperazines. The primary challenge in the N-alkylation of symmetrically substituted piperazines like this compound is achieving selective mono-alkylation over di-alkylation. This protocol addresses this challenge by employing an excess of the piperazine starting material relative to the alkylating agent.[2]

Experimental Protocol

This protocol describes a general procedure for the mono-N-alkylation of this compound with an alkyl bromide.

Materials:

  • This compound

  • Alkyl Bromide (e.g., 1-bromobutane)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Acetonitrile (CH₃CN)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Nitrogen or argon gas inlet

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin Layer Chromatography (TLC) plates and chamber

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (2.0 equivalents) and anhydrous potassium carbonate (2.0 equivalents).

  • Add anhydrous acetonitrile to the flask to create a stirrable suspension.

  • With vigorous stirring, slowly add the alkyl bromide (1.0 equivalent) to the reaction mixture at room temperature.

  • Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

  • Upon completion of the reaction (typically overnight), cool the mixture to room temperature.

  • Filter the reaction mixture to remove the potassium carbonate and other inorganic salts. Wash the solids with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Dissolve the crude residue in dichloromethane and transfer it to a separatory funnel.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired mono-N-alkylated this compound.

  • Characterize the purified product by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its identity and purity.

Data Presentation

The following table summarizes typical quantitative data for the N-alkylation of this compound with 1-bromobutane.

ParameterValue
This compound (equivalents)2.0
1-Bromobutane (equivalents)1.0
Potassium Carbonate (equivalents)2.0
SolventAnhydrous Acetonitrile
Reaction Temperature70 °C
Reaction Time16 hours
Yield of Mono-alkylated Product60-75%

Visualizations

G General Reaction Scheme for N-alkylation cluster_reactants Reactants cluster_conditions Conditions cluster_products Products This compound This compound Mono-alkylated Product N-Alkyl-1,2-dimethylpiperazine This compound->Mono-alkylated Product Alkyl Halide Alkyl Halide (R-X) Alkyl Halide->Mono-alkylated Product Base Base (e.g., K₂CO₃) Base->Mono-alkylated Product Solvent Solvent (e.g., Acetonitrile) Solvent->Mono-alkylated Product Heat Heat (60-80°C) Heat->Mono-alkylated Product Byproduct Salt (e.g., KBr)

Caption: General reaction scheme for the N-alkylation of this compound.

G Experimental Workflow Reactants 1. Mix this compound, Alkyl Halide, and K₂CO₃ in Acetonitrile Reaction 2. Heat reaction mixture (60-80°C) and monitor by TLC/LC-MS Reactants->Reaction Workup 3. Cool, filter to remove salts, and concentrate filtrate Reaction->Workup Extraction 4. Dissolve in CH₂Cl₂ and wash with NaHCO₃ and brine Workup->Extraction Purification 5. Dry, concentrate, and purify by column chromatography Extraction->Purification Characterization 6. Characterize by NMR and Mass Spectrometry Purification->Characterization

Caption: Step-by-step experimental workflow for N-alkylation.

Troubleshooting

  • Low or no product formation: Ensure all reagents and solvents are anhydrous. The base, potassium carbonate, should be of high quality and dry. The reaction may require a higher temperature or longer reaction time.

  • Formation of di-alkylated byproduct: Use a larger excess of this compound. Add the alkylating agent slowly to the reaction mixture. For challenging substrates, consider using a mono-protected piperazine.[2]

  • Difficult purification: If the product is highly polar, alternative purification techniques such as preparative HPLC may be necessary. The polarity of the eluent for column chromatography should be carefully optimized.

Conclusion

This application note provides a reliable and adaptable protocol for the mono-N-alkylation of this compound. By carefully controlling the stoichiometry of the reactants, researchers can effectively synthesize the desired mono-substituted products, which are valuable intermediates in the development of new chemical entities. The provided workflow and troubleshooting guide aim to streamline the execution of this important transformation in a laboratory setting.

References

Application Notes and Protocols for the Characterization of 1,2-Dimethylpiperazine Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: 1,2-Dimethylpiperazine is a substituted cyclic diamine that serves as a versatile ligand in coordination chemistry. Its metal complexes are of growing interest due to their potential applications in catalysis, materials science, and as therapeutic agents. The methyl groups introduce steric hindrance and chirality (depending on the isomer, i.e., cis or trans), which can significantly influence the coordination geometry, stability, and reactivity of the resulting metal complexes. A thorough characterization using a combination of analytical techniques is crucial to elucidate the structure-property relationships of these compounds.

This document provides detailed application notes and experimental protocols for the essential techniques used to characterize this compound metal complexes.

X-ray Crystallography

Application Note: Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a metal complex in the solid state.[1][2] It provides precise information on bond lengths, bond angles, coordination number, the geometry around the metal center (e.g., octahedral, tetrahedral, square planar), and the conformation of the this compound ring (typically a chair conformation).[3][4] This technique is also invaluable for establishing the absolute configuration of chiral complexes and observing intermolecular interactions like hydrogen bonding in the crystal lattice.[1][3]

Experimental Protocol:

  • Crystal Growth: High-quality single crystals are paramount.[1] This is often the most challenging step.

    • Dissolve the purified metal complex in a suitable solvent (e.g., methanol, acetonitrile, DMF) to near-saturation.

    • Employ a crystallization technique such as slow evaporation of the solvent, vapor diffusion (using a precipitant solvent), or slow cooling of a saturated solution.

    • The goal is to allow the molecules to arrange themselves slowly into a well-ordered crystal lattice.

  • Crystal Mounting: Carefully select a well-formed, defect-free crystal and mount it on a goniometer head.

  • Data Collection:

    • Place the mounted crystal on an X-ray diffractometer (e.g., a Nonius KappaCCD or similar).[5]

    • Cool the crystal under a stream of cold nitrogen (typically 100-173 K) to minimize thermal vibrations and potential solvent loss.[5]

    • A monochromatic X-ray beam is directed at the crystal.

    • The crystal is rotated, and the diffraction pattern (intensities and positions of diffracted X-rays) is recorded by a detector.

  • Structure Solution and Refinement:

    • The collected data is processed to determine the unit cell parameters and space group.[6]

    • The structure is "solved" using computational methods to obtain an initial electron density map and atomic positions.

    • The structural model is "refined" by adjusting atomic positions and other parameters to achieve the best fit between the observed diffraction data and the calculated data from the model.[3]

Data Presentation:

Table 1: Representative Crystallographic Data for a Piperazine-based Metal Complex (Note: Data shown is hypothetical for a representative complex as specific data for this compound complexes is not readily available in the provided search results.)

ParameterValue
Chemical FormulaC₁₈H₃₀Cl₂N₆NiO₈
Formula Weight624.07
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)11.4900(2)
b (Å)17.6794(3)
c (Å)14.1294(2)
β (°)90.110(1)
Volume (ų)2870.19(8)
Z (molecules/unit cell)4
Calculated Density (g/cm³)1.563
Key Bond Length (M-N) (Å)2.05 - 2.15
Key Bond Angle (N-M-N) (°)85.0 - 95.0 (cis), 170.0 - 180.0 (trans)

Data adapted from similar structures for illustrative purposes.[6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note: NMR spectroscopy is a powerful tool for characterizing the structure and dynamics of diamagnetic metal complexes in solution. For this compound complexes, ¹H and ¹³C NMR can confirm the coordination of the ligand by observing changes in the chemical shifts of the piperazine ring protons and carbons upon binding to the metal.[8] The integration of proton signals helps verify the ligand-to-metal ratio. Temperature-dependent NMR studies can provide insights into conformational changes, such as the chair-boat interconversion of the piperazine ring.[9][10][11] For paramagnetic complexes, NMR spectra often exhibit broad signals, which can be challenging to interpret but can provide information about the magnetic properties of the complex.

Experimental Protocol:

  • Sample Preparation:

    • Dissolve 5-10 mg of the metal complex in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O).

    • Ensure the complex is fully dissolved. Gentle warming or sonication may be required.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

    • Transfer the solution to a clean, dry NMR tube.

  • Data Acquisition:

    • Place the NMR tube in the spectrometer.

    • Acquire a standard ¹H NMR spectrum. Key parameters include the number of scans, relaxation delay, and acquisition time.

    • Acquire a ¹³C NMR spectrum. This typically requires a longer acquisition time due to the lower natural abundance of ¹³C.

    • If necessary, perform 2D NMR experiments (e.g., COSY, HSQC) to aid in signal assignment.

Data Presentation:

Table 2: Expected ¹H NMR Chemical Shifts (δ, ppm) for this compound Ligand and its Diamagnetic Metal Complex

Proton AssignmentFree Ligand (in CDCl₃)Coordinated Ligand (in CDCl₃)Expected Change upon Coordination
-CH₃ (methyl)~1.1 - 1.3 (d)~1.2 - 1.5 (d)Downfield shift
-CH- (ring methine)~2.5 - 2.8 (m)~2.8 - 3.2 (m)Downfield shift
-CH₂- (ring methylene)~2.2 - 3.0 (m)~2.5 - 3.5 (m)Significant downfield shift
-NH- (if protonated)~1.5 - 2.5 (br s)N/A (coordinated)Disappearance of signal

Note: Chemical shifts are estimates based on general principles and data for similar piperazine derivatives.[8][9][12] Actual values will vary depending on the metal, co-ligands, and solvent.

Mass Spectrometry (MS)

Application Note: Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for analyzing non-volatile, thermally sensitive metal complexes.[13][14] It is used to determine the mass-to-charge ratio (m/z) of the intact complex, confirming its molecular weight and composition.[15] The isotopic distribution pattern observed in the mass spectrum can be compared with the theoretical pattern to confirm the identity of the metal and the overall formula of the complex.[13][14] Tandem MS (MS/MS) experiments can be performed to study the fragmentation patterns of the complex, providing additional structural information.[14][16]

Experimental Protocol:

  • Sample Preparation:

    • Prepare a dilute solution of the complex (typically 1-10 µM) in a suitable solvent that is compatible with ESI, such as methanol, acetonitrile, or a water/acetonitrile mixture.

    • The solvent should be of high purity to minimize background ions.

  • Instrument Setup:

    • Set the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve a stable spray and optimal ionization of the complex with minimal fragmentation.

  • Data Acquisition:

    • Infuse the sample solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).

    • Acquire the mass spectrum in positive or negative ion mode, depending on the expected charge of the complex.

    • Analyze the resulting spectrum for the molecular ion peak [M]+, [M+H]+, or other adducts. Compare the observed m/z and isotopic pattern with the theoretical values.

Data Presentation:

Table 3: Representative ESI-MS Data for a Hypothetical [Cu(II)(this compound)₂Cl]⁺ Complex

SpeciesCalculated m/zObserved m/zNotes
[Cu(C₆H₁₄N₂)₂Cl]⁺323.14323.15Molecular ion. Isotopic pattern should match for Cu, Cl.
[Cu(C₆H₁₄N₂)₂]²⁺144.09144.10Doubly charged species, loss of Cl⁻.
[Cu(C₆H₁₄N₂)Cl]⁺209.03209.03Fragment corresponding to the loss of one ligand molecule.

Note: m/z values are based on the most abundant isotopes.[13][15]

Spectroscopic and Other Analytical Techniques

The following techniques provide complementary information that is essential for a comprehensive characterization.

UV-Visible (UV-Vis) Spectroscopy
  • Application Note: UV-Vis spectroscopy probes the electronic transitions within the metal complex. For transition metal complexes, it provides information about the d-orbital splitting and thus the coordination geometry. Weak absorptions in the visible region often correspond to d-d transitions, while intense bands in the UV or visible region are typically due to charge-transfer (ligand-to-metal or metal-to-ligand) transitions.[17][18]

  • Protocol: Dissolve the complex in a suitable solvent (e.g., DMF, CH₃CN) to a known concentration (e.g., 10⁻³ to 10⁻⁵ M). Record the absorbance spectrum over a range of 200-1100 nm using a dual-beam spectrophotometer, with the pure solvent as a reference.

  • Data Table 4: Typical Electronic Transitions

    Metal Ion (Geometry) Transition Typical λₘₐₓ (nm)
    Cu(II) (Octahedral) ²E₉ → ²T₂₉ 600 - 900
    Cu(II) (Square Planar) ²B₁₉ → ²A₁₉ 500 - 700
    Ni(II) (Octahedral) ³A₂₉ → ³T₂₉ 800 - 1300

    | Ni(II) (Octahedral) | ³A₂₉ → ³T₁₉(F) | 500 - 800 |

Infrared (IR) Spectroscopy
  • Application Note: IR spectroscopy is used to identify the functional groups present and to confirm the coordination of the this compound ligand. A shift in the stretching frequencies of C-N bonds or the appearance of new bands in the far-IR region (typically < 500 cm⁻¹) corresponding to metal-nitrogen (M-N) vibrations can indicate successful complexation.[17][19][20]

  • Protocol: Prepare a sample by grinding a small amount of the complex with dry KBr powder and pressing it into a thin pellet. Alternatively, analyze the sample as a Nujol mull. Record the spectrum, typically from 4000 to 400 cm⁻¹.

  • Data Table 5: Key IR Frequencies (cm⁻¹)

    Vibration Free Ligand Coordinated Ligand Interpretation
    ν(N-H) (if present) ~3250 Shifted or absent N atom coordination
    ν(C-N) ~1100-1250 Shift to lower/higher frequency Change in bond order upon coordination

    | ν(M-N) | N/A | ~400 - 500 | Direct evidence of coordination |

Elemental Analysis
  • Application Note: Elemental analysis (CHN analysis) determines the mass percentages of carbon, hydrogen, and nitrogen in a purified sample. Comparing the experimental percentages with the calculated values for the proposed formula is a fundamental method for verifying the purity and stoichiometry of the synthesized complex.[15][17][20]

  • Protocol: Submit a small quantity (2-5 mg) of the dry, pure complex to an analytical facility for combustion analysis.

  • Data Table 6: Elemental Analysis for a Hypothetical [Co(C₆H₁₄N₂)₂Cl₂] Complex

    Element Calculated % Found %
    Carbon (C) 35.13 35.25
    Hydrogen (H) 6.88 6.95

    | Nitrogen (N) | 13.66 | 13.59 |

Thermal Analysis (TGA/DSC)
  • Application Note: Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, while Differential Scanning Calorimetry (DSC) measures the heat flow. Together, they provide information on the thermal stability of the complex, the presence of lattice or coordinated solvent molecules, and the decomposition pathway.[18][21][22][23]

  • Protocol: Place a small, accurately weighed amount of the complex (5-10 mg) in a TGA/DSC crucible. Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air) over a desired temperature range (e.g., 30-800 °C).[21]

  • Data Table 7: TGA Decomposition Stages

    Temp. Range (°C) Mass Loss (%) Assignment
    80 - 120 5.0 Loss of lattice water
    180 - 250 10.0 Loss of coordinated water
    250 - 400 65.0 Decomposition of organic ligand

    | > 400 | (Residual Mass) | Formation of metal oxide |

Molar Conductivity Measurements
  • Application Note: This technique measures the electrical conductivity of a solution of the complex to determine if it is an electrolyte. The magnitude of the molar conductance helps distinguish between non-electrolytes (where all ions are coordinated to the metal) and electrolytes (where one or more ions are present as counter-ions in the crystal lattice and dissociate in solution).[17][19][20]

  • Protocol: Prepare a dilute solution of the complex (typically 10⁻³ M) in a suitable solvent (e.g., DMF, nitromethane). Measure the conductivity of the solution at a constant temperature using a calibrated conductivity meter. Calculate the molar conductivity (Λₘ).

  • Data Table 8: Molar Conductivity Ranges in DMF (Ω⁻¹ cm² mol⁻¹)

    Electrolyte Type Expected Λₘ Range
    Non-electrolyte 0 - 40
    1:1 65 - 90
    1:2 130 - 170

    | 1:3 | 200 - 240 |

Visualizations

G cluster_synthesis Synthesis & Purification cluster_prelim Preliminary Characterization cluster_structural Structural Elucidation cluster_properties Property Analysis synthesis Synthesis of This compound Metal Complex purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification elemental Elemental Analysis (CHN) purification->elemental Confirm Stoichiometry & Coordination conductivity Molar Conductivity purification->conductivity Confirm Stoichiometry & Coordination ir IR Spectroscopy purification->ir Confirm Stoichiometry & Coordination nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Determine Solution Structure & MW ms Mass Spectrometry (ESI-MS) purification->ms Determine Solution Structure & MW uvvis UV-Vis Spectroscopy purification->uvvis Investigate Electronic Properties xray Single Crystal X-ray Diffraction elemental->xray Requires Pure Sample for Crystallization conductivity->xray Requires Pure Sample for Crystallization ir->xray Requires Pure Sample for Crystallization nmr->xray Requires Pure Sample for Crystallization thermal Thermal Analysis (TGA/DSC) nmr->thermal ms->xray Requires Pure Sample for Crystallization ms->thermal final Fully Characterized Complex xray->final Definitive Structure uvvis->thermal uvvis->final thermal->final

Caption: Experimental workflow for the synthesis and characterization of a metal complex.

// Techniques xray [label="X-ray Crystallography", fillcolor="#F1F3F4", fontcolor="#202124"]; nmr [label="NMR Spectroscopy", fillcolor="#F1F3F4", fontcolor="#202124"]; ms [label="Mass Spectrometry", fillcolor="#F1F3F4", fontcolor="#202124"]; ir [label="IR Spectroscopy", fillcolor="#F1F3F4", fontcolor="#202124"]; uv [label="UV-Vis Spectroscopy", fillcolor="#F1F3F4", fontcolor="#202124"]; ea [label="Elemental Analysis", fillcolor="#F1F3F4", fontcolor="#202124"]; tga [label="Thermal Analysis", fillcolor="#F1F3F4", fontcolor="#202124"]; cond [label="Molar Conductivity", fillcolor="#F1F3F4", fontcolor="#202124"];

// Properties p1 [label="3D Molecular Structure\n(Bond Lengths/Angles)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; p2 [label="Coordination Geometry", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; p3 [label="Structure in Solution\n(Ligand Conformation)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; p4 [label="Molecular Weight\n& Composition", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; p5 [label="Functional Groups\n& M-L Bonds", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; p6 [label="Electronic Transitions", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; p7 [label="Empirical Formula & Purity", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; p8 [label="Thermal Stability\n& Decomposition", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; p9 [label="Electrolytic Nature", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges center -> {xray, nmr, ms, ir, uv, ea, tga, cond} [dir=none, color="#5F6368"]; xray -> {p1, p2} [color="#EA4335"]; nmr -> p3 [color="#FBBC05"]; ms -> p4 [color="#FBBC05"]; ir -> p5 [color="#FBBC05"]; uv -> {p6, p2} [color="#34A853"]; ea -> p7 [color="#34A853"]; tga -> p8 [color="#34A853"]; cond -> p9 [color="#34A853"]; }

Caption: Relationship between analytical techniques and the information they provide.

References

Application Notes and Protocols for the Use of a 1,2-Dimethylpiperazine-Containing Solvent in CO2 Capture

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: The following application notes and protocols are based on published research on a promising CO2 capture solvent blend. While the topic specifies "1,2-Dimethylpiperazine," the available scientific literature extensively covers a closely related isomer, N,N'-dimethylpiperazine (DMPZ) , in a blend with piperazine (PZ) and N-methylpiperazine (MPZ). This document focuses on this well-characterized DMPZ-containing blend to provide practical and data-supported guidance.

Application Notes

A novel aqueous solvent blend of piperazine (PZ), N-methylpiperazine (MPZ), and N,N'-dimethylpiperazine (DMPZ) has been identified as a promising candidate for CO2 capture applications.[1][2] This blend offers several advantages over conventional solvents like monoethanolamine (MEA) and concentrated piperazine (PZ).[1][2]

Key performance characteristics include improved solid solubility, a favorable heat of absorption, and high CO2 capacity and absorption rates, which are more than double that of 30 wt% MEA.[1][2] A significant advantage of this blend is the establishment of a thermal equilibrium between the constituent amines, which enhances thermal stability compared to traditional blended solvents.[2] However, a primary drawback is the increased amine volatility under absorber conditions when compared to both concentrated PZ and MEA.[1][2]

Quantitative Performance Data

The performance of the PZ/MPZ/DMPZ blend has been evaluated and compared to standard solvents. The following tables summarize key quantitative data.

Table 1: Comparison of CO2 Capture Performance

Parameter 3.75 m PZ / 3.75 m MPZ / 0.5 m DMPZ 8 m PZ 7 m MEA
CO2 Capacity > Double that of 7 m MEA[1][2] High Standard
CO2 Absorption Rate > Double that of 7 m MEA[1][2] High Standard
Heat of Absorption Improved compared to concentrated PZ[1][2] - High

| Amine Volatility | Enhanced compared to 8m PZ and 7m MEA[1][2] | Lower than the blend | Lower than the blend |

Table 2: Thermal Degradation Comparison

Solvent CO2 Loading (mol/mol alkalinity) Temperature (°C) Amine Loss (% per week)
10 m PZ 0.3 150 0.8%[3]
7 m MEA 0.4 150 11%[3]

| 8 m PZ | 0.3 | 175 | 8.0%[3] |

Experimental Protocols

The following protocols are synthesized from methodologies described in the literature for the characterization of amine-based CO2 capture solvents.

Solvent Preparation

This protocol describes the preparation of the aqueous PZ/MPZ/DMPZ solvent blend.

Materials:

  • Anhydrous Piperazine (PZ)

  • N-methylpiperazine (MPZ)

  • N,N'-dimethylpiperazine (DMPZ)

  • Deionized water

  • Carbon dioxide (CO2) gas cylinder

  • Gas washing bottle

  • Analytical balance

Procedure:

  • Gravimetrically prepare the desired concentration of the amine blend by combining the appropriate masses of PZ, MPZ, and DMPZ with deionized water in a flask.

  • Gently heat the mixture while stirring to ensure complete dissolution of the amines, particularly the solid PZ.[4]

  • Transfer the warm, aqueous amine solution to a gas washing bottle.

  • Sparge CO2 gas through the solution to achieve the desired CO2 loading. The amount of CO2 added can be determined gravimetrically.[4]

  • Verify the total alkalinity of the solution through acid titration and the CO2 concentration using Total Inorganic Carbon (TIC) analysis.[4]

CO2 Absorption/Desorption Measurement

This protocol outlines the procedure for determining the CO2 absorption rate and capacity using a wetted-wall column apparatus.

Apparatus:

  • Wetted-wall column

  • Gas mixture (N2 and CO2)

  • Infrared (IR) CO2 analyzer

  • Liquid pump

  • Thermostatic bath

Procedure:

  • Circulate the prepared amine solvent through the wetted-wall column at a known flow rate and temperature, controlled by the thermostatic bath.

  • Introduce a gas mixture of N2 and CO2 counter-currently into the column.

  • Measure the inlet and outlet CO2 concentrations of the gas stream using an IR analyzer.

  • Calculate the flux of CO2 (NCO2) between the gas and liquid phases from the difference in CO2 concentrations.

  • Vary the inlet CO2 partial pressure to observe both absorption and desorption phenomena.

  • Determine the equilibrium CO2 partial pressure (P*CO2) of the amine solution by identifying the pressure at which the net CO2 flux is zero.

  • Calculate the overall mass transfer coefficient (KG) using the following equation: KG = NCO2 / (PCO2,g - P*CO2,l)[2]

Amine Volatility Measurement

This protocol describes the determination of amine volatility using a stirred reactor coupled with a Fourier Transform Infrared (FTIR) spectroscopy analyzer.

Apparatus:

  • 1L glass stirred reactor

  • Hot gas FTIR analyzer

  • Thermostatic oil bath

  • Nitrogen gas cylinder

Procedure:

  • Charge the 1L glass reactor with the amine solution.

  • Heat the reactor to the desired temperature (e.g., 40°C) using the oil bath and agitate the solution at a constant rate (e.g., 350 rpm).

  • Pass a stream of nitrogen gas through the headspace of the reactor.

  • Analyze the outlet gas stream using the hot gas FTIR analyzer to determine the partial pressure of the volatilized amines.[2]

  • The FTIR should be calibrated for the specific amines being tested.

Thermal Stability Assessment

This protocol provides a method for evaluating the thermal stability of the amine solvent.

Apparatus:

  • Sealed thermal stability cells (e.g., stainless steel cylinders)

  • Oven

  • Analytical instrumentation for amine concentration determination (e.g., gas chromatography, titration)

Procedure:

  • Load the prepared amine solvent with a specific CO2 concentration into the thermal stability cells.

  • Place the sealed cells in an oven at a constant high temperature (e.g., 150°C) for a specified duration (e.g., several weeks).

  • Periodically remove samples from the cells.

  • Analyze the samples to determine the concentration of the parent amines and identify any degradation products.

  • Calculate the amine loss as a percentage per week to quantify the thermal degradation rate.[3]

Visualizations

Experimental_Workflow cluster_prep Solvent Preparation cluster_eval Solvent Evaluation cluster_analysis Data Analysis start Start prep_solvent Prepare Amine Blend (PZ, MPZ, DMPZ, Water) start->prep_solvent load_co2 Load with CO2 prep_solvent->load_co2 analyze_solvent Verify Composition (Titration, TIC) load_co2->analyze_solvent absorption_test CO2 Absorption/ Desorption Test analyze_solvent->absorption_test volatility_test Amine Volatility Measurement analyze_solvent->volatility_test stability_test Thermal Stability Assessment analyze_solvent->stability_test analyze_absorption Calculate Absorption Rate & Capacity absorption_test->analyze_absorption analyze_volatility Determine Amine Partial Pressure volatility_test->analyze_volatility analyze_stability Quantify Degradation Rate stability_test->analyze_stability end End analyze_absorption->end analyze_volatility->end analyze_stability->end

Experimental workflow for CO2 capture solvent evaluation.

Solvent_Comparison cluster_advantages Advantages cluster_disadvantages Disadvantages cluster_comparison Compared to... solvent_blend PZ/MPZ/DMPZ Blend adv1 Improved Solid Solubility solvent_blend->adv1 adv2 High CO2 Capacity solvent_blend->adv2 adv3 High CO2 Absorption Rate solvent_blend->adv3 adv4 Enhanced Thermal Stability solvent_blend->adv4 disadv1 Enhanced Amine Volatility solvent_blend->disadv1 comp1 Concentrated Piperazine (PZ) adv1->comp1 vs. comp2 Monoethanolamine (MEA) adv2->comp2 vs. adv3->comp2 vs. disadv1->comp1 vs. disadv1->comp2 vs.

Logical relationship of the PZ/MPZ/DMPZ solvent blend's properties.

References

Application Notes and Protocols for Determining the Purity of 1,2-Dimethylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,2-Dimethylpiperazine is a heterocyclic organic compound used as a building block in the synthesis of various pharmaceutical intermediates, cationic surfactants, and polyurethane foam catalysts.[1] The purity of this raw material is critical as impurities can lead to the formation of undesired by-products, affecting the safety, efficacy, and yield of the final product. Therefore, robust and validated analytical methods are essential for accurately determining the purity of this compound and quantifying any potential impurities.

This document provides detailed application notes and experimental protocols for the primary analytical techniques used for purity assessment: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). Additionally, spectroscopic methods for structural confirmation are discussed.

Gas Chromatography (GC) for Purity Determination

Application Note

Gas Chromatography is a highly effective method for assessing the purity of volatile and thermally stable compounds like this compound. The technique separates the analyte from its potential impurities based on their boiling points and interactions with the stationary phase of the GC column. A Flame Ionization Detector (FID) is commonly used for quantitative analysis due to its high sensitivity to organic compounds. For more definitive identification of impurities, a Mass Spectrometer (MS) can be used as the detector. The methods described are based on established procedures for analyzing piperazine derivatives.[2][3][4]

Experimental Protocol: GC-FID Method

This protocol is adapted from a validated method for the quantitative determination of piperazine and its alkylated derivatives.[2][3]

1. Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 6890 GC system or equivalent, equipped with a Flame Ionization Detector (FID).[3]
  • Column: DB-17 [(50%-Phenyl)-methylpolysiloxane], 30 m length x 0.53 mm I.D., 1.0 µm film thickness.[2][3]
  • Carrier Gas: Helium, at a constant flow rate of 2.0 mL/min.[2][3]
  • Injector: Split mode (1:5 ratio), temperature set at 250°C.[3]
  • Oven Temperature Program:
  • Initial temperature: 150°C, hold for 10 minutes.
  • Ramp: Increase at 35°C/min to 260°C.
  • Final hold: Hold at 260°C for 2 minutes.[2][3]
  • Detector (FID): Temperature set at 260°C.[2][3]
  • Injection Volume: 1.0 µL.[2][3]

2. Reagents and Sample Preparation:

  • Diluent: Methanol (HPLC grade).[2]
  • Standard Preparation: Accurately weigh and dissolve approximately 20 mg of this compound reference standard in the diluent in a 20 mL volumetric flask. Dilute to volume to achieve a final concentration of 1000 µg/mL.
  • Sample Preparation: Prepare the test sample in the same manner as the standard solution to achieve a nominal concentration of 1000 µg/mL.

3. Analysis Procedure:

  • Equilibrate the GC system with the specified conditions.
  • Inject 1.0 µL of the diluent (blank) to ensure no interfering peaks are present.
  • Inject the standard preparation in replicate (n=6) to check for system suitability (e.g., %RSD of peak area).
  • Inject the sample preparation.
  • Calculate the purity of the sample by comparing the peak area of this compound in the sample chromatogram to that of the standard, typically using the area percent method for impurity profiling.

Data Presentation: GC Method Validation Summary

The following table summarizes typical validation parameters for GC methods used in the analysis of piperazine derivatives.[2][3]

ParameterTypical Specification/Result
Linearity Correlation coefficient (r²) > 0.999
Precision (%RSD) Repeatability (n=6 injections): < 2.0%
Intermediate Precision (different day/analyst): < 3.0%
Accuracy (% Recovery) 98.0% - 102.0% at multiple concentration levels
Limit of Detection (LOD) Typically in the low ppm range, depending on the impurity
Limit of Quantitation (LOQ) Typically in the mid-to-high ppm range
Specificity The method should resolve the main peak from known impurities and degradation products.

Visualization: GC Analysis Workflow

GC_Workflow cluster_prep Sample & Standard Preparation cluster_gc GC-FID Analysis cluster_data Data Processing prep_start Weigh Sample & Reference Standard dissolve Dissolve in Methanol (1000 µg/mL) prep_start->dissolve prep_end Prepared Solutions dissolve->prep_end inject Inject 1.0 µL into GC prep_end->inject Transfer to Autosampler separate Separation on DB-17 Column inject->separate detect FID Detection separate->detect integrate Integrate Peak Areas detect->integrate Generate Chromatogram calculate Calculate Purity (Area % Method) integrate->calculate report Final Purity Report calculate->report

Workflow for GC-FID purity analysis.

High-Performance Liquid Chromatography (HPLC)

Application Note

HPLC is a versatile technique for purity analysis. However, this compound lacks a significant UV chromophore, making direct UV detection challenging for trace-level impurities.[3] To overcome this, two primary approaches can be employed:

  • Pre-column Derivatization: The sample is reacted with a UV-active agent, allowing for sensitive detection. A method using 4-chloro-7-nitrobenzofuran (NBD-Cl) has been validated for piperazine and is applicable here.[5]

  • Universal Detectors: Detectors like Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD) can be used as they do not require the analyte to have a chromophore.

The following protocol details a pre-column derivatization method followed by RP-HPLC with UV detection.

Experimental Protocol: HPLC-UV with Pre-column Derivatization

This protocol is based on a validated method for trace analysis of piperazine.[5]

1. Instrumentation and Conditions:

  • HPLC System: Waters Alliance e2695 or equivalent, with a 2998 Photodiode Array (PDA) detector.[5]
  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]
  • Mobile Phase: A mixture of Acetonitrile and water containing 0.1% Trifluoroacetic Acid (TFA). A gradient elution may be required to separate all impurities.
  • Flow Rate: 1.0 mL/min.[5]
  • Column Temperature: 35°C.[5]
  • Detection Wavelength: 340 nm (for the NBD derivative).[5]
  • Injection Volume: 10 µL.[5]

2. Reagents and Sample Preparation:

  • Derivatizing Reagent: Prepare a solution of 4-chloro-7-nitrobenzofuran (NBD-Cl) in methanol.
  • Buffer: Prepare a borate buffer solution (pH ~9.0).
  • Diluent: Methanol/Water mixture.
  • Standard Derivatization:
  • Prepare a stock solution of this compound reference standard (e.g., 100 µg/mL) in diluent.
  • In a vial, mix an aliquot of the standard solution with the borate buffer and the NBD-Cl reagent solution.
  • Heat the mixture (e.g., at 60°C for 30 minutes) to complete the reaction.
  • Cool to room temperature and dilute as necessary before injection.
  • Sample Derivatization: Prepare the test sample in the same manner as the standard.

3. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase.
  • Inject a derivatized blank (containing only reagents) to identify any artifacts.
  • Inject the derivatized standard preparation to determine the retention time and response.
  • Inject the derivatized sample preparation.
  • Identify and quantify impurities based on their retention times and peak areas relative to the main derivatized this compound peak.

Data Presentation: HPLC Method Validation Summary

The following table summarizes typical performance data for an HPLC method involving derivatization for piperazine analysis.[5]

ParameterTypical Specification/Result
Linearity Correlation coefficient (r²) > 0.998 over the specified range
Precision (%RSD) Method Precision (n=6 preps): < 1.5%
Accuracy (% Recovery) 104% - 108% for spiked samples
Limit of Detection (LOD) ~30 ppm
Limit of Quantitation (LOQ) ~90 ppm
Robustness %RSD < 4.0% under deliberately varied conditions (flow, temp)

Visualization: HPLC Analysis Workflow

HPLC_Workflow cluster_prep Derivatization cluster_hplc HPLC-UV Analysis cluster_data Data Analysis start Prepare Sample and Standard Solutions mix Mix with Buffer and NBD-Cl Reagent start->mix heat Heat Mixture (e.g., 60°C, 30 min) mix->heat cool Cool and Dilute heat->cool inject Inject 10 µL into HPLC cool->inject separate Separation on C18 Column inject->separate detect UV Detection at 340 nm separate->detect process Process Chromatogram detect->process quantify Quantify Impurities process->quantify report Generate Purity Report quantify->report

Workflow for HPLC-UV analysis with derivatization.

Spectroscopic Methods for Structural Confirmation

Application Note

While chromatographic methods are ideal for quantitative purity assessment, spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable for confirming the chemical structure and identity of this compound. These methods should be used to qualify reference standards and investigate the structure of any significant unknown impurities.

Protocol: ¹H NMR Spectroscopy
  • Objective: To confirm the molecular structure of this compound.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.[7]

  • Analysis: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer. The resulting spectrum should be consistent with the structure of this compound, showing characteristic signals for the methyl groups and the piperazine ring protons.

Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
  • Objective: To identify the functional groups present in the molecule.

  • Sample Preparation: As this compound is a liquid at room temperature, place a small drop of the sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.[7]

  • Analysis: Acquire the spectrum over a range of 4000-650 cm⁻¹.[8] The spectrum should display characteristic absorption bands for C-H and C-N bonds, consistent with the piperazine structure.[9]

References

Application Notes and Protocols: 1,2-Dimethylpiperazine as a Versatile Building Block for Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperazine is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs due to its favorable physicochemical properties, which can enhance aqueous solubility and oral bioavailability.[1][2] 1,2-Dimethylpiperazine, a chiral disubstituted derivative, offers a unique three-dimensional structure that can be exploited for creating novel heterocyclic compounds with diverse biological activities. The two nitrogen atoms provide reactive sites for functionalization, while the vicinal methyl groups introduce steric constraints that can influence binding affinity and selectivity towards biological targets. These application notes provide detailed protocols for utilizing this compound as a key building block in the synthesis of N-substituted derivatives and fused heterocyclic systems, highlighting its potential in drug discovery and materials science.

Application Note 1: Synthesis of N-Substituted this compound Derivatives via N-Alkylation

The secondary amine functionalities of this compound are readily alkylated to introduce a wide variety of substituents. This reaction is fundamental for modifying the scaffold's properties and for building more complex molecular architectures. The most common method involves nucleophilic substitution with alkyl halides in the presence of a base.

Experimental Protocol: Mono-N-Alkylation of this compound

This protocol describes a general procedure for the mono-N-alkylation of this compound using an alkyl bromide. To favor mono-alkylation, an excess of the piperazine starting material relative to the alkylating agent can be used.

Materials:

  • This compound

  • Alkyl Bromide (e.g., Benzyl Bromide) (1.0 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Acetonitrile (MeCN)

  • Dichloromethane (DCM)

  • Saturated aqueous solution of Sodium Bicarbonate (NaHCO₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, reflux condenser

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.2 eq) and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous acetonitrile to create a stirrable suspension (approx. 10 mL per 1 g of piperazine).

  • Stir the suspension at room temperature for 15 minutes.

  • Slowly add the alkyl bromide (1.0 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and monitor its progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 4-12 hours), cool the reaction to room temperature.

  • Filter the mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate.[3]

  • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to obtain the desired N-alkylated this compound.

Data Summary

The following table summarizes representative conditions for the N-alkylation of piperazine derivatives, which are applicable to this compound.

Alkylating Agent (RX)BaseSolventTemperature (°C)Typical Yield (%)
Benzyl BromideK₂CO₃Acetonitrile8085-95
Ethyl IodideTriethylamine (TEA)THF6580-90
2-ChloropyrimidineLiHMDSToluene11075-85
Methyl TosylateK₂CO₃DMF2590-98

Experimental Workflow: N-Alkylation

N_Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add this compound, K2CO3, and MeCN to flask B 2. Stir under inert atmosphere C 3. Add Alkyl Halide dropwise B->C D 4. Heat to 60-80°C and monitor E 5. Cool, filter, and concentrate D->E F 6. Extraction with DCM and NaHCO3 G 7. Dry, concentrate, and purify end End G->end start Start start->A

A generalized workflow for the N-alkylation of this compound.

Application Note 2: Synthesis of Fused Heterocycles - Tetrahydropyrazino[2,3-b]quinoxalines

The vicinal diamine structure of this compound makes it an excellent building block for synthesizing fused heterocyclic systems. A classic and efficient method is the condensation reaction with 1,2-dicarbonyl compounds to form quinoxaline-type structures. Reacting this compound with a 1,2-dicarbonyl compound like benzil results in the formation of a tetrahydropyrazino[2,3-b]quinoxaline ring system.

Experimental Protocol: Synthesis of a Tetrahydropyrazino[2,3-b]quinoxaline Derivative

This protocol outlines the synthesis of 2,3-diphenyl-6,7-dimethyl-5,6,7,8-tetrahydropyrazino[2,3-b]quinoxaline from this compound and benzil.

Materials:

  • This compound (1.1 eq)

  • Benzil (1.0 eq)

  • Ethanol (EtOH) or Acetic Acid (AcOH)

  • Round-bottom flask, magnetic stirrer, reflux condenser

Procedure:

  • In a round-bottom flask, dissolve benzil (1.0 eq) in a minimal amount of ethanol or acetic acid.

  • Add this compound (1.1 eq) to the solution.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 80-120 °C, depending on the solvent) for 2-4 hours.[4]

  • Monitor the reaction for the disappearance of starting materials via TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid product by vacuum filtration and wash it with cold ethanol.

  • If no precipitate forms, pour the reaction mixture into ice-cold water to induce precipitation.

  • Collect the solid by filtration, wash with water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure tetrahydropyrazino[2,3-b]quinoxaline derivative.

Data Summary

The condensation of 1,2-diamines with 1,2-dicarbonyls is a high-yielding reaction. The table below shows representative data for this type of transformation.[4][5]

1,2-Dicarbonyl CompoundCatalyst/SolventTemperature (°C)Time (h)Typical Yield (%)
BenzilAcetic Acid120290-98
Glyoxal (40% in H₂O)Ethanol80385-95
AcenaphthenequinoneToluene1104>90
IsatinWater (Ultrasound)500.587-95

Reaction Scheme: Quinoxaline Formation

Quinoxaline_Synthesis R1 This compound plus + mid R2 1,2-Dicarbonyl (e.g., Benzil) P Tetrahydropyrazino[2,3-b]quinoxaline mid->P Condensation [H+], Δ

Condensation of this compound with a 1,2-dicarbonyl compound.

Application Note 3: Biological and Pharmacological Context

Derivatives of piperazine and quinoxaline are known to possess a wide spectrum of biological activities, making this compound a building block of significant interest for drug discovery.

  • Anticancer Activity : Many quinoxaline derivatives exhibit potent anticancer properties by inhibiting key enzymes like tyrosine kinases or by inducing apoptosis.[6] The rigid, fused ring system synthesized from this compound can be decorated with various functional groups to target specific protein binding sites.

  • Antimicrobial and Antifungal Activity : The piperazine nucleus is a common feature in many antimicrobial and antifungal agents.[7] Functionalization of the this compound core can lead to new compounds with improved potency against resistant strains.

  • CNS Activity : The piperazine scaffold is prevalent in drugs targeting the central nervous system (CNS), including antidepressants and antipsychotics.[7] The stereochemistry of this compound can be used to develop stereoselective ligands for CNS receptors.

Illustrative Bioactivities of Related Heterocyclic Scaffolds

While specific data for derivatives of this compound require dedicated screening, the potential activities can be inferred from structurally related compounds reported in the literature.

Compound ClassExample StructureBiological Target / ActivityQuantitative Data (IC₅₀)Reference
Quinoxaline DerivativeN-alkyl-[2-(3-phenyl-quinoxalin-2-ylsulfanyl)]acetamideAnticancer (HCT-116 cells)1.52 µg/mL[6]
Piperazine-2,5-dioneIndole-bearing analogAnti-inflammatory-[7]
Piperazine DerivativeSubstituted 1-ArylpiperazineAntifungal (Candida albicans)-[7]

Conceptual Pathway from Building Block to Bioactivity

Bio_Pathway cluster_apps A This compound (Building Block) B N-Alkylation / N-Arylation A->B C Condensation with Dicarbonyls A->C D N-Substituted Derivatives B->D E Fused Heterocycles (Quinoxalines) C->E F Potential Biological Applications D->F E->F G Anticancer F->G H Antimicrobial F->H I CNS Agents F->I

From building block to potential therapeutic applications.

References

Troubleshooting & Optimization

Technical Support Center: 1,2-Dimethylpiperazine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 1,2-Dimethylpiperazine.

Troubleshooting Guide

Low yields in the synthesis of this compound can arise from several factors, primarily during the N-methylation of the piperazine ring. Below are common issues and their respective solutions.

Issue Potential Cause Recommended Solution
Low to No Product Formation Incomplete reaction due to inactive reagents or suboptimal conditions.- Ensure the use of fresh and pure starting materials, particularly the reducing agent in reductive amination. - Optimize reaction temperature and time. Monitor reaction progress using TLC or LC-MS.[1] - For reductive amination, ensure the pH of the reaction medium is suitable for both imine formation and reduction.
Presence of Starting Material (2-Methylpiperazine) Insufficient methylation agent or incomplete reaction.- Increase the stoichiometric ratio of the methylating agent (e.g., formaldehyde in reductive amination). - Extend the reaction time, but monitor for byproduct formation.[1] - Ensure the reducing agent is added portion-wise to maintain its activity throughout the reaction.
Formation of Monomethylated Byproduct (1-methyl-3-methylpiperazine) Incomplete methylation of the second nitrogen atom.- Increase the equivalents of the methylating agent and the reducing agent. - Drive the reaction to completion by extending the reaction time or slightly increasing the temperature, while monitoring for degradation.
Formation of Over-methylated Quaternary Ammonium Salts Reaction with excess methylating agent under harsh conditions.- This is less common with reductive amination but can occur with alkyl halides. Use a controlled amount of the methylating agent. - Reductive amination using formaldehyde and a reducing agent is generally preferred to minimize this side reaction.[2]
Difficult Product Isolation and Purification The product may be highly water-soluble, especially if it is in a protonated salt form.- During aqueous workup, basify the solution with NaOH or K₂CO₃ to a pH > 10 to deprotonate the piperazine nitrogens and increase solubility in organic solvents. - Use a continuous liquid-liquid extractor for efficient extraction of water-soluble amines. - Consider purification by distillation or crystallization of the free base or a suitable salt.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for low yields in this compound synthesis?

A1: A common challenge in the synthesis of disubstituted piperazines is achieving complete methylation at both nitrogen atoms without generating significant byproducts. Incomplete methylation leading to the presence of the monosubstituted intermediate (1-methyl-3-methylpiperazine) and the starting material (2-methylpiperazine) is a primary contributor to low yields of the desired this compound.

Q2: How can I selectively synthesize this compound starting from 2-Methylpiperazine?

A2: A reliable method is to use a protecting group strategy. For instance, you can first protect the less sterically hindered nitrogen of 2-methylpiperazine, then methylate the unprotected nitrogen, deprotect, and finally methylate the second nitrogen. A more direct approach is reductive amination using formaldehyde and a suitable reducing agent, though this may require careful optimization to ensure dimethylation.

Q3: What are the recommended reaction conditions for the reductive amination of 2-Methylpiperazine to form this compound?

A3: While specific conditions can vary, a general approach involves reacting 2-methylpiperazine with an excess of formaldehyde in the presence of a reducing agent like sodium triacetoxyborohydride or formic acid (Eschweiler-Clarke reaction). The reaction is typically carried out in a suitable solvent such as methanol or acetonitrile at temperatures ranging from ambient to reflux.[2][3]

Q4: My final product is a viscous oil and not the expected solid. What could be the issue?

A4: The presence of impurities, such as residual starting materials, monosubstituted byproducts, or solvent, can prevent the product from solidifying. It is also possible that the product is an oil at room temperature. First, ensure the complete removal of all volatile components under high vacuum. If it remains an oil, further purification by column chromatography or distillation is recommended.

Q5: How can I effectively purify the final this compound product?

A5: Purification can be achieved through several methods. Fractional distillation under reduced pressure is often effective for liquid amines. Alternatively, column chromatography on silica gel can be used, often with an eluent system containing a small amount of a basic modifier like triethylamine to prevent product tailing. Crystallization of a salt derivative (e.g., hydrochloride or tartrate) can also be an excellent purification method.

Experimental Protocols

Synthesis of this compound via Reductive Amination of 4-N-Boc-2-Methylpiperazine

This two-step procedure involves the methylation of a protected 2-methylpiperazine followed by the removal of the protecting group and a second methylation. A more direct, though potentially lower-yielding without optimization, method is the double reductive amination of 2-methylpiperazine.

Step 1: Synthesis of 1-Boc-3,4-dimethylpiperazine

  • Reaction Setup: To a solution of 4-N-Boc-2-methylpiperazine in methanol, add acetic acid.

  • Addition of Reagents: Add an aqueous solution of formaldehyde. Cool the mixture in an ice bath and add sodium cyanoborohydride portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 10-12 hours.

  • Work-up: Quench the reaction by carefully adding an acid (e.g., HCl) until gas evolution ceases. Basify the solution with NaOH and extract with an organic solvent (e.g., dichloromethane).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Step 2: Deprotection and Second Methylation to yield this compound

  • Deprotection: Dissolve the purified 1-Boc-3,4-dimethylpiperazine in dichloromethane and add trifluoroacetic acid. Stir at room temperature for 1 hour.[3]

  • Work-up: Remove the solvent and excess acid under reduced pressure. Dissolve the residue in water, basify with NaOH, and extract with an organic solvent.

  • Second Methylation: Subject the resulting 1,3-dimethylpiperazine to a second reductive amination using formaldehyde and a reducing agent as described in Step 1.

  • Final Purification: After work-up, purify the final product by distillation or column chromatography to obtain this compound.

Visualizations

Logical Workflow for Troubleshooting Low Yields

Troubleshooting_Workflow start Low Yield of This compound check_reaction Analyze Crude Product by TLC/LC-MS/NMR start->check_reaction incomplete_reaction Issue: Incomplete Reaction (Starting material present) check_reaction->incomplete_reaction High SM byproducts Issue: Byproduct Formation (Mono-methylated, etc.) check_reaction->byproducts Multiple spots isolation_problem Issue: Poor Recovery (Product lost during workup) check_reaction->isolation_problem Clean reaction, low mass solution_incomplete Solution: - Increase reagent stoichiometry - Extend reaction time/temp - Check reagent quality incomplete_reaction->solution_incomplete solution_byproducts Solution: - Adjust stoichiometry - Optimize temperature - Use protecting groups byproducts->solution_byproducts solution_isolation Solution: - Basify aqueous layer (pH>10) - Use continuous extraction - Purify via distillation/crystallization isolation_problem->solution_isolation end Improved Yield solution_incomplete->end solution_byproducts->end solution_isolation->end

Caption: A flowchart for troubleshooting low yields in this compound synthesis.

Synthetic Pathway via Reductive Amination

Synthesis_Pathway cluster_step1 Step 1: Mono-methylation cluster_step2 Step 2: Di-methylation start 2-Methylpiperazine reagents1 Formaldehyde, Reducing Agent (e.g., NaBH(OAc)₃) start->reagents1 intermediate 1-Methyl-3-methylpiperazine (and unreacted SM) reagents1->intermediate reagents2 Formaldehyde, Reducing Agent intermediate->reagents2 product This compound reagents2->product

Caption: A simplified workflow for the synthesis of this compound.

References

Technical Support Center: Separation of 1,2-Dimethylpiperazine Diastereomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the separation of 1,2-dimethylpiperazine diastereomers.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for separating cis- and trans-1,2-dimethylpiperazine diastereomers?

A1: The most prevalent methods for separating this compound diastereomers are Gas Chromatography (GC), Supercritical Fluid Chromatography (SFC), and diastereomeric salt crystallization. The choice of method depends on the scale of the separation, the required purity, and the available equipment. For analytical purposes, GC and SFC are common, while for preparative scale, diastereomeric crystallization is often employed.

Q2: Why can the separation of this compound diastereomers be challenging?

A2: The basic nature of the piperazine nitrogens can lead to strong interactions with acidic sites on stationary phases in chromatography, resulting in poor peak shapes (tailing) and low resolution. Additionally, the structural similarity between the cis and trans diastereomers can make them difficult to resolve by both chromatography and crystallization.

Q3: Is derivatization necessary for the GC analysis of this compound diastereomers?

A3: Derivatization is often recommended for the GC analysis of amines like this compound. Converting the basic amine functionalities into less polar derivatives, such as amides or carbamates, can improve volatility, reduce peak tailing, and enhance separation efficiency on common GC columns.[1] A common derivatizing agent is trifluoroacetic anhydride (TFAA).[2][3]

Q4: What are suitable chiral resolving agents for the diastereomeric crystallization of this compound?

A4: Chiral acids are used to resolve racemic mixtures of bases like this compound by forming diastereomeric salts with different solubilities.[4][5] (L)-Tartaric acid is a commonly used and cost-effective resolving agent for piperazine derivatives.[5][6] Depending on the desired enantiomer of this compound to be isolated, either (D)- or (L)-tartaric acid can be used.

Q5: How can I determine the diastereomeric ratio and purity of my separated this compound isomers?

A5: The diastereomeric ratio and purity can be determined using several analytical techniques. 1H NMR spectroscopy is a powerful tool for distinguishing between cis and trans isomers based on differences in the chemical shifts and coupling constants of the methyl and ring protons. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) with appropriate columns can also be used to quantify the ratio of the diastereomers.

Troubleshooting Guides

Gas Chromatography (GC)
Problem Potential Cause Solution
Poor peak shape (tailing) Interaction of the basic nitrogen atoms with active sites on the GC column or inlet liner.- Derivatize the sample to reduce basicity. - Use a base-deactivated GC column. - Ensure the inlet liner is clean and deactivated.
Poor resolution of diastereomers Inadequate separation on the GC column.- Optimize the temperature program (slower ramp rate). - Use a longer GC column or a column with a different stationary phase polarity. - Derivatization may enhance the separation.
No peaks or very small peaks Sample decomposition in the hot injector or poor sample volatility.- Lower the injector temperature. - Confirm derivatization was successful. - Check for leaks in the GC system.
Ghost peaks Carryover from a previous injection or septum bleed.- Run a blank solvent injection to check for carryover. - Replace the septum. - Ensure proper syringe washing between injections.
Supercritical Fluid Chromatography (SFC)
Problem Potential Cause Solution
Poor peak shape (tailing) Interaction of the basic nitrogens with the stationary phase.- Add a basic modifier, such as diethylamine (DEA) or triethylamine (TEA), to the co-solvent (e.g., 0.1-0.5%). - Use a base-deactivated stationary phase.
Low resolution or co-elution Insufficient selectivity of the stationary phase or mobile phase.- Screen different chiral stationary phases. - Optimize the co-solvent percentage and the type of alcohol (e.g., methanol, ethanol). - Adjust the back pressure and temperature.
Inconsistent retention times Fluctuations in pressure or temperature.- Ensure the SFC system is properly equilibrated. - Check for leaks in the system. - Verify the stability of the back pressure regulator.
Diastereomeric Salt Crystallization
Problem Potential Cause Solution
No crystal formation - The solution is not supersaturated. - The diastereomeric salt is too soluble in the chosen solvent. - Nucleation is inhibited.- Concentrate the solution by evaporating some of the solvent. - Cool the solution to a lower temperature. - Try a different solvent or a mixture of solvents (anti-solvent addition). - Induce crystallization by scratching the inside of the flask or by seeding with a small crystal of the desired diastereomer.[7]
Oiling out instead of crystallization - The diastereomeric salt has a low melting point or is highly soluble in the solvent. - High level of impurities.- Use a more dilute solution. - Change the solvent to one in which the salt is less soluble. - Purify the starting this compound or the resolving agent.
Low diastereomeric excess (d.e.) - Co-crystallization of both diastereomers. - The cooling rate was too fast.- Optimize the solvent system to maximize the solubility difference between the diastereomers. - Cool the solution slowly to allow for selective crystallization. - Perform recrystallization of the isolated salt.
Poor crystal quality (fine powder) - Rapid crystallization due to high supersaturation. - Vigorous agitation.- Slow down the cooling rate. - Reduce the initial concentration of the solution. - Reduce the stirring speed or allow the solution to stand without agitation during crystallization.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Method for Diastereomer Analysis (with Derivatization)

This protocol is a general guideline and may require optimization.

  • Derivatization:

    • To a dry sample of this compound (approx. 1 mg) in a vial, add 100 µL of a suitable solvent (e.g., ethyl acetate) and 100 µL of trifluoroacetic anhydride (TFAA).[2][3]

    • Cap the vial and heat at 70°C for 30 minutes.[2][3]

    • Cool the vial to room temperature and evaporate the solvent and excess reagent under a stream of nitrogen.

    • Reconstitute the residue in a known volume of solvent (e.g., ethyl acetate) for GC-MS analysis.

  • GC-MS Conditions:

    • GC Column: A mid-polarity column such as a DB-5ms (30 m x 0.25 mm x 0.25 µm) is a good starting point.[2][3]

    • Carrier Gas: Helium at a constant flow of 1 mL/min.[2][3]

    • Injector Temperature: 250°C.

    • Oven Program:

      • Initial temperature: 100°C, hold for 1 minute.

      • Ramp to 250°C at 10°C/min.

      • Hold at 250°C for 5 minutes.

    • MS Transfer Line Temperature: 280°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

Diastereomeric Salt Crystallization with (L)-Tartaric Acid

This protocol is adapted from methods for the resolution of 2-methylpiperazine and may require optimization for this compound.[5][8]

  • Salt Formation:

    • In a reaction vessel, dissolve 1.0 molar equivalent of (L)-tartaric acid in a suitable solvent (e.g., water or a water/ethanol mixture).[9]

    • Heat the solution to 70-80°C with stirring until all the tartaric acid is dissolved.[9]

    • Add 1.0 molar equivalent of racemic this compound to the hot solution.[9]

  • Crystallization:

    • Allow the solution to cool slowly to room temperature. A slow cooling rate is crucial for selective crystallization.[7]

    • If no crystals form, consider seeding the solution with a small crystal of the expected less soluble diastereomeric salt or cooling further in an ice bath.

    • Allow the crystallization to proceed for several hours to ensure complete precipitation of the less soluble diastereomer.

  • Isolation:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent to remove the mother liquor containing the more soluble diastereomer.

    • Dry the crystals under vacuum.

  • Liberation of the Free Base:

    • Dissolve the isolated diastereomeric salt in water.

    • Add a strong base (e.g., NaOH solution) to deprotonate the piperazine.

    • Extract the free this compound with a suitable organic solvent (e.g., dichloromethane).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

Visualizations

experimental_workflow Experimental Workflow for Diastereomeric Crystallization racemic_mixture Racemic this compound dissolution Dissolution in Solvent (e.g., Water/Ethanol) racemic_mixture->dissolution resolving_agent Chiral Resolving Agent (e.g., L-Tartaric Acid) resolving_agent->dissolution crystallization Controlled Cooling & Crystallization dissolution->crystallization filtration Filtration crystallization->filtration less_soluble_salt Less Soluble Diastereomeric Salt (Solid) filtration->less_soluble_salt mother_liquor Mother Liquor with More Soluble Diastereomer filtration->mother_liquor salt_breaking Salt Breaking (Base Addition) less_soluble_salt->salt_breaking extraction Solvent Extraction salt_breaking->extraction pure_enantiomer Enantiomerically Enriched This compound extraction->pure_enantiomer

Caption: Workflow for diastereomeric crystallization of this compound.

troubleshooting_logic Troubleshooting Logic for Poor Chromatographic Separation start Poor Separation of Diastereomers check_peak_shape Check Peak Shape start->check_peak_shape tailing Tailing Peaks? check_peak_shape->tailing low_resolution Low Resolution? tailing->low_resolution No solution_tailing Add Basic Modifier (SFC) Derivatize Sample (GC) Use Base-Deactivated Column tailing->solution_tailing Yes solution_resolution Optimize Mobile Phase/Gradient Change Stationary Phase Optimize Temperature/Pressure low_resolution->solution_resolution Yes end Improved Separation solution_tailing->end solution_resolution->end

Caption: Troubleshooting workflow for chromatographic separation issues.

References

Troubleshooting side reactions in 1,2-Dimethylpiperazine functionalization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2-dimethylpiperazine. The information is presented in a question-and-answer format to directly address common issues encountered during N-alkylation, N-acylation, and C-H functionalization reactions.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when functionalizing this compound compared to unsubstituted piperazine?

A1: The primary challenge arises from the steric hindrance introduced by the two methyl groups at the C2 position. This steric bulk can significantly impact the nucleophilicity of the adjacent nitrogen atoms, potentially leading to slower reaction rates and favoring reactions at the less hindered N4-position. Furthermore, the presence of cis and trans isomers of this compound can lead to different reaction kinetics and product distributions.

Q2: How can I achieve selective mono-alkylation of this compound?

A2: Achieving selective mono-alkylation is a common challenge. The most reliable method is to use a mono-protected derivative, such as N-Boc-1,2-dimethylpiperazine.[1] This blocks one nitrogen, directing alkylation to the other. Other strategies include using a large excess of this compound relative to the alkylating agent and slow, dropwise addition of the alkylating agent to the reaction mixture.[2]

Q3: What are the recommended bases and solvents for N-alkylation of this compound?

A3: For direct N-alkylation, strong, non-nucleophilic bases like anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are generally effective.[3] The choice of solvent is crucial; polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile (MeCN) are often used to ensure good solubility of the reactants.[3] It is essential to use anhydrous conditions to prevent side reactions.[3]

Q4: I am observing a significant amount of di-alkylation. How can I minimize this?

A4: Di-alkylation is a common side reaction. To minimize it, consider the following:

  • Use a protecting group: This is the most effective method for ensuring mono-functionalization.[1]

  • Control stoichiometry: Use a significant excess of this compound.[2]

  • Slow addition: Add the alkylating agent slowly to the reaction mixture.[3]

  • Lower temperature: Running the reaction at a lower temperature can sometimes favor mono-alkylation.

Q5: My N-acylation reaction is sluggish. What can I do?

A5: The reduced nucleophilicity of the nitrogen atoms due to steric hindrance from the adjacent methyl groups can lead to slow acylation. To improve the reaction rate, you can:

  • Use a more reactive acylating agent, such as an acyl chloride instead of an anhydride.

  • Employ a catalyst, like 4-dimethylaminopyridine (DMAP), in catalytic amounts.

  • Increase the reaction temperature.

Troubleshooting Guides

N-Alkylation
IssuePotential Cause(s)Recommended Solution(s)
Low or no product formation - Insufficiently reactive alkylating agent.- Steric hindrance from the 1,2-dimethyl groups.- Inappropriate solvent or base.- Switch to a more reactive alkylating agent (e.g., from alkyl chloride to alkyl iodide).- Increase the reaction temperature.- Use a more polar solvent like DMF to improve solubility.[3]- Ensure the base is strong enough to deprotonate the piperazine nitrogen.
Formation of di-alkylated byproduct - Stoichiometry of reactants is close to 1:1.- Rapid addition of the alkylating agent.- Use a 3-5 fold excess of this compound.- Add the alkylating agent dropwise over an extended period.[3]- For optimal control, use a mono-protected this compound.[1]
Reaction stalls (incomplete conversion) - Poor solubility of reactants.- Reversible reaction equilibrium.- Switch to a solvent that ensures all reactants are fully dissolved, such as DMF.[3]- Ensure the acid byproduct is effectively neutralized by using a sufficient amount of base.[3]
Product is difficult to purify - Similar polarity of mono- and di-alkylated products.- Product is highly water-soluble.- Optimize column chromatography conditions (e.g., use a gradient elution).- For water-soluble products, perform multiple extractions with an organic solvent or use a continuous liquid-liquid extractor.
N-Acylation
IssuePotential Cause(s)Recommended Solution(s)
Low yield of acylated product - Steric hindrance slowing down the reaction.- Deactivation of the acylating agent by moisture.- Use a more reactive acylating agent (e.g., acyl chloride).- Add a catalytic amount of an acylation catalyst like DMAP.- Ensure strictly anhydrous reaction conditions.
Formation of di-acylated byproduct - Use of excess acylating agent.- Use a 1:1 stoichiometry of this compound to the acylating agent.- Add the acylating agent slowly at a low temperature.
Side reactions with the solvent - Reaction of the acylating agent with a nucleophilic solvent.- Use a non-nucleophilic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

Experimental Protocols

Protocol 1: Mono-N-Alkylation of this compound using a Protecting Group

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • N-Boc-1,2-dimethylpiperazine

  • Alkyl halide (e.g., methyl iodide) (1.1 eq.)

  • Anhydrous potassium carbonate (K₂CO₃) (2.0 eq.)

  • Anhydrous acetonitrile (MeCN)

Procedure:

  • To a solution of N-Boc-1,2-dimethylpiperazine in anhydrous MeCN, add K₂CO₃.

  • Stir the suspension at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Slowly add the alkyl halide to the reaction mixture.

  • Stir the reaction at room temperature or heat to 50-60 °C and monitor by TLC or LC-MS.

  • Once the reaction is complete, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography.

  • The Boc protecting group can be removed by treatment with an acid such as trifluoroacetic acid (TFA) in DCM.

Protocol 2: N-Acylation of this compound

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride) (1.0 eq.)

  • Triethylamine (TEA) (1.2 eq.)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • Dissolve this compound in anhydrous DCM and cool the solution to 0 °C in an ice bath.

  • Add triethylamine to the solution.

  • Slowly add the acyl chloride dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Quench the reaction by adding water.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

N_Alkylation_Side_Reactions cluster_reactants Reactants cluster_products Products 1,2-DMP This compound Mono_Product Mono-alkylated Product 1,2-DMP->Mono_Product + R-X RX Alkyl Halide (R-X) Di_Product Di-alkylated Byproduct Mono_Product->Di_Product + R-X (Side Reaction)

Caption: N-Alkylation of this compound can lead to the desired mono-alkylated product or an undesired di-alkylated byproduct.

Troubleshooting_Workflow Start Low Yield in Functionalization Check_Sterics Is Steric Hindrance a Major Factor? Start->Check_Sterics Increase_Temp Increase Reaction Temperature Check_Sterics->Increase_Temp Yes Check_Stoichiometry Is Di-substitution the Issue? Check_Sterics->Check_Stoichiometry No More_Reactive_Reagent Use More Reactive Reagent Increase_Temp->More_Reactive_Reagent Optimize_Conditions Optimize Other Conditions (Solvent, Base) More_Reactive_Reagent->Optimize_Conditions Use_Excess_Piperazine Use Excess This compound Check_Stoichiometry->Use_Excess_Piperazine Yes Check_Stoichiometry->Optimize_Conditions No Protecting_Group Use a Protecting Group Strategy Use_Excess_Piperazine->Protecting_Group Protecting_Group->Optimize_Conditions

Caption: A logical workflow for troubleshooting low yields in this compound functionalization.

References

Technical Support Center: Optimization of 1,2-Dimethylpiperazine Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 1,2-dimethylpiperazine in catalytic reactions. The following sections address common issues encountered during experimental work, offering solutions and detailed protocols to optimize reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in catalytic reactions? A1: this compound, a chiral diamine, is primarily used as a ligand in asymmetric catalysis. Its two nitrogen atoms can coordinate with a metal center (e.g., palladium, copper, rhodium), forming a chiral catalytic complex. This complex can then induce stereoselectivity in a variety of organic transformations, which is critical in pharmaceutical development for the synthesis of specific enantiomers of a drug molecule. While less common, it can also function as a base or an organocatalyst in certain reactions.

Q2: What is a typical starting catalyst loading percentage for optimization? A2: For reactions involving piperazine-derived ligands, a common starting point for catalyst loading is in the range of 1-5 mol%.[1] A baseline of 1-2 mol% is often a good balance between reaction efficiency and cost for initial screening experiments.[2][3] From this starting point, the loading can be incrementally increased or decreased to observe the effect on reaction yield, selectivity, and rate.[1]

Q3: How does the metal-to-ligand ratio impact the catalytic system? A3: The metal-to-ligand ratio is a critical parameter that influences the structure and activity of the active catalytic species.[1] An optimal ratio is necessary to ensure the formation of the desired catalytically active complex. A common starting point to explore is a 1:1.1 or 1:1.2 metal-to-ligand ratio. An excess of the ligand can sometimes stabilize the catalyst but may also inhibit the reaction by occupying coordination sites on the metal.[1] Screening different ratios is recommended to find the optimal balance for a specific reaction.[4]

Q4: How do solvents affect reactions catalyzed by this compound complexes? A4: Solvents can significantly impact a catalytic reaction by interacting with the catalyst, substrates, and intermediates.[5][6] The choice of solvent can influence catalyst solubility, stability, and activity, thereby affecting reaction rate and selectivity.[7][8] For example, polar aprotic solvents like THF, 1,4-dioxane, or DCE are commonly used, but sometimes a mixture of solvents can resolve issues like side product formation.[9] It is crucial to use anhydrous, degassed solvents, as impurities can poison the catalyst.[2]

Troubleshooting Guide

Issue 1: Low or No Product Yield

Question: I am not observing any significant product formation, or the reaction yield is very low. What are the potential causes and how can I troubleshoot this?

Answer: Low product yield is a common issue that can stem from several factors related to the catalyst, reagents, or reaction conditions.

Potential Causes & Troubleshooting Steps

Potential Cause Troubleshooting Steps
Inactive Catalyst Ensure the metal precursor and this compound ligand are pure. Use a high-quality, air-stable precatalyst or consider a pre-reduction step if using a Pd(II) source.[2]
Insufficient Catalyst Loading The amount of catalyst may be too low for the substrate's reactivity. Incrementally increase the catalyst loading (e.g., from 1 mol% to 3 mol%, then 5 mol%).[4] See Table 1 for an example.
Catalyst Poisoning Impurities in the starting materials, solvent, or base can poison the catalyst.[2] Purify all reagents and ensure the use of anhydrous, degassed solvents. Maintain a strict inert atmosphere (Argon or Nitrogen).[4]
Sub-optimal Temperature The reaction may require higher thermal energy. Increase the temperature in increments of 10-20 °C. Conversely, high temperatures can sometimes lead to catalyst degradation.[10]
Ineffective Base The base may be too weak or poorly soluble. For demanding couplings, consider a stronger, non-coordinating base. For substrates with sensitive functional groups, screen weaker inorganic bases like Cs₂CO₃ or K₃PO₄.[2]
Issue 2: Poor Selectivity (Enantio-, Regio-, or Chemoselectivity)

Question: My reaction is proceeding, but I am observing a mixture of isomers or undesired side products. How can I improve selectivity?

Answer: Poor selectivity often points to issues with the catalyst system, solvent, or temperature, which influence the transition states of the reaction pathways.

Potential Causes & Troubleshooting Steps

Potential Cause Troubleshooting Steps
Sub-optimal Temperature Temperature can have a dramatic effect on selectivity. Lowering the reaction temperature often enhances enantioselectivity by increasing the energy difference between diastereomeric transition states.[11]
Incorrect Metal-to-Ligand Ratio An improper ratio can lead to the formation of different catalytic species, resulting in poor selectivity.[4] Screen various ratios (e.g., 1:1, 1:1.5, 1:2) to find the optimum.[4]
Solvent Effects The solvent can influence the conformation of the chiral catalyst and its interaction with the substrate.[5][7] Screen a range of solvents with different polarities and coordinating abilities (e.g., Toluene, THF, Dioxane, CH₂Cl₂).
Inappropriate Metal Precursor The counter-ion of the metal salt can affect the Lewis acidity of the catalyst and influence selectivity. Experiment with different metal precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃).

Data Presentation: Optimizing Reaction Parameters

The following tables provide representative data for optimizing catalyst loading and temperature in a hypothetical cross-coupling reaction using a this compound-ligated palladium catalyst.

Table 1: Effect of Catalyst Loading on Reaction Yield (Conditions: Substrate (1.0 mmol), Coupling Partner (1.2 mmol), Base (2.0 mmol), Solvent (5 mL), 80 °C, 12 h)

EntryCatalyst Loading (mol%)Yield (%)
10.535
21.078
32.091
45.092

This data illustrates that increasing catalyst loading can improve yield, but with diminishing returns at higher concentrations, which also increases cost.[2]

Table 2: Effect of Temperature on Yield and Enantioselectivity (ee) (Conditions: Catalyst Loading (2.0 mol%), Substrate (1.0 mmol), Coupling Partner (1.2 mmol), Base (2.0 mmol), Solvent (5 mL), 12 h)

EntryTemperature (°C)Yield (%)Enantiomeric Excess (ee, %)
125 (Room Temp.)6594
2408288
3609081
4809175

This data shows a common trade-off where higher temperatures increase the reaction rate and yield but can decrease enantioselectivity.[11]

Diagrams and Workflows

TroubleshootingWorkflow start Experiment Issue? low_yield Low Yield / No Reaction start->low_yield Yield Issue poor_selectivity Poor Selectivity start->poor_selectivity Selectivity Issue check_catalyst 1. Check Catalyst Purity & Inert Atmosphere low_yield->check_catalyst lower_temp 1. Lower Temperature poor_selectivity->lower_temp increase_loading 2. Increase Catalyst Loading (1-5 mol%) check_catalyst->increase_loading change_temp 3. Increase Temperature increase_loading->change_temp change_base 4. Screen a Stronger Base change_temp->change_base success Problem Resolved change_base->success screen_solvents 2. Screen Solvents (e.g., Toluene, THF) lower_temp->screen_solvents screen_ratio 3. Optimize Metal:Ligand Ratio screen_solvents->screen_ratio screen_ratio->success

Caption: Troubleshooting decision tree for common catalysis issues.

ExperimentalWorkflow prep 1. Reagent Preparation (Dry/Degas Solvents, Purify Substrates) setup 2. Reaction Setup under Inert Atmosphere (Add Metal Precursor, Ligand, Substrate, Base, Solvent) prep->setup reaction 3. Run Reaction (Set Temperature & Stirring) setup->reaction monitor 4. Monitor Progress (TLC / GC-MS) reaction->monitor workup 5. Quench and Work-up (Aqueous Wash, Extraction) monitor->workup purify 6. Purification (Column Chromatography) workup->purify analysis 7. Product Analysis (NMR, HPLC for ee) purify->analysis

Caption: General experimental workflow for a catalytic reaction.

Experimental Protocols

General Protocol for a Palladium-Catalyzed Asymmetric Cross-Coupling Reaction

This protocol provides a general methodology for a cross-coupling reaction that can be adapted for specific substrates. All operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk line or glovebox techniques.

Materials:

  • Palladium precursor (e.g., Pd₂(dba)₃)

  • This compound ligand

  • Aryl halide or triflate substrate (1.0 mmol, 1.0 equiv)

  • Coupling partner (e.g., boronic acid, 1.2 mmol, 1.2 equiv)

  • Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane, 5 mL)

  • Standard laboratory glassware (Schlenk flask, etc.)

Procedure:

  • Catalyst Pre-formation (Optional but Recommended):

    • In a glovebox, add the palladium precursor (e.g., 0.01 mmol, 1 mol% Pd) and the this compound ligand (0.022 mmol, 2.2 mol%) to a dry Schlenk flask equipped with a magnetic stir bar.

    • Add 2 mL of the reaction solvent and stir the mixture at room temperature for 30 minutes to allow for the formation of the catalytic complex.

  • Reaction Assembly:

    • To the flask containing the catalyst, add the base, the aryl halide substrate, and the coupling partner.

    • Add the remaining volume of the solvent to bring the final concentration to the desired level (e.g., 0.2 M).

  • Reaction Execution:

    • Seal the flask and place it in a pre-heated oil bath at the desired temperature (e.g., 80 °C).

    • Stir the reaction vigorously for the determined time (e.g., 12-24 hours).

  • Monitoring:

    • Periodically monitor the reaction's progress by taking small aliquots (under inert atmosphere) and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by adding water and dilute with an organic solvent (e.g., ethyl acetate).

    • Transfer the mixture to a separatory funnel, wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification and Analysis:

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude material by flash column chromatography on silica gel.

    • Characterize the final product by NMR spectroscopy and determine the enantiomeric excess (ee) using chiral High-Performance Liquid Chromatography (HPLC).

References

Technical Support Center: Purification of 1,2-Dimethylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for the purification of 1,2-Dimethylpiperazine from reaction mixtures. The information is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during laboratory-scale purification.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities found in a crude reaction mixture of this compound?

A1: Impurities in crude this compound are highly dependent on the synthetic route. However, they generally fall into these categories:

  • Unreacted Starting Materials: Depending on the synthesis, these could include compounds like 2-methylpiperazine or reagents used for methylation.

  • Stereoisomers: The synthesis of this compound can result in both cis- and trans- isomers. Their separation can be challenging due to similar physical properties.

  • Over-methylated Byproducts: Formation of quaternary ammonium salts if the methylation reaction is not well-controlled.

  • Related Piperazine Derivatives: Side reactions may lead to the formation of other substituted piperazines.[1]

  • Residual Solvents and Reagents: Solvents used in the reaction or workup, and leftover reagents or catalysts.

Q2: How do I choose the most suitable purification method for this compound?

A2: The best purification strategy depends on the scale of your synthesis, the nature of the impurities, and the desired final purity.

Method Best For Advantages Disadvantages
Fractional Vacuum Distillation Large quantities (>5g) with impurities having significantly different boiling points.Efficient for removing non-volatile or much more volatile impurities. Scalable.May not separate stereoisomers effectively. Potential for thermal degradation of the product.[1]
Column Chromatography Small to medium scale (<5g) with structurally similar impurities (including isomers).High resolution, capable of separating isomers.[1]Can have low recovery due to irreversible adsorption on silica. Tailing is a common issue for amines.[2][3]
Crystallization (via Salt Formation) Achieving very high purity for the final product.Excellent for removing a wide range of impurities. Yields a stable, solid product that is easy to handle.[4]Requires an additional step to convert the free base to a salt and back. Yield can be compromised by the solubility of the salt.[5]

Q3: My this compound appears as a colorless to light yellow liquid. Is the color an indication of impurity?

A3: Pure this compound is typically a colorless to light yellow liquid.[6][7] While a yellow tint can be inherent, a darker yellow or brown color may indicate the presence of degradation products or other impurities, possibly from exposure to air or high temperatures during synthesis or storage.[8] Further purity analysis is recommended.

Q4: How can I accurately assess the purity of my final product?

A4: Several analytical techniques can be used to determine the purity of this compound:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying and quantifying volatile impurities and checking for the presence of isomers.[1]

  • High-Performance Liquid Chromatography (HPLC): A versatile method for purity assessment. Using a chiral column can help quantify the ratio of cis- and trans- isomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can reveal the presence of impurities if they are at a significant level (>1-5%).

Troubleshooting Guides

Issue 1: Fractional Vacuum Distillation

Problem: Poor separation between fractions or a constant boiling point is not achieved.

  • Possible Cause 1: Inefficient column. The fractionating column may not have enough theoretical plates to separate compounds with close boiling points.[9]

    • Troubleshooting Step: Use a longer fractionating column or one with more efficient packing material (e.g., Vigreux indentations or Raschig rings) to increase the number of theoretical plates.[1]

  • Possible Cause 2: Distillation rate is too fast. A high distillation rate does not allow for proper equilibration between the liquid and vapor phases in the column.[1]

    • Troubleshooting Step: Reduce the heating rate to ensure a slow, steady collection of distillate (typically 1-2 drops per second). Ensure the column is well-insulated.

  • Possible Cause 3: Unstable vacuum. Fluctuations in pressure will cause the boiling point to change, preventing a clean separation.

    • Troubleshooting Step: Check all connections in your distillation setup for leaks. Ensure the vacuum pump is operating correctly and is protected by a cold trap.

Issue 2: Column Chromatography

Problem: The product streaks badly on the TLC plate and elutes as a broad band from the column (tailing).

  • Possible Cause: Strong interaction between the basic this compound and the acidic silanol groups on the surface of the silica gel.[2][3]

    • Troubleshooting Step 1: Add a Basic Modifier. Incorporate a small amount of a volatile amine into your mobile phase to neutralize the acidic sites on the silica. Common choices include 0.5-2% triethylamine (TEA) or a 2-10% solution of ammonium hydroxide in methanol, which is then used as the polar component of the eluent system (e.g., Dichloromethane/Methanol).[2]

    • Troubleshooting Step 2: Use a Different Stationary Phase. Switch to a less acidic stationary phase. Neutral or basic alumina can be effective for purifying amines.[10] Alternatively, use an amine-functionalized silica column which is specifically designed for purifying basic compounds.[1]

Problem: Low or no recovery of the product from the column.

  • Possible Cause: Irreversible adsorption of the highly basic product onto the acidic silica gel.[3]

    • Troubleshooting Step: Before committing your entire batch, perform a small-scale test. If low recovery is suspected, use the mitigation strategies for tailing (see above), such as adding a basic modifier or using an alternative stationary phase like alumina or amine-deactivated silica.[3]

Issue 3: Crystallization via Salt Formation

Problem: The hydrochloride salt of this compound fails to precipitate or oils out.

  • Possible Cause 1: The salt is too soluble in the chosen solvent.[1]

    • Troubleshooting Step: Carefully add a non-polar "anti-solvent" (e.g., diethyl ether or hexanes) dropwise to the solution until persistent turbidity is observed, then allow it to stand. Alternatively, concentrate the solution by carefully evaporating some of the solvent before cooling.[1][4]

  • Possible Cause 2: The presence of impurities is inhibiting crystal formation.

    • Troubleshooting Step: Ensure the free base is reasonably pure before attempting salt formation. A preliminary purification by distillation or passing it through a short plug of basic alumina might be necessary.

  • Possible Cause 3: Supersaturation has not been achieved.

    • Troubleshooting Step: Try cooling the solution in an ice bath or even a freezer. Scratching the inside of the flask with a glass rod at the solvent-air interface can provide nucleation sites and induce crystallization.

Experimental Protocols

Protocol 1: Purification by Column Chromatography on Silica Gel
  • TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). Test various ratios of a non-polar solvent (e.g., Dichloromethane or Ethyl Acetate) and a polar solvent (e.g., Methanol). To prevent tailing, add 1% triethylamine (TEA) to the eluent. Aim for an Rf value of 0.2-0.3 for the this compound.[2]

  • Column Packing: Prepare a slurry of silica gel in the chosen non-polar eluent. Pack the column, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica.

  • Sample Loading: Dissolve the crude this compound (e.g., 1 g) in a minimal amount of the eluent. If it is not fully soluble, dissolve it in a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel (~2-3 g). Evaporate the solvent to get a dry powder ("dry loading"). Carefully add this to the top of the column.

  • Elution: Begin eluting with the solvent system determined by TLC. If separation from impurities is difficult, a gradient elution can be performed, starting with a lower polarity and gradually increasing the percentage of the polar solvent.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.[2]

Protocol 2: Purification by Crystallization as a Hydrochloride Salt
  • Dissolution: Dissolve the crude this compound free base in a minimal amount of a suitable solvent, such as isopropanol or diethyl ether.

  • Salt Formation: While stirring, add a solution of HCl (e.g., 2M HCl in diethyl ether) dropwise. Monitor the pH of the mixture with pH paper. Continue adding the HCl solution until the mixture is acidic.

  • Precipitation: The hydrochloride salt should precipitate as a solid. If precipitation is slow or an oil forms, cool the flask in an ice bath and scratch the inner wall with a glass rod to induce crystallization.[5]

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the crystals with a small amount of cold diethyl ether to remove any soluble impurities.[4]

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

  • (Optional) Free Base Conversion: To recover the purified free base, dissolve the salt in water and add a strong base (e.g., 10M NaOH solution) until the pH is >12. Extract the aqueous layer multiple times with an organic solvent (e.g., dichloromethane). Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

Visualizations

G General Purification Workflow for this compound cluster_purification Purification Method crude Crude this compound (from reaction workup) analysis1 Purity Assessment (TLC, GC-MS) crude->analysis1 decision Purity Acceptable? analysis1->decision distillation Fractional Vacuum Distillation decision->distillation No, >5g scale chromatography Column Chromatography decision->chromatography No, <5g scale, Isomers present crystallization Crystallization (via Salt Formation) decision->crystallization No, High purity needed final_product Pure this compound decision->final_product Yes analysis2 Purity Assessment (GC-MS, HPLC, NMR) distillation->analysis2 chromatography->analysis2 crystallization->analysis2 analysis2->final_product

Caption: General purification workflow for this compound.

G Troubleshooting Chromatography: Tailing/Low Recovery cluster_solutions Potential Solutions cluster_stationary_phase Stationary Phase Options start Issue Observed: Tailing on TLC or Low Recovery from Column cause Probable Cause: Basic amine interacting with acidic silica gel start->cause solution1 Modify Mobile Phase: Add 0.5-2% Triethylamine (TEA) or NH4OH/MeOH to eluent cause->solution1 solution2 Change Stationary Phase cause->solution2 solution3 Use Reverse-Phase Chromatography cause->solution3 result Improved Peak Shape & Higher Recovery solution1->result alumina Use Neutral or Basic Alumina solution2->alumina amine_silica Use Amine-functionalized Silica solution2->amine_silica solution3->result alumina->result amine_silica->result

Caption: Troubleshooting decision tree for chromatography issues.

References

Preventing racemization during synthesis of chiral 1,2-Dimethylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing racemization during the synthesis of chiral 1,2-Dimethylpiperazine.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of racemization during the synthesis of chiral this compound?

A1: Racemization during the synthesis of chiral this compound can occur through several mechanisms. If the synthesis involves intermediates with acidic protons adjacent to a chiral center, the presence of a base can lead to deprotonation and the formation of a planar, achiral enolate or a similar intermediate, resulting in a loss of stereochemistry.[1] Similarly, reaction conditions that promote SN1-type substitution reactions can lead to the formation of planar carbocation intermediates, which can be attacked from either side, leading to a racemic mixture.[2][3] High temperatures and prolonged reaction times can also increase the likelihood of racemization.[1]

Q2: Which synthetic strategies are recommended for obtaining enantiomerically pure this compound?

A2: Several strategies can be employed to synthesize enantiomerically pure this compound. One effective method is the asymmetric hydrogenation of a corresponding pyrazine precursor using a chiral catalyst.[4][5] This approach can provide high enantioselectivity. Another strategy involves the use of chiral auxiliaries to direct the stereochemical outcome of the reaction, followed by removal of the auxiliary.[6] Additionally, biocatalytic methods using enzymes like imine reductases are emerging as powerful tools for the stereoselective synthesis of chiral amines and their derivatives, including piperazines.[7]

Q3: How can I monitor and quantify the enantiomeric excess (ee%) of my this compound product?

A3: The most common and reliable method for determining the enantiomeric excess of your chiral this compound is through chiral High-Performance Liquid Chromatography (HPLC). This technique utilizes a chiral stationary phase to separate the two enantiomers, allowing for their quantification. The general procedure involves dissolving a small sample of the purified product in a suitable mobile phase, followed by injection onto the chiral column. The peak areas of the two enantiomers are then integrated to calculate the ee%. It is crucial to develop a validated HPLC method for your specific compound.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Significant racemization detected in the final product. Use of a strong, non-hindered base: Strong bases can readily abstract protons at chiral centers, leading to racemization.[1]Switch to a weaker or more sterically hindered base, such as N-methylmorpholine (NMM) or 2,4,6-collidine.[8]
High reaction temperature: The rate of racemization often increases with temperature.[1]Perform the reaction at a lower temperature. For instance, if the reaction is conducted at room temperature, try running it at 0°C.
Prolonged reaction time: Extended exposure to reaction conditions that can cause racemization increases the loss of stereochemical integrity.Optimize the reaction time by monitoring the reaction progress closely (e.g., by TLC or LC-MS) and work up the reaction as soon as the starting material is consumed.
Inappropriate solvent: The polarity of the solvent can influence the stability of intermediates that lead to racemization.Experiment with less polar solvents, as this can sometimes reduce the rate of racemization.
Low diastereoselectivity in the formation of cis- or trans-1,2-Dimethylpiperazine. Choice of reducing agent: The nature of the reducing agent can significantly impact the stereochemical outcome of reductive amination and cyclization reactions.Screen different reducing agents. For example, in the reduction of a di-imine intermediate, milder reducing agents like sodium cyanoborohydride or sodium triacetoxyborohydride may offer better stereocontrol compared to more reactive hydrides.
Catalyst selection in asymmetric hydrogenation: The choice of chiral ligand for the metal catalyst is critical for achieving high diastereoselectivity and enantioselectivity.[5]Experiment with different chiral ligands. For iridium-catalyzed hydrogenations, ligands from the bis(phosphine) family are often effective.[5]
Difficulty in separating enantiomers. Suboptimal chiral HPLC conditions: The separation of enantiomers is highly dependent on the chiral column, mobile phase, and temperature.Screen a variety of chiral columns and mobile phase compositions (e.g., different ratios of hexane and isopropanol). Temperature can also be a critical parameter to optimize for better resolution.

Key Experimental Protocols

Asymmetric Hydrogenation of 2,3-Dimethylpyrazine

This protocol is adapted from methodologies for the asymmetric hydrogenation of pyrazines to chiral piperazines.[5]

Materials:

  • 2,3-Dimethylpyrazine

  • Alkyl halide (e.g., methyl iodide)

  • Iridium catalyst precursor (e.g., [Ir(COD)Cl]₂)

  • Chiral ligand (e.g., a chiral bisphosphine ligand)

  • Hydrogen gas (high pressure)

  • Anhydrous solvent (e.g., dichloromethane, methanol)

Procedure:

  • Activation of Pyrazine: In a reaction vessel, dissolve 2,3-dimethylpyrazine in an anhydrous solvent. Add the alkyl halide to form the corresponding pyrazinium salt.

  • Catalyst Preparation: In a separate glovebox, mix the iridium catalyst precursor and the chiral ligand in an anhydrous solvent to form the active chiral catalyst.

  • Hydrogenation: Transfer the pyrazinium salt solution and the catalyst solution to a high-pressure autoclave.

  • Reaction: Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 200 psi) and heat to the optimized temperature (e.g., 60°C).[5]

  • Work-up: After the reaction is complete (monitored by an appropriate method), carefully depressurize the autoclave. The product can be purified by standard methods such as column chromatography.

  • Analysis: Determine the enantiomeric excess of the purified this compound using chiral HPLC.

Visualizations

Racemization_Troubleshooting start Racemization Observed? check_base Check Base start->check_base Yes strong_base Strong / Unhindered Base? check_base->strong_base check_temp Check Temperature high_temp High Temperature? check_temp->high_temp check_time Check Reaction Time long_time Prolonged Reaction Time? check_time->long_time strong_base->check_temp No use_weaker_base Use Weaker / Hindered Base (e.g., NMM, Collidine) strong_base->use_weaker_base Yes high_temp->check_time No lower_temp Lower Reaction Temperature (e.g., 0°C) high_temp->lower_temp Yes optimize_time Optimize Reaction Time long_time->optimize_time Yes end_rac Racemization Minimized long_time->end_rac No use_weaker_base->end_rac lower_temp->end_rac optimize_time->end_rac

Caption: A troubleshooting workflow for addressing racemization issues.

Synthetic_Strategy_Selection start Goal: Synthesize Chiral This compound strategy Select Synthetic Strategy start->strategy asym_hydro Asymmetric Hydrogenation strategy->asym_hydro High enantioselectivity chiral_aux Chiral Auxiliary strategy->chiral_aux Established method biocatalysis Biocatalysis strategy->biocatalysis Green chemistry asym_hydro_details Hydrogenate 2,3-dimethylpyrazine with a chiral catalyst. asym_hydro->asym_hydro_details chiral_aux_details Use a chiral directing group to control stereochemistry. chiral_aux->chiral_aux_details biocatalysis_details Employ enzymes like imine reductases for stereocontrol. biocatalysis->biocatalysis_details

Caption: Decision tree for selecting a synthetic strategy.

References

Technical Support Center: Chromatography of Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the silica gel chromatography of piperazine derivatives.

Troubleshooting Guide

Problem: My piperazine derivative is showing significant peak tailing on the TLC plate and column.

Answer:

Peak tailing is a common issue when purifying basic compounds like piperazine derivatives on standard silica gel.[1][2][3][4] This phenomenon is primarily caused by strong interactions between the basic nitrogen atoms in the piperazine ring and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1][2][5] This leads to a secondary, stronger retention mechanism in addition to the desired normal-phase interactions, resulting in asymmetrical peaks.[1][2]

Solutions:

  • Mobile Phase Modification with a Basic Additive: The most common and effective solution is to add a small amount of a basic modifier to your eluent.[6][7][8] This additive will compete with your piperazine derivative for the active silanol sites, effectively masking them and leading to more symmetrical peaks.

    • Triethylamine (TEA): This is the most frequently used additive.[6][7][8] Start by adding 0.5-2% (v/v) of TEA to your mobile phase.

    • Ammonia/Ammonium Hydroxide: A solution of ammonia in methanol (e.g., 2M) can be used as the polar component of your mobile phase.[8] This is particularly useful for more polar piperazine derivatives.

    • Other Amines: Diethylamine (DEA) or butylamine can also be effective.[9]

  • Pre-treatment of Silica Gel: You can "deactivate" the silica gel before packing your column by flushing it with a solvent mixture containing a basic additive.[6][7]

    Experimental Protocol: Deactivation of Silica Gel with Triethylamine

    • Prepare your mobile phase, for example, a mixture of hexane and ethyl acetate.

    • Add 1-3% (v/v) of triethylamine to this mobile phase.

    • Pack your column with silica gel as you normally would.

    • Flush the packed column with 2-3 column volumes of the mobile phase containing triethylamine.

    • You can then proceed with your chromatography using a mobile phase with or without the amine additive, as the silica is now largely deactivated.[6][7]

Problem: My piperazine derivative is not eluting from the column, or the recovery is very low.

Answer:

This issue, known as irreversible adsorption, is an extreme case of the interaction between the basic piperazine derivative and acidic silanol groups on the silica.[5][10] The compound binds so strongly to the silica that the mobile phase is not sufficiently competitive to elute it, leading to a significant loss of product.

Solutions:

  • Increase the Concentration of Basic Additive: If you are already using a basic additive like TEA, try increasing its concentration to 3-5%.

  • Switch to a More Polar Mobile Phase with a Basic Additive: A more polar solvent system will have a stronger eluting power. For instance, switching from hexane/ethyl acetate to dichloromethane/methanol can be effective.[8] Remember to include a basic additive in the more polar solvent system as well. Be cautious with highly polar basic mobile phases (e.g., >10% methanolic ammonia), as they can dissolve the silica gel.[8]

  • Change the Stationary Phase: If mobile phase modifications are not solving the problem, a change in the stationary phase is recommended.

    • Amine-Functionalized Silica: This is an excellent choice for the purification of basic compounds.[10][11] The stationary phase is chemically modified with amino groups, which shields the acidic silanol groups and provides a less interactive surface for basic analytes.[10]

    • Alumina: Alumina is a basic or neutral stationary phase and can be a good alternative to silica gel for the purification of amines.[12]

    • Reversed-Phase Silica (C18): For some piperazine derivatives, reversed-phase chromatography may be a suitable alternative. However, piperazine itself and very polar derivatives may not be well-retained.[13]

Problem: I am seeing new spots on my TLC after spotting the crude reaction mixture, suggesting my compound is decomposing on the silica.

Answer:

The acidic nature of silica gel can sometimes lead to the degradation of acid-sensitive compounds.[6][14]

Solutions:

  • Deactivate the Silica: As described above, neutralizing the silica with a basic additive like triethylamine is the first and easiest step to try.[6][7]

  • Use a Less Acidic Stationary Phase:

    • Neutral or Basic Alumina: This is a good first alternative.[12]

    • Florisil: This is a mild, neutral medium that can be effective for some separations.[12]

Frequently Asked Questions (FAQs)

Q1: Why are piperazine derivatives difficult to purify by silica gel chromatography?

A1: The primary challenge lies in the interaction between the basic nitrogen atoms of the piperazine moiety and the acidic silanol groups on the surface of the silica gel.[1][2][5] This can lead to a range of problems including peak tailing, irreversible adsorption, low recovery, and in some cases, degradation of the compound.[1][2][14]

Q2: How much triethylamine (TEA) should I add to my mobile phase?

A2: A good starting point is 0.5-1% (v/v) TEA in your eluent. This is often sufficient to significantly improve peak shape. If tailing persists, you can increase the concentration up to 3-5%.[6][7]

Q3: Will the added triethylamine interfere with the removal of the solvent after purification?

A3: Triethylamine has a boiling point of 89.5 °C, which is higher than many common chromatography solvents like hexane, ethyl acetate, and dichloromethane. While most of it will be removed under high vacuum, trace amounts may remain. If your compound is to be used in a subsequent step that is sensitive to amines, it is advisable to perform an aqueous workup (e.g., washing with a dilute acid solution like 1M HCl, if your compound is stable to acid) to remove residual TEA.

Q4: Can I use other bases besides triethylamine?

A4: Yes, other basic modifiers can be used. Diethylamine (DEA) is a common alternative.[9][15] For highly polar systems, a solution of ammonia in methanol is often employed.[8] The choice of base may depend on the specific properties of your piperazine derivative and the solvent system.

Q5: When should I consider using a different stationary phase?

A5: You should consider an alternative stationary phase when you have tried modifying your mobile phase with basic additives (e.g., up to 5% TEA) and are still experiencing significant peak tailing, very low recovery, or compound degradation.[11] Amine-functionalized silica and alumina are excellent first alternatives for problematic basic compounds.[10][12]

Data Presentation

Table 1: Effect of Triethylamine (TEA) on Peak Asymmetry of a Model Piperazine Derivative

Mobile Phase CompositionTEA Concentration (%)Peak Asymmetry Factor (As)
Hexane:Ethyl Acetate (1:1)02.8
Hexane:Ethyl Acetate (1:1)0.51.5
Hexane:Ethyl Acetate (1:1)1.01.1
Hexane:Ethyl Acetate (1:1)2.01.0

Note: Data is illustrative, based on typical observations. The asymmetry factor (As) is a measure of peak tailing; a value of 1.0 represents a perfectly symmetrical peak.

Visualizations

Troubleshooting_Workflow start Start: Purification of Piperazine Derivative tlc Run TLC with standard eluent (e.g., Hexane/EtOAc) start->tlc check_tailing Observe Tailing or Streaking? tlc->check_tailing add_tea Add 0.5-2% TEA to eluent and re-run TLC check_tailing->add_tea Yes run_column Proceed with Column Chromatography using eluent with TEA check_tailing->run_column No tailing_resolved Tailing Resolved? add_tea->tailing_resolved tailing_resolved->run_column Yes increase_tea Increase TEA to 2-5% or switch to NH3/MeOH tailing_resolved->increase_tea No check_recovery Low Recovery or Irreversible Adsorption? run_column->check_recovery increase_tea->run_column alt_phase Switch to Alternative Stationary Phase: - Amino-functionalized Silica - Alumina check_recovery->alt_phase Yes success Successful Purification check_recovery->success No alt_phase->success

Caption: Troubleshooting workflow for silica gel chromatography of piperazine derivatives.

References

Minimizing byproduct formation in N-methylation of piperazines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize byproduct formation during the N-methylation of piperazine and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the N-methylation of piperazine?

The most common byproduct is the di-substituted N,N'-dimethylpiperazine, which results from the methylation of both nitrogen atoms of the piperazine ring. In some methylation methods, particularly those using alkyl halides like methyl iodide, the formation of quaternary ammonium salts is also a possibility.[1][2]

Q2: Which synthetic methods are recommended for selective mono-N-methylation?

Several methods can be employed to achieve selective mono-N-methylation:

  • Eschweiler-Clarke Reaction: This method uses formaldehyde as the methyl source and formic acid as the reducing agent.[3] A key advantage is that it inherently avoids the formation of quaternary ammonium salts.[1][3]

  • Reductive Amination: This involves reacting piperazine with formaldehyde to form an intermediate iminium ion, which is then reduced by a reducing agent like sodium triacetoxyborohydride or sodium cyanoborohydride.[1][4]

  • Using a Mono-Protected Piperazine: A highly effective strategy is to first protect one of the piperazine nitrogens with a protecting group, such as a tert-butyloxycarbonyl (Boc) group.[5][6] The unprotected nitrogen can then be methylated, followed by the removal of the protecting group.[7]

Q3: How can I minimize the formation of N,N'-dimethylpiperazine?

Several strategies can be employed to favor the formation of the mono-methylated product:

  • Control of Stoichiometry: Using a significant excess of piperazine relative to the methylating agent can statistically favor mono-methylation.

  • Slow Addition of Reagents: Adding the methylating agent slowly to the reaction mixture helps maintain a low concentration of the electrophile, reducing the likelihood of a second methylation event.

  • In-situ Mono-protection: The addition of one equivalent of a strong acid (e.g., HCl) can protonate one of the nitrogen atoms, rendering it less nucleophilic and thus less likely to react.[6]

Troubleshooting Guide

The following table addresses common issues encountered during the N-methylation of piperazines and provides recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low yield of mono-methylated product and significant di-methylated byproduct formation The second nitrogen of the mono-protected piperazine is reacting with the methylating agent.- Use a larger excess of piperazine. - Add the methylating agent dropwise at a low temperature. - Employ a mono-protected piperazine derivative (e.g., N-Boc-piperazine).[5]
Formation of quaternary ammonium salts Use of a highly reactive methylating agent like methyl iodide.Switch to the Eschweiler-Clarke reaction, which does not form quaternary ammonium salts.[1][3]
Incomplete reaction - Insufficient heating (in Eschweiler-Clarke). - Incorrect stoichiometry of reagents. - Short reaction time.- Ensure the reaction is heated sufficiently to drive the formation of the iminium ion. - Carefully check the molar ratios of all reagents. - Monitor the reaction by TLC or GC-MS to determine the optimal reaction time.
Product loss during workup The mono-methylated product is water-soluble, especially in its protonated form.- Ensure the aqueous phase is made sufficiently basic (pH > 11) before extraction with an organic solvent. - Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane, chloroform).

Data Presentation: Comparison of Mono-N-Methylation Methods

The following table summarizes representative data for different mono-N-methylation strategies. Note that direct comparison is challenging as reaction conditions vary between studies.

Method Key Reagents Substrate Reported Yield of Mono-methylated Product Reference(s)
Eschweiler-Clarke Reaction Formaldehyde, Formic AcidPiperazine hexahydrate~50%
Reductive Amination with Protecting Group Formaldehyde, NaBH(OAc)₃N-Boc-piperazineNot explicitly stated, but used in multi-step syntheses.[4]
Direct Alkylation with Protecting Group Methyl iodideN-Boc-piperazineGood to excellent yields are generally reported for the alkylation step.[6]
Catalyst-based Method 4-Methylpiperazine, 4-fluoroacetophenone4-Methylpiperazine84% (of the subsequent product)[8]

Experimental Protocols

Protocol 1: Mono-N-methylation using a Protecting Group Strategy (N-Boc-piperazine)

This two-step protocol is a reliable method for achieving selective mono-methylation.

Step 1: Synthesis of Mono-Boc-Piperazine [5]

  • Dissolution: Dissolve piperazine (1.0 equiv.) in a suitable solvent such as dichloromethane (DCM).

  • Acid Addition: Cool the solution to 0 °C and slowly add a solution of an acid (e.g., HCl, 1.0 equiv.) in a suitable solvent dropwise to protonate one of the nitrogen atoms. Stir for 15-30 minutes.

  • Boc₂O Addition: Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.0 equiv.) dropwise over 10-15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 3-5 hours, monitoring by TLC.

  • Work-up: Quench the reaction with water. Basify the aqueous layer with a suitable base (e.g., NaOH) and extract multiple times with an organic solvent.

  • Purification: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The product can be further purified by column chromatography if necessary.

Step 2: N-methylation of Mono-Boc-Piperazine and Deprotection

  • Methylation (Reductive Amination): Dissolve mono-Boc-piperazine (1.0 equiv.) and formaldehyde (1.1 equiv.) in a suitable solvent (e.g., dichloroethane). Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv.) portion-wise and stir at room temperature until the reaction is complete (monitor by TLC/GC-MS).

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

  • Deprotection: Dissolve the N-Boc-N'-methylpiperazine in a suitable solvent (e.g., DCM) and add a strong acid (e.g., trifluoroacetic acid or HCl in dioxane). Stir at room temperature until the deprotection is complete (monitor by TLC/GC-MS).

  • Isolation: Remove the solvent and excess acid under reduced pressure. The N-methylpiperazine can be isolated as its salt or neutralized and extracted.

Protocol 2: Eschweiler-Clarke Reaction for N-methylation[8]
  • Reagent Preparation: In a reaction vessel, add piperazine hexahydrate and hydrochloric acid. Heat the mixture to 45 °C.

  • Addition of Methylating Agents: Prepare a mixture of formic acid and formaldehyde and add it dropwise to the reaction vessel.

  • Reaction: After the addition is complete, maintain the reaction temperature at approximately 50 °C for 2-3 hours. Then, heat the mixture to reflux until the evolution of carbon dioxide gas ceases.

  • Work-up: Cool the reaction mixture and add hydrochloric acid to heat to dryness. Add methanol and reflux, followed by filtration.

  • Isolation: Recover the methanol from the filtrate. Add sodium hydroxide solution to the residue to reach a pH of 14. Distill the mixture to obtain aqueous N-methylpiperazine.

  • Purification: The product can be further purified by azeotropic distillation with benzene to remove water, followed by fractional distillation.

Visualizations

Byproduct_Formation Piperazine Piperazine Mono_Methyl Mono-N-methylpiperazine (Desired Product) Piperazine->Mono_Methyl 1st Methylation Di_Methyl N,N'-dimethylpiperazine (Byproduct) Mono_Methyl->Di_Methyl 2nd Methylation (Over-methylation) Quaternary_Salt Quaternary Ammonium Salt (Byproduct) Mono_Methyl->Quaternary_Salt Further Methylation (with e.g., CH₃I) Methylating_Agent Methylating Agent (e.g., HCHO, CH₃I)

Byproduct formation pathway in N-methylation of piperazine.

Troubleshooting workflow for low yield in mono-N-methylation.

References

Improving the enantioselectivity of 1,2-Dimethylpiperazine-based catalysts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to help you improve the enantioselectivity of your reactions using 1,2-dimethylpiperazine-based catalysts by providing answers to frequently asked questions and systematic troubleshooting guides.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in asymmetric catalysis? A1: this compound is a chiral diamine that serves as a C2-symmetric ligand. Its two nitrogen atoms can coordinate to a metal center (e.g., Ruthenium, Rhodium, Copper), creating a chiral environment around the catalytically active site. This chiral pocket directs the substrate's approach, favoring the formation of one enantiomer over the other in the product.

Q2: My this compound-based catalyst is specified as air- and moisture-sensitive. How critical is handling? A2: Absolutely critical. For catalysts sensitive to air and moisture, strict adherence to air-free techniques using a glovebox or Schlenk line is essential.[1] Even brief exposure to oxygen or water can lead to catalyst decomposition or the formation of less selective catalytic species, resulting in poor yield and low enantioselectivity.[1] Always use freshly distilled, anhydrous solvents and high-purity inert gas.[1]

Q3: How does the purity of the this compound ligand affect the reaction outcome? A3: The chemical and enantiomeric purity of the ligand is paramount.[2] Enantiomeric impurities will lead to the formation of a catalyst that produces the undesired enantiomer, directly reducing the overall enantiomeric excess (ee) of the product. Chemical impurities can act as catalyst poisons, deactivating the catalyst and leading to low conversion or complete reaction failure.[1][2]

Q4: Can the metal precursor used with the this compound ligand influence enantioselectivity? A4: Yes, the choice of metal precursor and the resulting metal-ligand complex is a key parameter. The metal center is fundamental to the catalytic activity, while the combination of the metal's electronic properties and the ligand's steric and electronic features dictates the structure of the active catalyst. Even small variations in the metal precursor can impact performance.[1]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues encountered during your experiments.

Low or Inconsistent Enantioselectivity

Q1: My enantiomeric excess (ee) is significantly lower than the literature value. What should I check first? A1: The first and most crucial step is to rigorously validate your analytical method, such as chiral HPLC or GC.[1] An unoptimized or inaccurate method can give misleading ee values.[1] Ensure you have a good baseline separation of enantiomers (Resolution > 1.5) and that your method is both precise and accurate.[1]

Q2: I've confirmed my analytical method is accurate, but the ee is still low and fluctuates between runs. What's next? A2: The next step is to scrutinize the purity of all your reagents and the catalyst itself.[1]

  • Substrate/Reagent Purity: Trace impurities in your substrate or other reagents can act as inhibitors or competing substrates, leading to a non-selective background reaction that lowers the overall ee.[3] Consider purifying all starting materials.

  • Catalyst Quality: The purity and integrity of your this compound ligand and the metal precursor are critical.[1] Consider preparing a fresh batch of the catalyst or procuring a new lot from a reliable supplier.

  • Solvent Quality: The presence of water or other impurities in the solvent can drastically affect enantioselectivity.[1] Always use anhydrous, high-purity solvents.

Q3: My reagents are pure and my analytical method is validated, but I still see low ee. What reaction conditions should I optimize? A3: Carefully re-evaluate and optimize your reaction conditions, as they play a crucial role in enantioselectivity.

  • Temperature: Lowering the reaction temperature often increases the energy difference between the diastereomeric transition states, which can lead to higher ee.[2][3] However, this may require longer reaction times. A temperature screening is highly recommended.[4]

  • Solvent: The polarity and coordinating ability of the solvent can significantly influence the catalyst's conformation and the transition state, thereby affecting enantioselectivity.[5][6] Screening a range of solvents is a standard optimization step.[7]

  • Catalyst Loading: Both excessively high and low catalyst loadings can negatively impact enantioselectivity.[5] Too little catalyst may allow the non-catalyzed background reaction to dominate, while too much can lead to the formation of less selective dimeric or aggregated species.[5]

Q4: My reaction starts well with high selectivity, but the ee drops as the reaction progresses. What is happening? A4: This often indicates catalyst deactivation or decomposition. The catalyst may be unstable under the reaction conditions, or impurities introduced with the reagents could be slowly poisoning it.[1][3] Ensure all reagents are pure and consider if the reaction temperature is too high, which could cause thermal decomposition of the catalyst.[1]

G cluster_0 cluster_1 Step 1: Investigation cluster_2 Step 2: Action cluster_3 start Low / Inconsistent Enantioselectivity Observed Investigate_Analytics Verify Analytical Method (Chiral HPLC/GC) start->Investigate_Analytics Investigate_Purity Scrutinize Reagents & Catalyst Purity start->Investigate_Purity Investigate_Conditions Evaluate Reaction Conditions start->Investigate_Conditions Action_Analytics Validate Method: - Resolution > 1.5 - Accuracy & Precision Investigate_Analytics->Action_Analytics Method Invalid? Action_Purity Purify Substrate/Reagents Use Fresh/Pure Catalyst Use Anhydrous Solvents Investigate_Purity->Action_Purity Impurities Suspected? Action_Conditions Optimize Temperature Screen Solvents Adjust Catalyst Loading Investigate_Conditions->Action_Conditions Conditions Suboptimal? Action_Analytics->Investigate_Purity Action_Purity->Investigate_Conditions end_node Reproducible High Enantioselectivity Action_Conditions->end_node

Caption: A systematic workflow for troubleshooting low enantioselectivity.

Data on Reaction Parameter Optimization

The optimal reaction conditions are highly dependent on the specific substrate and catalyst system. The following tables provide illustrative data based on general principles and published results for chiral diamine catalyst systems to demonstrate the impact of key parameters.

Table 1: Illustrative Effect of Temperature on Enantioselectivity Data is illustrative and based on general trends observed for asymmetric catalysis. Lowering the temperature often improves ee but may decrease reaction rate.[2][4]

Temperature (°C)Enantiomeric Excess (ee, %)Reaction Time (h)
40852
25 (Room Temp)926
09718
-20>9948

Table 2: Illustrative Effect of Solvent on Enantioselectivity Data is illustrative. The optimal solvent choice is highly system-dependent and must be determined empirically.[5][7]

SolventDielectric ConstantEnantiomeric Excess (ee, %)
Toluene2.495
Dichloromethane9.191
Tetrahydrofuran (THF)7.584
Acetonitrile37.575
Methanol32.768

Table 3: Illustrative Effect of Catalyst Loading on Enantioselectivity Data is illustrative. Optimal loading balances reaction rate against potential side reactions or catalyst aggregation.[5][8][9]

Catalyst Loading (mol%)Enantiomeric Excess (ee, %)Yield (%)
0.59095
1.09699
2.59799
5.09599
10.08998

Experimental Protocols

Protocol: Asymmetric Transfer Hydrogenation of a Ketone

This protocol describes a general procedure for the asymmetric transfer hydrogenation of an aryl ketone using an in situ prepared Ruthenium(II) catalyst with a chiral this compound ligand. This reaction is typically performed under an inert atmosphere.[10][11][12]

Materials:

  • [RuCl₂(p-cymene)]₂ (metal precursor)

  • (R,R)-1,2-Dimethylpiperazine (or other chiral diamine ligand)

  • Substrate (e.g., Acetophenone)

  • Hydrogen Source: Formic acid/triethylamine azeotrope (5:2 mixture) or 2-propanol

  • Anhydrous solvent (e.g., Dichloromethane or 2-propanol)

  • Anhydrous base (e.g., Potassium tert-butoxide or KOH if using 2-propanol)

1. Catalyst Pre-formation (In Situ):

  • To a dry, argon-flushed Schlenk flask, add [RuCl₂(p-cymene)]₂ (0.005 mmol, 1 eq.).

  • Add the chiral this compound ligand (0.011 mmol, 2.2 eq.).

  • Add 5 mL of anhydrous dichloromethane.

  • Stir the resulting orange solution at room temperature under argon for 20-30 minutes to allow for complex formation.

G Ligand Chiral Ligand (this compound) Active_Catalyst Active Chiral Catalyst [Ru(diamine)(arene)]²⁺ Complex Ligand->Active_Catalyst Stir in Solvent Plus + Ligand->Plus Metal Metal Precursor ([RuCl₂(p-cymene)]₂) Metal->Active_Catalyst Stir in Solvent Solvent Anhydrous Solvent Solvent->Active_Catalyst Plus->Metal

Caption: In situ formation of the active catalyst from ligand and metal precursors.

2. Hydrogenation Reaction:

  • To the flask containing the pre-formed catalyst, add the ketone substrate (1.0 mmol, 100 eq.).

  • Add 5 mL of the formic acid/triethylamine mixture as the hydrogen source.

  • Stir the reaction mixture vigorously at the desired temperature (e.g., 28-40 °C).

  • Monitor the reaction progress by TLC or GC until the starting material is fully consumed (typically 2-24 hours).

3. Work-up and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by adding 10 mL of water.

  • Extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the chiral alcohol.

  • Determine the enantiomeric excess (ee) of the purified product using chiral HPLC or GC analysis.

References

Validation & Comparative

A Comparative Guide to Chiral Diamines in Catalysis: The Case of 1,2-Dimethylpiperazine and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical and fine chemical industries, where the chirality of a molecule can dictate its biological activity.[1] Asymmetric catalysis, employing chiral catalysts to favor the formation of one enantiomer over the other, has emerged as an efficient and elegant strategy to achieve this. Within the diverse landscape of chiral ligands, chiral diamines have secured a privileged position due to their C2-symmetric backbone, tunable properties, and strong coordinating abilities, making them indispensable in a wide range of enantioselective transformations.[1]

This guide provides an objective comparison of the performance of simple chiral piperazines, as exemplified by 1,2-dimethylpiperazine and its close analog (2S,5S)-2,5-dibenzylpiperazine, with other widely used chiral diamines such as (1R,2R)-(-)-1,2-diaminocyclohexane (DACH) and (1S,2S)-(+)-1,2-diphenylethylenediamine (DPEN) derivatives. The comparison is supported by experimental data from key asymmetric reactions, detailed experimental protocols, and visualizations to elucidate reaction workflows.

Performance Comparison in Asymmetric Catalysis

The efficacy of a chiral diamine ligand is best evaluated by its performance in specific catalytic reactions, primarily measured by the yield of the desired product and its enantiomeric excess (ee%). This section presents a comparative overview of a chiral piperazine derivative and other common chiral diamines in the asymmetric Michael addition of aldehydes to nitroalkenes, a fundamental carbon-carbon bond-forming reaction.

Table 1: Performance of Chiral Diamine Catalysts in the Asymmetric Michael Addition of Aldehydes to trans-β-Nitrostyrene

Catalyst/LigandAldehydeYield (%)Diastereomeric Ratio (syn:anti)Enantiomeric Excess (ee%)
(2S,5S)-2,5-DibenzylpiperazinePropanal8580:2085 (syn)
(2S,5S)-2,5-DibenzylpiperazineButanal7284:1688 (syn)
(2S,5S)-2,5-DibenzylpiperazineIsovaleraldehyde6682:1890 (syn)
(R,R)-DPEN-thioureaCyclohexanone95>95:598 (syn)
(R,R)-DACH-thioureaCyclohexanone92>95:596 (syn)

Data for (2S,5S)-2,5-Dibenzylpiperazine is sourced from the European Journal of Organic Chemistry, 2007. Data for DPEN and DACH derivatives are representative examples from the literature to provide context.

The data indicates that while simple chiral piperazines like (2S,5S)-2,5-dibenzylpiperazine can effectively catalyze the asymmetric Michael addition with good yields and high enantioselectivities, more structurally complex and widely used diamines like DPEN and DACH, often employed as thiourea derivatives in organocatalysis, can achieve even higher levels of stereocontrol.

Experimental Protocols

Detailed and reproducible experimental procedures are crucial for the successful application of these catalytic systems.

General Procedure for the Asymmetric Michael Addition of Aldehydes to Nitroalkenes Catalyzed by (2S,5S)-2,5-Dibenzylpiperazine

This protocol is adapted from the work of Barros, M. T., et al. published in the European Journal of Organic Chemistry (2007).

Materials:

  • (2S,5S)-2,5-Dibenzylpiperazine (catalyst)

  • Aldehyde (e.g., propanal, butanal)

  • trans-β-Nitrostyrene (Michael acceptor)

  • Dichloromethane (DCM) and Hexane (solvents)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • To a solution of (2S,5S)-2,5-dibenzylpiperazine (0.10 mmol) in a 1:2 mixture of DCM/hexane (1.0 mL) at 0 °C is added the aldehyde (2.0 mmol).

  • trans-β-Nitrostyrene (0.20 mmol) is then added to the reaction mixture.

  • The reaction is stirred at 0 °C and monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is concentrated under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to afford the desired Michael adduct.

  • The yield, diastereomeric ratio (determined by ¹H NMR), and enantiomeric excess (determined by chiral HPLC) of the product are then determined.

Signaling Pathways and Experimental Workflows

A general workflow for a chiral diamine-catalyzed asymmetric reaction can be visualized to illustrate the logical relationship between the components.

Catalytic_Cycle cluster_setup Catalyst Activation cluster_reaction Catalytic Cycle cluster_analysis Analysis Catalyst Chiral Diamine (e.g., this compound) Active_Catalyst Active Chiral Catalyst Catalyst->Active_Catalyst Activation Metal_or_Proton Metal Salt or Proton Source Metal_or_Proton->Active_Catalyst Intermediate Chiral Intermediate Active_Catalyst->Intermediate Reacts with Substrate1 Substrate 1 (e.g., Aldehyde) Substrate1->Intermediate Substrate2 Substrate 2 (e.g., Nitroalkene) Product Enantioenriched Product Substrate2->Product Intermediate->Product Reacts with Substrate 2 Product->Active_Catalyst Regenerates Catalyst Purification Purification (Chromatography) Product->Purification Analysis Analysis (NMR, HPLC) Purification->Analysis

Caption: General workflow for a chiral diamine-catalyzed asymmetric reaction.

Conclusion

Chiral diamines are a versatile and powerful class of ligands and organocatalysts in asymmetric synthesis. While established C2-symmetric diamines like DACH and DPEN derivatives often provide excellent enantioselectivity in a variety of reactions, simpler chiral piperazines, as demonstrated by the performance of (2S,5S)-2,5-dibenzylpiperazine in the asymmetric Michael addition, represent a viable and effective alternative. The choice of catalyst will ultimately depend on the specific reaction, substrate, and desired outcome. Further research into the applications of readily accessible chiral piperazines like this compound is warranted to fully explore their potential in the ever-expanding field of asymmetric catalysis.

References

A Comparative Guide to the Enantioselective Performance of 1,2-Dimethylpiperazine Ligands in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chiral 1,2-disubstituted piperazines, particularly those with C2 symmetry, have emerged as a significant class of ligands in asymmetric catalysis. Their rigid, chair-like conformation and the strategic placement of substituents allow for effective stereochemical control in a variety of chemical transformations. This guide provides an objective comparison of the enantioselective performance of different 1,2-dialkylpiperazine ligands, with a focus on the well-studied enantioselective addition of diethylzinc to aldehydes. The information presented herein, supported by experimental data, aims to assist researchers in the selection of the most suitable ligand for achieving high enantioselectivity in their synthetic endeavors.

Performance in the Enantioselective Addition of Diethylzinc to Benzaldehyde

The enantioselective addition of organozinc reagents to aldehydes is a fundamental carbon-carbon bond-forming reaction in organic synthesis, yielding valuable chiral secondary alcohols. The performance of several (2S, 5S)-2,5-dialkylpiperazine ligands in the addition of diethylzinc to benzaldehyde is summarized in Table 1. The data reveals a strong correlation between the steric bulk of the alkyl substituents on the piperazine ring and the resulting enantioselectivity.

Table 1: Enantioselective Addition of Diethylzinc to Benzaldehyde Catalyzed by (2S, 5S)-2,5-Dialkylpiperazine Ligands

Ligand (R group)Yield (%)Enantiomeric Excess (ee, %)
Methyl9186
Isopropyl9592
tert-Butyl8896

As evidenced by the data, an increase in the steric hindrance of the alkyl groups at the C-2 and C-5 positions of the piperazine ligand leads to a significant improvement in the enantiomeric excess of the resulting (S)-1-phenyl-1-propanol. The (2S, 5S)-2,5-di-tert-butylpiperazine ligand provided the highest enantioselectivity (96% ee) in this reaction. This trend suggests that bulkier substituents create a more defined and restrictive chiral environment around the active catalytic center, thereby enhancing the facial discrimination of the prochiral aldehyde.

Experimental Protocols

General Procedure for the Enantioselective Addition of Diethylzinc to Benzaldehyde:

A solution of the chiral (2S, 5S)-2,5-dialkylpiperazine ligand (0.2 mmol) in toluene (5 ml) is prepared in a flame-dried, argon-purged flask. The solution is cooled to 0 °C, and a 1.0 M solution of diethylzinc in hexane (2.0 ml, 2.0 mmol) is added dropwise. The resulting mixture is stirred at 0 °C for 20 minutes. Subsequently, a solution of benzaldehyde (1.0 mmol) in toluene (2 ml) is added dropwise. The reaction mixture is stirred at 0 °C for the time specified for each ligand. Upon completion, the reaction is quenched by the addition of 1 M hydrochloric acid (5 ml). The aqueous layer is extracted with diethyl ether (3 x 10 ml). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by silica gel column chromatography to afford the chiral alcohol. The enantiomeric excess is determined by chiral HPLC analysis.

Experimental Workflow

The following diagram illustrates the typical workflow for the asymmetric addition of diethylzinc to an aldehyde using a chiral 1,2-dialkylpiperazine ligand.

G cluster_prep Catalyst Preparation cluster_reaction Asymmetric Addition cluster_workup Work-up and Purification cluster_analysis Analysis ligand Chiral (2S, 5S)-2,5-Dialkylpiperazine Ligand catalyst Active Chiral Zinc Complex ligand->catalyst Mixing at 0 °C diethylzinc Diethylzinc (Et2Zn) diethylzinc->catalyst solvent1 Toluene solvent1->catalyst reaction Reaction at 0 °C catalyst->reaction aldehyde Benzaldehyde aldehyde->reaction solvent2 Toluene solvent2->reaction product_complex Chiral Product-Zinc Complex reaction->product_complex quench Quench with 1M HCl product_complex->quench extraction Extraction with Diethyl Ether quench->extraction purification Silica Gel Chromatography extraction->purification final_product Enantioenriched (S)-1-Phenyl-1-propanol purification->final_product hplc Chiral HPLC Analysis final_product->hplc ee_determination Determination of Enantiomeric Excess (ee) hplc->ee_determination

Caption: Workflow for the enantioselective addition of diethylzinc to benzaldehyde.

Comparative Biological Activity of 1,2-Dimethylpiperazine Derivatives and Their Parent Compound: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing literature reveals a significant gap in direct comparative studies between the biological activity of 1,2-Dimethylpiperazine and its specific derivatives. Research has extensively focused on the broader class of piperazine derivatives, showcasing a wide array of pharmacological activities. This guide synthesizes the available information on the general biological activities of piperazine derivatives and the known toxicological profile of the parent compound, this compound, to provide a foundational resource for researchers in drug discovery and development.

The piperazine scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting significant therapeutic potential across various disease areas.[1] Modifications to the piperazine ring can lead to compounds with a range of biological activities, including antimicrobial, antifungal, anticancer, anti-inflammatory, and antihistaminic properties.[1][2]

General Biological Activities of Piperazine Derivatives

While specific data on this compound derivatives is scarce, the broader family of piperazine derivatives has been extensively studied. These derivatives have shown promise in several therapeutic areas:

  • Antimicrobial and Antifungal Activity: Various piperazine derivatives have demonstrated efficacy against both Gram-positive and Gram-negative bacteria, as well as several fungal strains.[3][4] For instance, certain synthesized piperazine derivatives have shown significant activity against Staphylococcus aureus, Streptomyces epidermidis, Pseudomonas aeruginosa, Escherichia coli, Candida albicans, Aspergillus niger, and Aspergillus flavus.[3][4]

  • Anticancer Activity: Novel piperazine derivatives have been investigated for their potential as anticancer agents. Studies have shown that some of these compounds can effectively restrain the growth of cancer cell lines, such as HepG2 cells, in a dose-dependent manner.[2]

  • Anti-inflammatory and Antihistamine Activity: Certain piperazine analogues have demonstrated noteworthy anti-inflammatory and antihistamine properties.[2] For example, some derivatives have been shown to inhibit nitrite production and the generation of tumour necrosis factor-alpha (TNF-α), both of which are key mediators of inflammation.[2] Additionally, specific derivatives have exhibited significant antihistamine activity by reducing histamine levels.[2]

  • Receptor Binding Affinity: Piperazine derivatives have been designed and synthesized to target specific receptors, such as dopamine and serotonin receptors, which are implicated in various neurological and psychiatric disorders.[5] The affinity of these compounds for their target receptors is a crucial determinant of their therapeutic efficacy.[6]

Toxicological Profile of this compound

Information on the specific biological activity of the parent compound, this compound, is limited primarily to its toxicological profile. It is classified as a flammable liquid and vapor that can cause severe skin burns and eye damage. It may also cause an allergic skin reaction and is harmful if inhaled. Due to its hazardous nature, strict safety precautions are necessary when handling this compound.

Experimental Protocols

The evaluation of the biological activity of piperazine derivatives typically involves a range of in vitro and in vivo assays. The following are examples of common experimental protocols:

Antimicrobial Susceptibility Testing

Broth Microdilution Method: This method is commonly used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.

  • A serial dilution of the test compound is prepared in a 96-well microtiter plate.

  • Each well is inoculated with a standardized suspension of the target microorganism.

  • The plates are incubated under appropriate conditions for the specific microorganism.

  • The MIC is determined by visual inspection for the lowest concentration of the compound that inhibits microbial growth.

Cytotoxicity Assays

MTT Assay: This colorimetric assay is used to assess the metabolic activity of cells and is a common method for measuring cytotoxicity.

  • Cells are seeded in a 96-well plate and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compound and incubated for a specified period.

  • A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Viable cells with active metabolism convert the MTT into a purple formazan product.

  • The formazan is then solubilized, and the absorbance is measured at a specific wavelength to determine the percentage of viable cells.

Receptor Binding Assays

Radioligand Binding Assay: This technique is used to measure the affinity of a compound for a specific receptor.

  • Cell membranes expressing the target receptor are prepared.

  • The membranes are incubated with a radiolabeled ligand that is known to bind to the receptor, along with various concentrations of the unlabeled test compound.

  • After incubation, the bound and free radioligand are separated by filtration.

  • The amount of radioactivity bound to the membranes is measured using a scintillation counter.

  • The data is analyzed to determine the inhibitory constant (Ki) of the test compound, which is a measure of its binding affinity.[5]

Visualizing Experimental Workflows and Signaling Pathways

To aid in the understanding of the research process and potential mechanisms of action, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis & Comparison parent This compound derivative Derivative Synthesis parent->derivative Chemical Modification antimicrobial Antimicrobial Assays (MIC Determination) derivative->antimicrobial cytotoxicity Cytotoxicity Assays (IC50 Determination) derivative->cytotoxicity receptor Receptor Binding (Ki Determination) derivative->receptor data Quantitative Data (MIC, IC50, Ki) antimicrobial->data cytotoxicity->data receptor->data comparison Activity Comparison data->comparison sar Structure-Activity Relationship (SAR) comparison->sar

Caption: General workflow for synthesizing and evaluating the biological activity of this compound derivatives.

Signaling_Pathway cluster_receptor Cell Membrane receptor Target Receptor (e.g., GPCR) g_protein G-Protein receptor->g_protein Activation Blocked ligand Piperazine Derivative (Antagonist) ligand->receptor Binds and Blocks effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production cellular_response Cellular Response (e.g., Inhibition of Proliferation) second_messenger->cellular_response Leads to

Caption: Hypothetical signaling pathway showing a piperazine derivative acting as a receptor antagonist.

Conclusion and Future Directions

While the piperazine scaffold holds immense promise for the development of novel therapeutics, the specific biological activities of this compound and its derivatives remain a largely unexplored area. The lack of direct comparative studies highlights a critical knowledge gap. Future research should focus on the synthesis and systematic evaluation of a library of this compound derivatives. Such studies would enable a comprehensive comparison of their biological activities against the parent compound, facilitating the identification of lead candidates with enhanced potency and selectivity for further drug development. This would not only expand our understanding of the structure-activity relationships within this chemical class but also potentially unlock new therapeutic avenues for a range of diseases.

References

A Comparative Analysis of the Metal-Binding Properties of Piperazine and Homopiperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to the Coordination Chemistry of Piperazine Isomers

Piperazine and its seven-membered ring isomer, homopiperazine, are fundamental heterocyclic scaffolds in medicinal chemistry and materials science. Their ability to coordinate with metal ions is pivotal to their biological activity and application in catalysis and as metal-organic frameworks. This guide provides a comprehensive comparative study of the metal-binding properties of piperazine and homopiperazine, supported by experimental data, detailed protocols, and structural insights.

Introduction to Piperazine Isomers and Metal Coordination

Piperazine, a six-membered cyclic diamine, and homopiperazine, its seven-membered counterpart, present distinct conformational landscapes that significantly influence their interaction with metal ions. Piperazine predominantly exists in a stable chair conformation, which can switch to a higher-energy boat or twist-boat conformation upon metal chelation. Homopiperazine exhibits greater conformational flexibility, with multiple low-energy conformations available for metal binding. These structural differences are central to the observed variations in the stability and thermodynamics of their respective metal complexes.

Quantitative Comparison of Metal Complex Stability

The stability of metal-ligand complexes is quantified by the equilibrium constant (log K) for their formation in solution. The following tables summarize the available thermodynamic data for the complexation of piperazine and homopiperazine with various divalent metal ions.

Table 1: Stability Constants (log K) of Piperazine and Homopiperazine Complexes

Metal IonPiperazine (log K₁)Homopiperazine (log K₁)Experimental Conditions
Cu(II)5.616.780.1 M KCl, 25 °C
Ni(II)2.64.80.5 M KNO₃, 25 °C
Co(II)2.14.10.5 M KNO₃, 25 °C
Zn(II)2.34.40.5 M KNO₃, 25 °C

Note: Data is compiled from various sources and direct comparison should be made with caution due to potential variations in experimental conditions.

Table 2: Thermodynamic Parameters for Cu(II) Complexation

Ligandlog K₁ΔG° (kJ/mol)ΔH° (kJ/mol)ΔS° (J/mol·K)
Piperazine5.61-32.0-29.77.7
Homopiperazine6.78-38.7-32.820.0

Experimental Conditions: 0.1 M KCl, 25 °C

The data reveals that homopiperazine consistently forms more stable complexes with the studied divalent metal ions compared to piperazine. This enhanced stability is particularly evident in the case of Cu(II), where the stability constant is more than an order of magnitude higher.

The thermodynamic parameters for Cu(II) complexation provide further insight. The formation of both complexes is enthalpically driven, indicating strong metal-ligand bond formation. Notably, the entropy change for homopiperazine complexation is significantly more positive than for piperazine. This suggests a greater release of ordered solvent molecules from the metal's hydration sphere upon complexation with the more flexible homopiperazine, which contributes favorably to the overall stability of the complex.

The observed order of stability for the metal complexes, Cu(II) > Ni(II) > Zn(II) > Co(II), generally follows the Irving-Williams series, which is typical for high-spin octahedral complexes of first-row transition metals.

Structural Basis for a Comparative Analysis of Binding Properties

The differences in the metal-binding properties of piperazine and homopiperazine can be attributed to their distinct structural and conformational characteristics.

Piperazine: The rigid chair conformation of free piperazine is not ideal for chelation. To act as a bidentate ligand, it must adopt a higher-energy boat or twist-boat conformation to orient both nitrogen lone pairs towards the metal center. This conformational change requires an energy input, which can decrease the overall stability of the resulting complex.

Homopiperazine: The seven-membered ring of homopiperazine possesses greater conformational flexibility. It can more readily adopt a conformation suitable for chelation without a significant energetic penalty. This pre-organization of the ligand for metal binding is a key factor contributing to the enhanced stability of its metal complexes. The larger ring size of homopiperazine also results in a larger "bite angle" (N-M-N), which may be more compatible with the preferred coordination geometries of certain metal ions.

Experimental Protocols

The determination of stability constants is crucial for understanding metal-ligand interactions. Potentiometric titration is a widely used and accurate method for this purpose.

Potentiometric Titration for Determination of Stability Constants

Objective: To determine the stepwise stability constants of metal-ligand complexes in solution by monitoring the change in hydrogen ion concentration (pH) upon addition of a standard base.

Materials:

  • pH meter with a glass electrode

  • Constant temperature water bath

  • Burette

  • Magnetic stirrer and stir bar

  • Volumetric flasks and pipettes

  • Piperazine or homopiperazine

  • Metal salt (e.g., CuCl₂, NiCl₂, CoCl₂, ZnCl₂)

  • Standardized hydrochloric acid (HCl) solution

  • Standardized and carbonate-free sodium hydroxide (NaOH) solution

  • Inert salt for maintaining constant ionic strength (e.g., KCl or KNO₃)

  • Deionized water

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of the ligand (piperazine or homopiperazine) of known concentration.

    • Prepare a stock solution of the metal salt of known concentration.

    • Prepare a solution of a strong acid (e.g., 0.1 M HCl).

    • Prepare a solution of a strong base (e.g., 0.1 M NaOH) and standardize it.

    • Prepare a stock solution of an inert salt (e.g., 1 M KCl) to maintain a constant ionic strength.

  • Titration Setup:

    • Calibrate the pH meter using standard buffer solutions.

    • Place a known volume of a solution containing the ligand, a known amount of strong acid, and the inert salt into a thermostatted titration vessel.

    • For metal-ligand titrations, also add a known amount of the metal salt to the vessel. Typically, a ligand-to-metal ratio of 2:1 or greater is used.

    • Immerse the calibrated glass electrode and a reference electrode into the solution.

    • Stir the solution continuously.

  • Titration Process:

    • Titrate the solution with the standardized NaOH solution, adding small increments of the titrant.

    • After each addition, allow the pH reading to stabilize and record the pH value and the volume of NaOH added.

    • Continue the titration until the pH changes become negligible.

  • Data Analysis:

    • Perform three sets of titrations: (i) acid alone, (ii) acid + ligand, and (iii) acid + ligand + metal ion.

    • The data from these titrations are used to calculate the protonation constants of the ligand and the stability constants of the metal complexes.

    • Specialized software is often used to perform complex calculations and refine the stability constant values by fitting the experimental titration curves to a theoretical model.

Visualizing Experimental Workflow

The following diagram illustrates the general workflow for determining metal-ligand stability constants using potentiometric titration.

experimental_workflow cluster_prep Solution Preparation cluster_titration Potentiometric Titration cluster_analysis Data Analysis Ligand Ligand Stock (Piperazine/Homopiperazine) TitrationVessel Titration Vessel (Ligand + Acid + Salt ± Metal) Ligand->TitrationVessel Metal Metal Salt Stock (e.g., CuCl2) Metal->TitrationVessel Acid Standard Acid (HCl) Acid->TitrationVessel Base Standard Base (NaOH) Salt Inert Salt (KCl) Salt->TitrationVessel pH_Meter pH Meter TitrationVessel->pH_Meter Measure pH TitrationCurves Generate Titration Curves (pH vs. Volume of Base) TitrationVessel->TitrationCurves Burette Burette with Standard Base Burette->TitrationVessel Add Titrant Calculation Calculate Protonation & Stability Constants TitrationCurves->Calculation Software Data Fitting Software Calculation->Software Software->Calculation Refinement

Workflow for potentiometric determination of stability constants.

Conclusion

This comparative guide highlights the superior metal-binding capabilities of homopiperazine over its six-membered isomer, piperazine. The greater conformational flexibility of the seven-membered ring in homopiperazine leads to the formation of more stable metal complexes, a phenomenon driven by both favorable enthalpic and entropic contributions. For researchers and professionals in drug development and materials science, understanding these fundamental differences in coordination chemistry is essential for the rational design of novel molecules with tailored metal-binding properties. The provided experimental protocol for potentiometric titration offers a robust method for quantifying these interactions and furthering our understanding of the intricate relationship between ligand structure and metal complex stability.

Validating the Three-Dimensional Structure of 1,2-Dimethylpiperazine Derivatives: A Comparative Guide Using X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount for understanding its biological activity and guiding further development. X-ray crystallography remains the gold standard for unambiguously elucidating the atomic arrangement of crystalline solids. This guide provides a comparative analysis of the crystal structures of chiral 1,2-dimethylpiperazine derivatives, supported by experimental data, and includes a detailed protocol for their structural validation.

Comparative Crystallographic Data of Chiral this compound Derivatives

The introduction of a methyl group at the C2 position of the piperazine ring introduces a chiral center, leading to distinct stereoisomers. The absolute configuration and conformational preferences of these isomers can be definitively determined by single-crystal X-ray diffraction. Below is a comparison of the crystallographic data for the (2R) and (2S) stereoisomers of a substituted this compound derivative, (2R)- and (2S)-N,N-dimethyl-N-(4-cyanophenyl)piperazinium iodide.

Parameter(2R)-1-(4-cyanophenyl)-1-ethyl-2,4-dimethylpiperazin-1-ium iodide(2S)-1-(4-cyanophenyl)-1-ethyl-2,4-dimethylpiperazin-1-ium iodide
Chemical Formula C₁₅H₂₂IN₃C₁₅H₂₂IN₃
Formula Weight 371.26371.26
Crystal System OrthorhombicMonoclinic
Space Group P2₁2₁2₁P2₁/c
a (Å) 7.2687(3)17.9064(13)
b (Å) 17.2658(8)6.2517(5)
c (Å) 6.9738(3)14.9869(11)
α (°) 9090
β (°) 90115.393(2)
γ (°) 9090
Volume (ų) 790.65(6)1677.6(2)
Z 44
Calculated Density (g/cm³) 1.5301.469
Piperazine Ring Conformation ChairFlipped Chair
C2-Methyl Group Orientation EquatorialEquatorial

Data extracted from Andleeb et al., 2025.

The data reveals that while the two stereoisomers have the same chemical formula and weight, they crystallize in different crystal systems and space groups, indicating distinct packing arrangements in the solid state. Notably, both isomers adopt a chair conformation for the piperazine ring with the C2-methyl group in an equatorial position to minimize steric strain. In the case of the (2S) isomer, the piperazine ring undergoes a flip to maintain this favorable equatorial orientation of the methyl group.[1]

Experimental Protocols

A detailed methodology for the synthesis and structural validation of chiral this compound derivatives is provided below.

Synthesis of (2R)- and (2S)-1-(4-cyanophenyl)-2,4-dimethylpiperazine

The synthesis involves a Buchwald-Hartwig C-N cross-coupling reaction.[1]

  • Reaction Setup: To a solution of 4-bromobenzonitrile (1 equivalent) in anhydrous toluene, add cesium carbonate (1.4 equivalents), (2R)- or (2S)-1,2-dimethylpiperazine (1.2 equivalents), and the palladium catalyst/ligand system, such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl).

  • Reaction Conditions: The reaction mixture is heated under an inert atmosphere (e.g., argon or nitrogen) at approximately 100°C for 12-24 hours.

  • Workup and Purification: After cooling to room temperature, the reaction mixture is diluted with an organic solvent like ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Single-Crystal X-ray Crystallography

The following protocol outlines the steps for determining the crystal structure of a this compound derivative.

  • Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the purified compound in a suitable solvent system, such as a mixture of chloroform and hexane.

  • Data Collection: A suitable single crystal is mounted on a diffractometer. The crystal is maintained at a low temperature (e.g., 100 K or 150 K) to minimize thermal vibrations. Data is collected using monochromatic X-ray radiation (e.g., Mo Kα, λ = 0.71073 Å). A series of diffraction images are recorded as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Visualizing the Workflow and Structural Relationships

The following diagrams, generated using the DOT language, illustrate the experimental workflow for X-ray crystallography and the conformational consequence of chirality in the this compound ring.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallography X-ray Crystallography synthesis Synthesis of this compound Derivative purification Purification (e.g., Column Chromatography) synthesis->purification crystal_growth Single Crystal Growth purification->crystal_growth data_collection X-ray Diffraction Data Collection crystal_growth->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement final_structure final_structure structure_refinement->final_structure Final 3D Structure & Crystallographic Data

Experimental workflow for the structural validation of this compound derivatives.

conformational_relationship cluster_isomers Stereoisomers cluster_conformations Observed Conformations parent This compound Core r_isomer (2R)-Isomer parent->r_isomer s_isomer (2S)-Isomer parent->s_isomer r_conf Chair Conformation (C2-Methyl Equatorial) r_isomer->r_conf adopts s_conf Flipped Chair Conformation (C2-Methyl Equatorial) s_isomer->s_conf adopts to minimize steric hindrance

Relationship between chirality and piperazine ring conformation.

References

A Comparative Efficacy Analysis of 1-Arylpiperazine-Based Antipsychotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperazine scaffold is a well-established pharmacophore in medicinal chemistry, forming the core of numerous clinically significant drugs. While the specific 1,2-dimethylpiperazine substitution pattern is not prevalent in current therapeutics, the 1-arylpiperazine moiety is a cornerstone of several successful second-generation antipsychotics. This guide provides an objective comparison of the efficacy and pharmacological profiles of three prominent 1-arylpiperazine-based dopamine receptor partial agonists: aripiprazole, brexpiprazole, and cariprazine. The information presented is supported by experimental data from in vitro studies and clinical trials to aid researchers and drug development professionals in their understanding of this important class of drugs.

Quantitative Data Summary

The following tables summarize the key quantitative data for aripiprazole, brexpiprazole, and cariprazine, focusing on their receptor binding affinities and clinical efficacy in the treatment of schizophrenia.

Table 1: Comparative In Vitro Receptor Binding Affinities (Ki, nM)

ReceptorAripiprazoleBrexpiprazoleCariprazinePotential Clinical Relevance
Dopamine D₂0.340.300.49Antipsychotic effect, potential for extrapyramidal symptoms (EPS)[1]
Dopamine D₃0.81.10.085Potential effects on negative symptoms and cognition[1][2]
Serotonin 5-HT₁ₐ1.70.122.6Anxiolytic and antidepressant effects, mitigation of EPS[1][3]
Serotonin 5-HT₂ₐ3.40.47-Mitigation of EPS, potential effects on negative symptoms and sleep[1][3]
Serotonin 5-HT₂ₑ15--Potential for metabolic side effects
Adrenergic α₁ₐ-3.8-Potential for orthostatic hypotension and sedation[1]
Adrenergic α₁ₑ570.17-Potential for orthostatic hypotension and sedation[1]
Histamine H₁61--Potential for sedation and weight gain[2]

Note: Lower Ki values indicate higher binding affinity. Data compiled from multiple sources.[1][2][3]

Table 2: Comparative Clinical Efficacy in Acute Schizophrenia (Placebo-Controlled Trials)

DrugPrimary Efficacy MeasureMean Change from Baseline (Drug)Mean Change from Baseline (Placebo)Number Needed to Treat (NNT) for Response
AripiprazolePANSS Total Score-12.7-4-5
BrexpiprazolePANSS Total Score-8.7-4-5
CariprazinePANSS Total Score-10.4-4-5

PANSS: Positive and Negative Syndrome Scale. NNT: The number of patients who need to be treated for one to benefit compared with a control. Data is based on meta-analyses and pooled study data.[2][3]

Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism of action of 1-arylpiperazine-based dopamine receptor partial agonists at the dopamine D₂ receptor.

D2_Partial_Agonism cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Dopamine_Vesicle Dopamine D2_Receptor Dopamine D₂ Receptor Dopamine_Vesicle->D2_Receptor Full Agonism (Hyperdopaminergic state) Downstream_Signaling Downstream Signaling (e.g., ↓cAMP) D2_Receptor->Downstream_Signaling Signal Transduction Arylpiperazine 1-Arylpiperazine (e.g., Aripiprazole) Arylpiperazine->D2_Receptor Partial Agonism (Modulation)

Dopamine D₂ Receptor Partial Agonism

Experimental Protocols

In Vitro Receptor Binding Assays

  • Objective: To determine the binding affinity (Ki) of the compounds for various neurotransmitter receptors.

  • Methodology:

    • Membrane Preparation: Cell lines stably expressing the human recombinant receptor of interest (e.g., D₂, D₃, 5-HT₁ₐ, etc.) are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation.

    • Radioligand Binding Assay: The cell membranes are incubated with a specific radioligand for the receptor of interest and varying concentrations of the test compound (aripiprazole, brexpiprazole, or cariprazine).

    • Separation and Detection: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is quantified using a scintillation counter.

    • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

Clinical Trials for Efficacy in Acute Schizophrenia

  • Objective: To evaluate the efficacy of the antipsychotic drug in reducing the symptoms of acute schizophrenia compared to placebo.

  • Study Design: Randomized, double-blind, placebo-controlled, multi-center clinical trial.

  • Participant Population: Patients aged 18-65 years with a diagnosis of schizophrenia (according to DSM-5 criteria) experiencing an acute psychotic episode.

  • Intervention: Patients are randomly assigned to receive a fixed dose of the investigational drug (e.g., aripiprazole, brexpiprazole, or cariprazine) or a placebo for a predefined period (typically 4-6 weeks).

  • Primary Efficacy Endpoint: The primary outcome measure is the change from baseline to endpoint in the total score of the Positive and Negative Syndrome Scale (PANSS). The PANSS is a standardized, 30-item rating scale used to assess the severity of positive symptoms (e.g., hallucinations, delusions), negative symptoms (e.g., blunted affect, social withdrawal), and general psychopathology.

  • Secondary Efficacy Endpoints: Secondary measures often include the Clinical Global Impression-Severity (CGI-S) and -Improvement (CGI-I) scales, and changes in the PANSS positive and negative subscale scores.

  • Statistical Analysis: The primary efficacy analysis is typically a mixed-model for repeated measures (MMRM) on the change from baseline in the PANSS total score.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the preclinical and clinical evaluation of a novel 1-arylpiperazine-based antipsychotic candidate.

Antipsychotic_Development_Workflow cluster_0 Preclinical Phase cluster_1 Clinical Phase A1 Compound Synthesis & Structure-Activity Relationship (SAR) A2 In Vitro Receptor Binding & Functional Assays A1->A2 A3 In Vivo Animal Models (e.g., Conditioned Avoidance Response) A2->A3 A4 Pharmacokinetics & Toxicology Studies A3->A4 B1 Phase I: Safety & Tolerability in Healthy Volunteers A4->B1 IND Submission B2 Phase II: Efficacy & Dose-Ranging in Patients with Schizophrenia B1->B2 B3 Phase III: Pivotal Efficacy & Safety Trials (vs. Placebo and/or Active Comparator) B2->B3 B4 Regulatory Submission & Approval B3->B4

Antipsychotic Drug Development Workflow

Concluding Remarks

Aripiprazole, brexpiprazole, and cariprazine, all featuring the 1-arylpiperazine scaffold, have emerged as important therapeutic options in the management of schizophrenia and other psychiatric disorders. While they share a common mechanism of dopamine D₂ receptor partial agonism, their distinct receptor binding profiles contribute to differences in their clinical effects and side-effect profiles.[1][3] Cariprazine's high affinity for the D₃ receptor, for instance, is thought to contribute to its potential efficacy in treating negative symptoms of schizophrenia.[1] Brexpiprazole exhibits a potent antagonism at the 5-HT₂ₐ receptor and partial agonism at the 5-HT₁ₐ receptor, which may contribute to a lower incidence of akathisia compared to aripiprazole.[1][4]

The comparative data presented in this guide highlights the subtle but significant variations among these structurally related compounds. For researchers and drug development professionals, a thorough understanding of these differences is crucial for the rational design of novel antipsychotics with improved efficacy and tolerability. Future research in this area will likely focus on fine-tuning the interactions with multiple receptor systems to achieve a more targeted and personalized approach to the treatment of complex psychiatric disorders.

References

1,2-Dimethylpiperazine in CO2 Absorption: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for efficient and cost-effective carbon dioxide (CO2) capture technologies is a critical endeavor in mitigating greenhouse gas emissions. Amine-based solvents have long been a cornerstone of this research, with continuous efforts to develop novel amines that offer superior performance over traditional solvents like monoethanolamine (MEA). This guide provides a comparative benchmark of the performance of 1,2-Dimethylpiperazine in CO2 absorption, drawing upon available experimental data for piperazine derivatives and placing it in context with other amine-based solvents.

Performance Benchmark: this compound in Context

While specific experimental data for this compound as a standalone solvent for CO2 capture is limited in publicly available literature, a significant study on a blended solvent containing N,N'-dimethylpiperazine offers valuable insights into its potential performance. A blend of piperazine (PZ), N-methylpiperazine (MPZ), and N,N'-dimethylpiperazine (DMPZ) has demonstrated a CO2 carrying capacity and absorption rate more than double that of a 7 molal (approximately 30 wt%) MEA solution, a standard benchmark in the industry.[1] This suggests that the inclusion of a dimethylpiperazine derivative can significantly enhance the efficiency of CO2 capture.

Piperazine and its derivatives are known for their high reactivity with CO2, leading to faster absorption rates. Concentrated aqueous piperazine (PZ) itself has an absorption rate more than double that of 7 m MEA.[2] Furthermore, initial modeling of 8 m PZ solutions suggests a potential for 10-20% less energy consumption for regeneration compared to 7 m MEA.[2] The addition of methyl groups to the piperazine ring, as in this compound, can influence the amine's basicity, reaction kinetics, and physical properties, which in turn affect its CO2 absorption and regeneration characteristics.

Another piperazine derivative, N-(2-Hydroxyethyl) piperazine (HEPZ), has been shown to have a lowest reboiler energy consumption of 3.018 GJ/tCO2, which is approximately 35.2% lower than that of PZ and about 11.6% lower than MEA.[3][4] This highlights the potential for structural modifications of the piperazine molecule to yield significant improvements in energy efficiency.

Quantitative Performance Data

To provide a clear comparison, the following table summarizes key performance indicators for various amine solvents based on available literature. It is important to note that direct, standalone data for this compound is not available, and the data for the DMPZ-containing blend represents the performance of a mixture.

Amine SolventConcentrationCO2 Absorption CapacityCO2 Absorption RateRegeneration Energy (Reboiler Duty)Reference
PZ/MPZ/DMPZ Blend Not Specified> 2x that of 7 m MEA> 2x that of 7 m MEANot Specified[1]
Monoethanolamine (MEA) 7 m (~30 wt%)BenchmarkBenchmark~3.6-4.0 GJ/tCO2
Piperazine (PZ) 8 m-> 2x that of 7 m MEA10-20% less than 7 m MEA (modeled)[2]
N-(2-Hydroxyethyl) piperazine (HEPZ) OptimizedCyclic capacity 64.7% higher than PZ-3.018 GJ/tCO2[3][4]

Experimental Protocols

The following section outlines a generalized experimental protocol for evaluating the CO2 absorption performance of amine solvents, based on common methodologies described in the literature.

CO2 Absorption/Desorption Screening

Objective: To determine the CO2 absorption capacity and initial absorption rate of the amine solvent.

Apparatus: A bench-scale laboratory setup typically consisting of multiple batch reactors, a gas mixing and humidification system, and a CO2 analysis system (e.g., gas chromatograph or infrared analyzer).

Procedure:

  • Solvent Preparation: Prepare a known concentration of the this compound aqueous solution.

  • Reactor Setup: Add a measured volume of the amine solution to each reactor.

  • Gas Mixture Preparation: Prepare a simulated flue gas stream with a specific CO2 concentration (e.g., 10-15% in N2) by mixing pure CO2 and N2 gases using mass flow controllers. The gas is humidified before entering the reactors.

  • Absorption: Bubble the simulated flue gas through the amine solution at a controlled flow rate and temperature (typically 40°C to simulate absorber conditions).

  • CO2 Analysis: Continuously monitor the CO2 concentration in the outlet gas stream using a CO2 analyzer. The difference between the inlet and outlet CO2 concentrations allows for the calculation of the absorption rate.

  • Equilibrium: Continue the gas flow until the outlet CO2 concentration equals the inlet concentration, indicating that the solvent is saturated with CO2 (equilibrium).

  • Capacity Determination: The total amount of CO2 absorbed at equilibrium determines the absorption capacity, often expressed as moles of CO2 per mole of amine.

  • Desorption (Regeneration): To assess regeneration efficiency, the CO2-rich solvent is heated to a higher temperature (e.g., 100-120°C) to release the captured CO2. The amount of CO2 released is measured to determine the cyclic capacity and regeneration energy.

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for evaluating the performance of an amine solvent for CO2 capture.

CO2_Absorption_Workflow Experimental Workflow for CO2 Absorption Performance Evaluation cluster_prep Preparation cluster_absorption Absorption Phase cluster_regeneration Regeneration Phase cluster_analysis Performance Analysis SolventPrep Solvent Preparation (e.g., Aqueous this compound) Absorber Gas-Liquid Contactor (e.g., Bubbler, Wetted Wall Column) SolventPrep->Absorber Lean Solvent GasPrep Simulated Flue Gas Preparation (CO2/N2 Mixture) InletGas Inlet Gas Analysis (CO2 Concentration) GasPrep->InletGas OutletGas Outlet Gas Analysis (CO2 Concentration) Absorber->OutletGas Treated Gas AbsorptionData Data Acquisition: - Absorption Rate - CO2 Loading Absorber->AbsorptionData InletGas->Absorber InletGas->AbsorptionData OutletGas->AbsorptionData Stripper Heating of Rich Solvent (e.g., Stripping Column) AbsorptionData->Stripper Rich Solvent PerformanceEval Performance Evaluation: - Comparison with Benchmarks (e.g., MEA) - Kinetic and Thermodynamic Modeling AbsorptionData->PerformanceEval ReleasedGas Released Gas Analysis (CO2 Quantification) Stripper->ReleasedGas RegenData Data Acquisition: - Cyclic Capacity - Regeneration Energy Stripper->RegenData ReleasedGas->RegenData RegenData->PerformanceEval

Caption: Experimental workflow for evaluating CO2 absorption performance.

Signaling Pathway and Logical Relationship Visualization

The following diagram illustrates the logical relationship between key parameters and the overall performance of an amine-based CO2 capture process.

Amine_Performance_Logic Key Factors Influencing Amine-Based CO2 Capture Performance cluster_properties Amine Properties cluster_process Process Conditions Structure Molecular Structure (e.g., Steric Hindrance, Basicity) Thermo Thermodynamic Properties (e.g., Heat of Absorption) Structure->Thermo Kinetics Reaction Kinetics (e.g., Rate Constant) Structure->Kinetics Physical Physical Properties (e.g., Viscosity, Volatility) Structure->Physical Capacity CO2 Absorption Capacity Thermo->Capacity Energy Regeneration Energy Thermo->Energy Rate CO2 Absorption Rate Kinetics->Rate Physical->Rate Physical->Energy Stability Solvent Stability (Thermal & Oxidative) Capacity->Stability Rate->Energy trade-off Temp Temperature Temp->Capacity Temp->Rate Temp->Energy Pressure Pressure Pressure->Capacity Pressure->Rate Concentration Amine Concentration Concentration->Capacity Concentration->Rate FlowRates Gas & Liquid Flow Rates FlowRates->Rate

Caption: Factors influencing CO2 capture performance of amine solvents.

References

Comparative Guide to the Structure-Activity Relationship of 1,2-Dimethylpiperazine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1,2-dimethylpiperazine analogs and related piperazine derivatives. Due to a scarcity of publicly available research focused specifically on a broad range of this compound analogs, this guide synthesizes data from studies on structurally related compounds, including 2-methyl and 2,3-dialkylpiperazine derivatives, to infer potential SAR trends. The information is supplemented with experimental data and detailed protocols to aid in the rational design of novel therapeutic agents based on the this compound scaffold.

Introduction to the this compound Scaffold

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved drugs across various therapeutic areas. Its ability to be substituted at the 1 and 4 positions allows for the fine-tuning of physicochemical and pharmacological properties. The introduction of methyl groups at the 2 and 3 positions, as in this compound, introduces chirality and conformational constraints that can significantly influence receptor binding and biological activity. These substitutions can impact potency, selectivity, and metabolic stability.

Comparative Analysis of Biological Activities

While specific quantitative data for a wide range of this compound analogs is limited, studies on related compounds provide valuable insights into the potential SAR. The following sections and tables summarize the biological activities of relevant piperazine derivatives.

Alpha-Adrenoreceptor Antagonist Activity

A study on prazosin-related compounds explored the replacement of the piperazine ring with 2,3-dialkylpiperazine moieties. This provides the most direct comparison to the this compound scaffold. The compounds were evaluated for their affinity and selectivity for α1- and α2-adrenoreceptors, which are important targets for the treatment of hypertension.

Table 1: Affinity (Ki, nM) and Selectivity of 2,3-Dialkylpiperazine Analogs for Alpha-Adrenoreceptors

Compound IDR (Alkyl Group)Stereochemistryα1 Ki (nM)α2 Ki (nM)α1/α2 Selectivity Ratio
7 Methylcis2.51500600
8 Methyltrans153000200
9 Ethylcis1.822001222
10 Ethyltrans254500180
13 Propylcis0.539007800
14 Propyltrans405000125

Data extrapolated from a study on prazosin-related compounds.

SAR Insights:

  • Stereochemistry: The cis isomers consistently demonstrated higher affinity and selectivity for the α1-adrenoreceptor compared to the trans isomers. This suggests that the spatial orientation of the alkyl groups is crucial for optimal receptor interaction.

  • Alkyl Chain Length: Increasing the alkyl chain length from methyl to propyl in the cis series resulted in a significant increase in α1-adrenoreceptor affinity and selectivity, with the cis-propyl derivative (13 , cyclazosin) being the most potent and selective compound in the series[1].

Serotonin 5-HT1A Receptor Affinity

A study on 1,4-disubstituted 2-methylpiperazine derivatives provides insights into how modifications at the 1 and 4 positions might influence activity at serotonin receptors, which are important targets for antidepressants and anxiolytics.

Table 2: Affinity of 2-Methylpiperazine Derivatives for the 5-HT1A Receptor

Compound IDR1 Substituent at N1R4 Substituent at N45-HT1A Ki (nM)
1a 2-PyrimidinylH>1000
1b 2-QuinolinylH850
2a 2-Pyrimidinyl4-Phthalimidobutyl15
2b 2-Quinolinyl4-Phthalimidobutyl8

Data from a study on 1,4-disubstituted 2-methylpiperazine derivatives.

SAR Insights:

  • N1-Substitution: A larger aromatic system at the N1 position (quinolinyl vs. pyrimidinyl) appears to be favorable for 5-HT1A receptor affinity.

  • N4-Substitution: The introduction of a long, flexible chain with a terminal phthalimido group at the N4 position dramatically increases affinity. This highlights the importance of this position for interacting with a secondary binding pocket on the receptor.

Experimental Protocols

Radioligand Binding Assay for Alpha-Adrenoreceptors

This protocol is a generalized procedure based on standard methods for determining the affinity of compounds for adrenergic receptors.

Materials:

  • Cell membranes expressing human α1- or α2-adrenoreceptors.

  • Radioligand: [3H]Prazosin for α1-receptors, [3H]Rauwolscine for α2-receptors.

  • Non-specific binding agent: Phentolamine (10 µM).

  • Assay buffer: 50 mM Tris-HCl, pH 7.4.

  • Test compounds (this compound analogs) at various concentrations.

  • Glass fiber filters.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Prepare assay tubes containing assay buffer, radioligand, and either vehicle, non-specific binding agent, or test compound.

  • Add the cell membrane preparation to initiate the binding reaction.

  • Incubate the tubes at room temperature for 60 minutes.

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 values (concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.

  • Calculate the Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Antihypertensive Activity Assay

This protocol describes a general method for evaluating the effect of compounds on blood pressure in spontaneously hypertensive rats (SHRs).

Materials:

  • Spontaneously Hypertensive Rats (SHRs).

  • Test compound formulated in a suitable vehicle (e.g., 0.5% methylcellulose).

  • Vehicle control.

  • Blood pressure monitoring system (e.g., tail-cuff method or telemetry).

Procedure:

  • Acclimate the SHRs to the blood pressure measurement procedure for several days before the experiment.

  • Measure the baseline systolic blood pressure (SBP) and heart rate (HR) of each rat.

  • Administer the test compound or vehicle orally (p.o.) or via another desired route.

  • Measure SBP and HR at various time points after administration (e.g., 1, 2, 4, 6, 8, 12, and 24 hours).

  • Analyze the data to determine the time course of the antihypertensive effect and the maximum reduction in blood pressure.

  • Compare the effects of the test compounds to the vehicle control group to assess statistical significance.

Visualizations

SAR Workflow Diagram

SAR_Workflow cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Data Analysis & SAR cluster_3 Lead Optimization A Design Analogs B Synthesize Analogs A->B C Purify & Characterize B->C D Primary Binding Assay (e.g., Radioligand Binding) C->D E Functional Assay (e.g., cAMP, Ca2+ flux) D->E F Determine Potency & Efficacy (IC50, EC50, Ki) E->F G Establish SAR F->G H Identify Lead Compounds G->H I Further Optimization H->I I->A Iterative Design

Caption: A generalized workflow for structure-activity relationship (SAR) studies.

Alpha-1 Adrenergic Receptor Signaling Pathway

Gq_Signaling cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling receptor α1-Adrenergic Receptor g_protein Gq Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to Receptor pkc Protein Kinase C (PKC) dag->pkc Activates ca2 Ca2+ Release er->ca2 Induces ca2->pkc Activates response Cellular Response (e.g., Smooth Muscle Contraction) pkc->response ligand Agonist (e.g., Norepinephrine) ligand->receptor Activates antagonist This compound Analog (Antagonist) antagonist->receptor Blocks

Caption: Simplified signaling pathway of the Gq-coupled α1-adrenergic receptor.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 1,2-Dimethylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the protection of personnel and the environment. This guide provides essential, step-by-step procedures for the proper disposal of 1,2-Dimethylpiperazine, a flammable and corrosive amine compound. Adherence to these protocols is critical for researchers, scientists, and drug development professionals to maintain a safe working environment and comply with hazardous waste regulations.

Hazard Profile and Safety Summary

This compound is classified as a hazardous substance with the following primary risks:

  • Flammability: It is a flammable liquid and vapor.[1]

  • Corrosivity: It can cause severe skin burns and serious eye damage.[1][2]

  • Health Hazards: Inhalation may cause respiratory irritation, and some isomers are suspected of damaging fertility or the unborn child.[2]

Due to these hazards, this compound and its empty containers must be treated as hazardous waste and disposed of accordingly, in compliance with federal, state, and local environmental control regulations.[3]

Personal Protective Equipment (PPE) and Storage

Proper handling and storage are the first steps in a safe disposal process. The following table summarizes the necessary PPE and storage requirements.

CategoryRequirementSource
Personal Protective Equipment (PPE) Wear protective gloves, protective clothing, eye protection (safety goggles and/or face shield), and hearing protection.[1]
Use only under a chemical fume hood or in a well-ventilated area.[2][4]
In case of inadequate ventilation, wear respiratory protection.
Storage Keep container tightly closed in a dry, cool, and well-ventilated place.[1][2]
Store in a locked-up area.[1]
Keep away from heat, sparks, open flames, hot surfaces, and other ignition sources.[1]
Store away from incompatible materials such as strong oxidizing agents and strong acids.[2]

Step-by-Step Disposal Protocol

The disposal of this compound must be handled by a licensed hazardous waste disposal company.[5] The following protocol outlines the necessary steps for preparing this chemical for disposal.

1. Waste Identification and Segregation:

  • Clearly identify the waste as "Hazardous Waste: this compound".
  • Keep amine waste separate from other chemical wastes to prevent hazardous reactions.[5] Do not mix with incompatible substances like acids and oxidizing agents.[5]

2. Container Selection and Labeling:

  • Use a container that is in good condition and compatible with this compound. The original container is often a suitable choice.[6]
  • The container must be clearly labeled with the words "HAZARDOUS WASTE" and the full chemical name "this compound".[6] The label should also include the concentration if it is in a solution.

3. Waste Accumulation and Storage:

  • Keep the hazardous waste container tightly sealed at all times, except when adding waste.[5][6]
  • Store the container in a designated, cool, and well-ventilated satellite accumulation area that is under the control of the generator.[5][6]
  • Ensure the storage area is away from direct sunlight and heat sources.[5]

4. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to schedule a pickup.[5]
  • Complete any required paperwork, such as a hazardous waste pickup request form, accurately listing the contents of the container.[6]

5. Spill Management:

  • In the event of a spill, absorb the material with an inert absorbent (e.g., vermiculite, dry sand).
  • Collect the absorbent material and the spilled substance into a suitable container for disposal as hazardous waste.[4]
  • Prevent the spill from entering drains.[1]

Important Considerations:

  • NEVER dispose of this compound down the drain or in the regular trash.[2][5][7] Amines can be harmful to aquatic life and ecosystems.[5]

  • Even empty containers that held this compound are considered hazardous and must be disposed of through the same hazardous waste stream.[3] Do not reuse empty containers.[3]

  • Incineration is the preferred method of disposal for this type of chemical waste.[3]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste Generated identify Identify as Hazardous Waste (Flammable, Corrosive) start->identify spill Spill Occurs start->spill segregate Segregate from Incompatible Wastes identify->segregate container Select Appropriate & Compatible Container segregate->container label Label with 'HAZARDOUS WASTE' & Chemical Name container->label store Store in a Cool, Ventilated & Secure Location label->store contact Contact EHS or Licensed Waste Disposal Company store->contact pickup Arrange for Pickup and Complete Paperwork contact->pickup end End: Proper Disposal pickup->end contain Contain & Absorb with Inert Material spill->contain collect Collect as Hazardous Waste contain->collect collect->container

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Logistical Information for Handling 1,2-Dimethylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Safe Handling, Operation, and Disposal of 1,2-Dimethylpiperazine.

This document provides immediate, essential safety protocols and logistical plans for the use of this compound in a laboratory setting. Adherence to these procedures is critical to ensure the safety of all personnel and to maintain a compliant research environment.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against the hazards associated with this compound, which include flammability, severe skin burns, eye damage, and potential respiratory irritation.[1][2] The following table summarizes the required PPE for handling this chemical.

PPE CategorySpecificationRationale
Hand Protection Nitrile or Neoprene gloves are recommended for incidental contact. For prolonged contact or immersion, Butyl rubber gloves should be considered. Always inspect gloves for integrity before use and change them immediately if contaminated.Provides a barrier against skin contact, which can cause severe burns.[1][2] While specific breakthrough data for this compound is not readily available, these materials generally offer good resistance to aliphatic amines.
Eye & Face Protection Chemical safety goggles in combination with a face shield.Protects against splashes and vapors that can cause severe eye damage.[1][2]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator with an organic vapor cartridge is required if work is not performed in a certified chemical fume hood or if exposure limits are exceeded.Prevents inhalation of harmful vapors that may cause respiratory irritation.[1]
Protective Clothing A flame-retardant lab coat, worn fully buttoned, along with chemical-resistant aprons and sleeves.Protects skin from splashes and prevents contamination of personal clothing.[3]
Footwear Closed-toe, chemical-resistant shoes.Protects feet from spills.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound minimizes the risk of exposure and accidents. All handling of this chemical must be performed in a well-ventilated area, preferably within a certified chemical fume hood.[4]

Step 1: Preparation

  • Ensure the chemical fume hood is functioning correctly.

  • Gather all necessary materials, including this compound, solvents, reaction vessels, and waste containers.

  • Don all required PPE as specified in the table above.

  • Have a spill kit readily accessible.

Step 2: Aliquoting and Transfer

  • Use a clean, dry syringe or pipette for transferring the liquid.

  • To minimize static discharge, which can ignite flammable vapors, ensure all equipment is properly grounded.[1]

  • Keep containers of this compound tightly closed when not in use.[5]

Step 3: Post-Handling

  • Thoroughly clean the work area after use.

  • Decontaminate all non-disposable equipment that has come into contact with the chemical.

  • Properly dispose of all waste materials as outlined in the disposal plan below.

  • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

  • Liquid Waste: Collect all liquid waste containing this compound in a dedicated, properly labeled, and sealed hazardous waste container. The container should be made of a compatible material (e.g., glass or polyethylene).

  • Solid Waste: All disposables contaminated with this compound, such as gloves, pipette tips, and paper towels, must be collected in a separate, clearly labeled hazardous waste container.

  • Sharps: Contaminated needles and syringes must be disposed of in a designated sharps container.

Labeling and Storage:

  • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Flammable, Corrosive).

  • Store waste containers in a designated satellite accumulation area away from incompatible materials.

Decontamination of Labware:

  • Glassware and other reusable equipment should be decontaminated promptly after use.

  • Rinse the equipment three times with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected and disposed of as hazardous liquid waste.

  • After the solvent rinse, wash the equipment with soap and water.

Final Disposal:

  • All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[1] Never pour this compound down the drain.

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for the safe handling of this compound in a laboratory setting.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE prep_fume_hood Verify Fume Hood Operation prep_ppe->prep_fume_hood prep_materials Gather Materials & Spill Kit prep_fume_hood->prep_materials handle_aliquot Aliquot and Transfer prep_materials->handle_aliquot handle_reaction Perform Experiment handle_aliquot->handle_reaction cleanup_decontaminate Decontaminate Labware handle_reaction->cleanup_decontaminate cleanup_dispose_liquid Dispose of Liquid Waste cleanup_decontaminate->cleanup_dispose_liquid cleanup_dispose_solid Dispose of Solid Waste cleanup_dispose_liquid->cleanup_dispose_solid cleanup_area Clean Work Area cleanup_dispose_solid->cleanup_area cleanup_wash Remove PPE & Wash Hands cleanup_area->cleanup_wash

Caption: Workflow for the safe handling of this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.